Phlorizin
Description
This compound has been reported in Lithocarpus pachyphyllus, Malus doumeri, and other organisms with data available.
Structure
3D Structure
Properties
IUPAC Name |
1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O10/c22-9-16-18(27)19(28)20(29)21(31-16)30-15-8-12(24)7-14(26)17(15)13(25)6-3-10-1-4-11(23)5-2-10/h1-2,4-5,7-8,16,18-24,26-29H,3,6,9H2/t16-,18-,19+,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUVKUPGCMBWBT-QNDFHXLGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2OC3C(C(C(C(O3)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3075339 | |
| Record name | Phlorizin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white powder; [ChromaDex MSDS], Solid | |
| Record name | Phlorhizin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16584 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Phlorizin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036634 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1 mg/mL at 22 °C | |
| Record name | Phlorizin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036634 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
60-81-1 | |
| Record name | Phloridzin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phlorhizin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phlorizin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16771 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Phlorizin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHLORIZIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CU9S17279X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Phlorizin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036634 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
110.0 °C | |
| Record name | Phlorizin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036634 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Discovery of Phlorizin in Apple Trees: A Technical Account
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the historical and scientific journey of the discovery of phlorizin, a glucosidic dihydrochalcone first isolated from apple trees. This molecule, initially investigated for its potential antimalarial properties, serendipitously paved the way for a new class of antidiabetic drugs—the sodium-glucose cotransporter (SGLT) inhibitors. This document provides a detailed account of the early experiments, the methodologies employed, and the evolution of our understanding of this compound's mechanism of action.
The Initial Discovery and Isolation of this compound
In 1835, two Belgian chemists, Laurent-Guillaume de Koninck and Jean Servais Stas, working in the laboratory of Professor Jean-Baptiste Van Mons, a renowned pomology expert, isolated a crystalline substance from the bark of apple trees (Malus domestica)[1][2][3]. Their initial interest was reportedly in finding compounds with antimalarial properties, similar to quinine from cinchona bark[1]. Instead, they discovered a novel glycoside they named "phloridzin" (later simplified to this compound), derived from the Greek words "phloios" (bark) and "rhiza" (root)[3].
Experimental Protocol: Isolation of this compound (circa 1835)
Principle: The Stas-Otto method is a classical technique for extracting alkaloids and other plant constituents. It involves solvent extraction, followed by purification steps to remove unwanted compounds like tannins and fats[4][6].
Probable Methodology:
-
Source Material: Freshly harvested bark from the roots of apple trees was used as the starting material[7].
-
Extraction:
-
The apple tree bark was likely dried and finely powdered to increase the surface area for solvent extraction.
-
The powdered bark would have been subjected to continuous hot percolation with alcohol (ethanol) using a Soxhlet-type apparatus. This process would both extract the this compound and deactivate enzymes present in the plant material that could degrade the glycoside[4]. For thermolabile glycosides, extraction would have been performed at temperatures below 45°C[4].
-
-
Purification:
-
The resulting alcoholic extract would then be treated with a solution of lead acetate. This step was crucial for precipitating tannins and other non-glycosidic impurities[4].
-
The excess lead acetate would have been removed by bubbling hydrogen sulfide gas through the solution, causing the lead to precipitate as lead sulfide, which could then be filtered off[4].
-
-
Crystallization:
-
The purified extract would be concentrated by evaporation of the solvent.
-
Upon cooling, the this compound would crystallize out of the solution, allowing for its isolation in a solid, crystalline form.
-
The Unveiling of Glucosuria: Von Mering's Seminal Experiments
For several decades after its discovery, this compound remained a chemical curiosity. Its profound physiological effects were not uncovered until the 1880s, when Joseph von Mering, a German physician and researcher, began investigating its properties[8][9].
Experimental Protocol: Induction of Glucosuria in Canines (circa 1886)
Von Mering administered this compound to dogs and observed a significant increase in the excretion of glucose in their urine, a condition known as glucosuria[9][10].
Principle: To investigate the physiological effects of this compound, von Mering administered the compound to dogs and monitored their urine for changes in glucose content.
Methodology:
-
Subjects: Healthy adult dogs were used for the experiments.
-
Administration of this compound: this compound was administered to the dogs both orally and via subcutaneous injection[9]. While the exact dosages for the canine studies are not well-documented in available sources, later experiments in humans provide some context for the amounts used.
-
Urine Collection and Analysis: Urine samples were collected from the dogs before and after the administration of this compound.
-
Glucose Measurement: In the 19th century, the primary method for detecting and quantifying glucose in urine was through copper reduction tests, most notably Fehling's test, developed in 1849[11][12][13].
-
Fehling's Test Procedure:
-
Fehling's solution (an aqueous solution of copper(II) sulfate, potassium sodium tartrate, and sodium hydroxide) was prepared[12].
-
A known volume of the canine urine sample was added to the Fehling's solution.
-
The mixture was heated in a water bath[13].
-
The presence of reducing sugars, such as glucose, would reduce the blue copper(II) ions to copper(I) oxide, which forms a reddish-brown precipitate[12][13].
-
The amount of precipitate formed could be used for a semi-quantitative estimation of the glucose concentration. For a more quantitative analysis, a titration method would have been employed, where the urine sample was used to titrate a known volume of Fehling's solution until the blue color disappeared[14][15].
-
-
Quantitative Data from Early Human Studies
In 1887, von Mering extended his studies to human subjects with diabetes, providing some of the first quantitative data on the effects of this compound[1].
| Parameter | Value | Reference |
| This compound Dosage (in humans with diabetes) | 15-20 grams | [1] |
| Resulting Glucosuria | 6% to 8% | [1] |
Elucidating the Mechanism of Action: Inhibition of Sodium-Glucose Cotransporters
It took many more decades of research to fully understand the mechanism behind this compound-induced glucosuria. It is now known that this compound is a potent, non-selective inhibitor of the sodium-glucose cotransporters SGLT1 and SGLT2[10][13].
-
SGLT2: Primarily located in the proximal convoluted tubule of the kidney, SGLT2 is responsible for reabsorbing the majority of filtered glucose from the urine back into the bloodstream.
-
SGLT1: Found in the small intestine and to a lesser extent in the kidneys, SGLT1 is responsible for the absorption of glucose and galactose from the diet.
By inhibiting these transporters, this compound prevents the reabsorption of glucose in the kidneys, leading to its excretion in the urine and a subsequent lowering of blood glucose levels.
Signaling Pathway of this compound Action
Experimental Workflow: From Discovery to Physiological Effect
The journey from the initial observation in the apple orchard to the understanding of this compound's physiological impact can be summarized in the following experimental workflow.
Conclusion and Future Directions
The discovery of this compound in apple trees is a testament to the power of serendipity in scientific research. What began as a search for an antimalarial agent led to the identification of a molecule that would fundamentally change our understanding of glucose homeostasis and provide the blueprint for a new generation of drugs for the treatment of type 2 diabetes. The early, meticulous, yet technologically limited, experiments of de Koninck, Stas, and von Mering laid the groundwork for the development of selective SGLT2 inhibitors, which are now widely used in clinical practice. The history of this compound serves as a compelling case study in natural product drug discovery and highlights the importance of continued investigation into the vast chemical diversity of the natural world.
References
- 1. ectrx.org [ectrx.org]
- 2. A Story of Serendipities: From this compound to Gliflozins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gliflozins for Diabetes: From Bark to Bench to Bedside | American Scientist [americanscientist.org]
- 4. pharmacy180.com [pharmacy180.com]
- 5. youtube.com [youtube.com]
- 6. biologyonline.com [biologyonline.com]
- 7. rmlg.uliege.be [rmlg.uliege.be]
- 8. [From the discovery of this compound (a Belgian story) to SGLT2 inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. researchgate.net [researchgate.net]
- 11. Stuttgart Incentives | Universität Stuttgart [uni-stuttgart.de]
- 12. mlsu.ac.in [mlsu.ac.in]
- 13. youtube.com [youtube.com]
- 14. blamp.sites.truman.edu [blamp.sites.truman.edu]
- 15. digirepo.nlm.nih.gov [digirepo.nlm.nih.gov]
Phlorizin: A Technical Guide to its Mechanism of Action as a Non-Selective SGLT Inhibitor
Introduction
Phlorizin, a naturally occurring dihydrochalcone found in the bark of fruit trees like apple and pear, is the archetypal inhibitor of the sodium-glucose cotransporter (SGLT) family.[1][2] Its ability to induce renal glycosuria (the excretion of glucose in urine) has been known for over a century, making it a pivotal tool in the study of renal physiology and diabetes.[2][3] this compound acts as a potent, non-selective, competitive inhibitor of both SGLT1 and SGLT2, the two primary isoforms responsible for glucose reabsorption in the kidneys and absorption in the intestine.[1][4][5] Although its poor oral bioavailability and lack of selectivity have precluded its therapeutic use, the study of this compound's mechanism of action laid the essential groundwork for the development of modern, highly selective SGLT2 inhibitors used in the treatment of type 2 diabetes.[6][7] This guide provides an in-depth technical overview of this compound's molecular mechanism, quantitative inhibition profile, and the experimental protocols used to characterize its function.
Molecular Mechanism of SGLT Inhibition
Sodium-glucose cotransporters are membrane proteins that utilize the sodium gradient maintained by the Na+/K+-ATPase to drive glucose into cells against its concentration gradient.[8] In the kidney, SGLT2, located in the S1 and S2 segments of the proximal tubule, is a high-capacity, low-affinity transporter responsible for reabsorbing approximately 90% of filtered glucose.[8][9] SGLT1, a high-affinity, low-capacity transporter found in the S3 segment of the proximal tubule and the small intestine, reabsorbs the remaining 10% of renal glucose and is the primary transporter for dietary glucose and galactose absorption.[3][8][9]
This compound exerts its effect through high-affinity, competitive inhibition of both SGLT1 and SGLT2.[3][5][10] The mechanism is initiated by this compound binding to the transporter from the extracellular (luminal) side, a process that is dependent on the presence of sodium ions.[3][10]
Binding Site and Conformational Lock: The interaction is bipartite, involving both the glucose and aglycone (phloretin) moieties of the this compound molecule:
-
Glucose Moiety: The sugar portion of this compound occupies the glucose-binding site on the SGLT protein.[3][11]
-
Aglycone Moiety: The phloretin tail binds to an adjacent site within an external vestibule of the transporter.[3][11][12]
This dual binding effectively locks the transporter in an outward-facing conformation, physically obstructing the translocation of glucose across the cell membrane.[3] While this is the primary high-affinity inhibitory mechanism, recent cryo-electron microscopy studies have revealed that this compound can also bind to a low-affinity site on the inward-open conformation of the transporter, suggesting a more complex, biphasic interaction.[9][13]
By blocking both SGLT2 in the early proximal tubule and SGLT1 in the late proximal tubule, this compound can induce a near-complete inhibition of renal glucose reabsorption.[3]
Caption: this compound non-selectively blocks SGLT1 and SGLT2 on the apical membrane of renal tubule cells.
Quantitative Inhibition Profile
The non-selective nature of this compound is evident in its inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) for human SGLT1 and SGLT2. While it consistently shows a higher affinity for SGLT2, its potency against SGLT1 is substantial. The aglycone, phloretin, is a significantly weaker inhibitor, demonstrating the critical role of the glucose moiety in high-affinity binding.[3][10]
| Parameter | Human SGLT1 (hSGLT1) | Human SGLT2 (hSGLT2) | Reference(s) |
| Inhibition Constant (Ki) | 140 - 300 nM | 11 - 39 nM | [1][3][10][14] |
| IC50 | ~290 nM | ~21 nM | [3] |
| Phloretin (Aglycone) Ki / IC50 | ~140 µM | ~25 µM | [10] |
| Cynomolgus Monkey SGLT IC50 | 309 ± 81 nM | 35.8 ± 4.9 nM | [15] |
Key Experimental Protocols
The characterization of SGLT inhibitors like this compound relies on robust in vitro assays. A primary method is the cell-based glucose uptake assay, which measures the transport of a labeled glucose analog into cells expressing the target transporter.
Protocol: Fluorescent Glucose Uptake Assay for IC50 Determination
This protocol describes a non-radioactive method using the fluorescent glucose analog 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose) in a human kidney cell line (HK-2) that endogenously expresses SGLT2, or in an engineered cell line (e.g., HEK293) stably expressing hSGLT1 or hSGLT2.[16][17]
1. Materials and Reagents:
-
Cell Line: HK-2 cells or HEK293 cells stably expressing hSGLT1 or hSGLT2.
-
Culture Medium: Appropriate medium (e.g., DMEM/F-12) with supplements.
-
Assay Plate: 96-well black, clear-bottom microplate.
-
Assay Buffer: Krebs-Ringer-Henseleit (KRH) buffer, with and without sodium.
-
Test Compound: this compound stock solution in DMSO.
-
Fluorescent Substrate: 2-NBDG stock solution.
-
Lysis Buffer: 0.1% Triton X-100 in PBS.
-
Instrumentation: Fluorescence plate reader (Excitation ~485 nm, Emission ~535 nm).
2. Experimental Procedure:
-
Cell Culture: Seed cells into the 96-well plate at an appropriate density (e.g., 5 x 10^4 cells/well) and culture until a confluent monolayer is formed (24-48 hours).[16]
-
Compound Preparation: Prepare serial dilutions of this compound in KRH buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent and low (<0.5%).[16]
-
Assay Execution:
-
Gently wash the cell monolayers twice with pre-warmed KRH buffer.
-
Add 100 µL of KRH buffer containing the appropriate this compound dilution or control to each well.
-
Controls:
-
Total Uptake: Vehicle (DMSO) only in sodium-containing buffer.
-
Non-specific Uptake: Vehicle in sodium-free KRH buffer (SGLT activity is sodium-dependent).
-
Positive Control: A known selective inhibitor can be used for comparison.
-
-
Pre-incubate the plate at 37°C for 15-30 minutes.[16]
-
Initiate glucose uptake by adding 2-NBDG to a final concentration of 100-200 µM.
-
Incubate at 37°C for 30-60 minutes.[16]
-
-
Termination and Lysis:
-
Terminate the uptake by aspirating the medium and washing the cells three times with ice-cold, sodium-free KRH buffer.
-
Lyse the cells by adding 50-100 µL of lysis buffer and incubating for 10 minutes at room temperature.[16]
-
-
Fluorescence Measurement: Read the fluorescence of the cell lysates in the plate reader.
3. Data Analysis:
-
Subtract the average fluorescence of blank wells (no cells) from all readings.
-
Calculate the SGLT-specific uptake: (Mean Total Uptake) - (Mean Non-specific Uptake).
-
Calculate the percentage of inhibition for each this compound concentration: 100 * (1 - [(Sample Uptake - Non-specific Uptake) / (SGLT-specific Uptake)]).
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Experimental workflow for determining the IC50 of an SGLT inhibitor using a cell-based assay.
Alternative Methodologies
-
Radioligand Binding Assays: These assays directly measure the displacement of a high-affinity radiolabeled SGLT inhibitor (e.g., [³H]dapagliflozin) from membranes prepared from cells overexpressing the transporter. This provides a direct measure of binding affinity (Ki).[18]
-
Brush Border Membrane Vesicle (BBMV) Assays: This ex vivo technique uses vesicles prepared from the apical membrane of renal proximal tubules. It allows for the direct measurement of radiolabeled glucose analog transport in a more physiologically relevant system, free from the complexities of whole-cell metabolism.[18]
This compound is a powerful, non-selective competitive inhibitor of SGLT1 and SGLT2. Its mechanism of action, centered on binding to the transporter's external glucose site and locking it in an outward-facing conformation, is a foundational concept in the pharmacology of SGLT inhibition. While its own clinical utility is limited by non-selectivity and unfavorable pharmacokinetics, the detailed understanding of its interaction with SGLT proteins, derived from quantitative and cellular assays, has been indispensable. It remains the critical reference compound against which new generations of selective SGLT2 inhibitors are compared, solidifying its legacy as a cornerstone of diabetes drug discovery.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SGLT2 Inhibitors: Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Competitive inhibition of SGLT2 by tofogliflozin or this compound induces urinary glucose excretion through extending splay in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sodium-glucose cotransporter-2 inhibitors: Understanding the mechanisms for therapeutic promise and persisting risks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. JaypeeDigital | eBook Reader [jaypeedigital.com]
- 8. diabetesonthenet.com [diabetesonthenet.com]
- 9. Transport and inhibition mechanism of the human SGLT2–MAP17 glucose transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural selectivity of human SGLT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Identification of this compound binding domains in sodium-glucose cotransporter family: SGLT1 as a unique model system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. ascpt.org [ascpt.org]
- 15. journals.physiology.org [journals.physiology.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Phlorizin: A Comprehensive Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phlorizin, a dihydrochalcone glucoside first isolated from the bark of the apple tree (Malus), has been a subject of significant scientific interest due to its potent inhibitory effects on sodium-glucose cotransporters (SGLTs). This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological mechanism of action of this compound. Detailed experimental protocols for its extraction, purification, and characterization are provided, alongside a summary of its quantitative data. A visual representation of its primary signaling pathway is also included to facilitate a deeper understanding of its pharmacological effects.
Chemical Structure and Identification
This compound is structurally composed of a phloretin aglycone linked to a β-D-glucopyranosyl moiety via an O-glycosidic bond at the 2'-position.[1][2] Its systematic IUPAC name is 1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one.[1]
Table 1: Chemical Identifiers and Molecular Properties of this compound
| Identifier | Value | Reference |
| IUPAC Name | 1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one | [1] |
| CAS Number | 60-81-1 | [1] |
| Molecular Formula | C₂₁H₂₄O₁₀ | [1][3] |
| Molecular Weight | 436.41 g/mol | [1][3] |
| Canonical SMILES | C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2O[C@H]3--INVALID-LINK--CO)O)O">C@@HO)O)O)O | [1] |
| InChI Key | IOUVKUPGCMBWBT-QNDFHXLGSA-N | [1] |
Physicochemical Properties
This compound is a white to off-white or light yellow solid.[1][4] It is sparingly soluble in cold water and ether but dissolves in hot water, ethanol, and other organic solvents like DMSO and DMF.[5][6][7]
Table 2: Physicochemical Data of this compound
| Property | Value | Reference |
| Melting Point | 106-114 °C | [7][8] |
| Solubility | - DMSO: ~30 mg/mL- DMF: ~30 mg/mL- Ethanol: ~5 mg/mL- Water: 1 mg/mL at 22°C- 1:1 DMSO:PBS (pH 7.2): ~0.5 mg/mL | [1][9] |
| pKa (strongest acidic) | 7.15 - 7.87 | [3][10] |
| LogP | 0.45 | [8] |
| Appearance | White to off-white or light yellow solid | [1][4] |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques.
Table 3: Spectroscopic Data of this compound
| Technique | Data | Reference |
| UV-Vis (λmax) | 224, 285 nm | [11][12] |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 13.53, 10.62, 9.13, 7.04-7.06, 6.64-6.67, 6.14-6.15, 5.94-5.95, 5.32-5.33, 5.18-5.19, 5.08-5.09, 4.94-4.96, 4.63, 3.70-3.74, 3.27-3.53, 2.78-2.81. | [1][13] |
| ¹³C NMR (DMSO-d₆, 100.54 MHz) | δ (ppm): 204.63, 165.29, 164.34, 160.74, 155.16, 131.44, 129.07, 114.89, 105.07, 100.71, 96.74, 94.23, 77.16, 76.59, 73.10, 69.35, 60.46, 44.88, 28.92. | [1] |
Mechanism of Action: SGLT Inhibition
This compound is a potent, non-selective, and competitive inhibitor of sodium-glucose cotransporters SGLT1 and SGLT2.[6][8] These transporters are primarily located in the brush border membrane of the proximal renal tubules and the small intestine. By competitively binding to these transporters, this compound blocks the reabsorption of glucose from the glomerular filtrate back into the bloodstream and inhibits glucose absorption from the intestines, leading to glycosuria (excretion of glucose in urine) and a reduction in blood glucose levels.[3][6]
Experimental Protocols
Extraction and Purification of this compound from Apple Tree Bark
This protocol describes a common method for the extraction and subsequent purification of this compound to a high degree of purity.[5][7]
Materials:
-
Dried and powdered apple tree bark
-
40% Ethanol solution
-
Ethyl acetate
-
Chloroform
-
Methanol
-
n-Butanol
-
Deionized water
-
High-Speed Counter-Current Chromatography (HSCCC) system
-
HPLC system for purity analysis
Procedure:
-
Extraction:
-
Macerate the powdered apple tree bark with a 40% ethanol solution at a solid-to-liquid ratio of 1:30.
-
Perform reflux extraction for 1 hour.
-
Filter the extract and concentrate it under reduced pressure to obtain a crude extract.
-
-
Preliminary Purification:
-
Dissolve the crude extract in water and perform a liquid-liquid extraction with ethyl acetate.
-
Collect the ethyl acetate phase, which contains the majority of the this compound.
-
Evaporate the ethyl acetate to yield a this compound-enriched crude extract.
-
-
HSCCC Purification:
-
Prepare a two-phase solvent system of chloroform-methanol-n-butanol-water (5:4:0.5:3, v/v/v/v).
-
Dissolve the enriched extract in a mixture of the upper and lower phases of the solvent system.
-
Inject the sample into the HSCCC system.
-
Use the lower phase as the mobile phase in the head-to-tail elution mode.
-
Monitor the effluent at 280 nm.
-
Collect the fractions corresponding to the this compound peak.
-
-
Purity Analysis:
-
Analyze the collected fractions using HPLC with UV detection to confirm the purity of the isolated this compound.
-
Combine the high-purity fractions and evaporate the solvent to obtain pure this compound.
-
Determination of Melting Point
The melting point is a crucial parameter for assessing the purity of a crystalline solid like this compound.[2][4][14]
Materials:
-
Purified this compound
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp) or Thiele tube setup
-
Thermometer
Procedure:
-
Finely powder a small amount of dry, purified this compound.
-
Pack the powdered this compound into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 15-20°C below the expected melting point of this compound.
-
Then, decrease the heating rate to approximately 1-2°C per minute.
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point.
-
A sharp melting point range (e.g., 0.5-1°C) is indicative of high purity.
UV-Vis Spectroscopy
UV-Vis spectroscopy is used to determine the wavelengths of maximum absorbance of this compound, which is useful for its quantification.[15]
Materials:
-
Purified this compound
-
Ethanol (spectroscopic grade)
-
Quartz cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in ethanol of a known concentration.
-
Prepare a series of dilutions from the stock solution.
-
Use ethanol as the blank reference.
-
Record the UV-Vis spectrum of each dilution over a wavelength range of 200-400 nm.
-
Identify the wavelengths of maximum absorbance (λmax). For this compound, these are typically around 224 nm and 285 nm.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful techniques for the structural confirmation of this compound.[1][16]
Materials:
-
Purified this compound (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Dissolve the this compound sample in an appropriate volume of DMSO-d₆ in an NMR tube.
-
Acquire the ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer would include a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. This will require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.
-
Process the spectra (Fourier transformation, phase correction, and baseline correction).
-
Analyze the chemical shifts, coupling constants, and integration values to confirm the structure of this compound.
Conclusion
This compound stands as a pivotal molecule in the study of glucose transport and has served as a foundational scaffold for the development of modern antidiabetic drugs. This guide has provided a detailed technical overview of its chemical structure, physicochemical properties, and mechanism of action. The included experimental protocols offer a practical framework for researchers engaged in the isolation, characterization, and biological evaluation of this important natural product. A thorough understanding of these fundamental aspects is crucial for leveraging the therapeutic potential of this compound and its derivatives in future drug discovery and development endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 3. frontiersin.org [frontiersin.org]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. asianpubs.org [asianpubs.org]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The Bioavailability, Extraction, Biosynthesis and Distribution of Natural Dihydrochalcone: Phloridzin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Bioavailability, Extraction, Biosynthesis and Distribution of Natural Dihydrochalcone: Phloridzin [mdpi.com]
- 11. dovepress.com [dovepress.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. davjalandhar.com [davjalandhar.com]
- 15. Optimization of this compound Extraction from Annurca Apple Tree Leaves Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Probing the conformation of the sugar transport inhibitor this compound by 2D-NMR, molecular dynamics studies, and pharmacophore analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond the Apple: A Technical Guide to Natural Phlorizin Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phlorizin, a dihydrochalcone glucoside, is a phytochemical of significant interest due to its well-documented pharmacological activities, including its potent inhibition of sodium-glucose cotransporters (SGLT1 and SGLT2). While the apple tree (Malus species) is the most renowned source, a growing body of research has identified several other plant species that naturally produce this valuable compound. This technical guide provides an in-depth overview of these alternative natural sources of this compound, presenting quantitative data, detailed experimental protocols for its extraction and analysis, and insights into its associated signaling pathways. This information is intended to support further research and development in the fields of pharmacology, natural product chemistry, and drug discovery.
Quantitative Analysis of this compound in Non-Malus Species
While this compound is most abundant in Malus species, several other plants have been identified as natural sources. The concentration of this compound in these alternative sources varies significantly. The following tables summarize the available quantitative data for this compound content in various plant tissues outside of the Malus genus.
Table 1: this compound Content in Species from the Fagaceae Family
| Plant Species | Family | Plant Part | This compound Content (mg/g dry weight) | Reference(s) |
| Lithocarpus litseifolius | Fagaceae | Leaves | 32.76 ± 4.419 | [1] |
| Lithocarpus polystachyus (Sweet Tea) | Fagaceae | Leaves (processed into black tea) | 4.11 ± 0.29 |
Table 2: this compound Content in Species from the Ericaceae Family
| Plant Species | Family | Plant Part | This compound Content (mg/g dry weight) | Reference(s) |
| Vaccinium macrocarpon (American Cranberry) | Ericaceae | Fruit | 2.53 - 8.00 (total dihydrochalcones, this compound is major) | [2] |
Table 3: Qualitative Presence of this compound in Other Species
| Plant Species | Family | Plant Part | Notes | Reference(s) |
| Fragaria x ananassa (Strawberry) | Rosaceae | Fruit | Presence confirmed, but quantitative data is limited. | [3][4][5] |
| Rosa canina (Rose hip) | Rosaceae | Fruit/Flesh | Presence reported, but quantitative data is scarce. | [6] |
| Pyrus communis (Pear) | Rosaceae | Bark | Present in bark, but absent in fruit. Quantitative data for bark is not readily available. | [6] |
| Punica granatum (Pomegranate) | Lythraceae | Pulp | This compound has been identified, but quantitative data is limited. | [7][8][9] |
| Polygonum cuspidatum | Polygonaceae | - | Reported as a source, but quantitative data is not specified. |
Experimental Protocols
This section details the methodologies for the extraction, purification, and quantification of this compound from non-Malus sources, as cited in the literature.
Extraction of this compound from Lithocarpus Leaves
A common method for extracting this compound from the leaves of Lithocarpus species, such as L. litseifolius and L. polystachyus, is ultrasonic-assisted extraction.[1][10]
-
Sample Preparation: Freshly collected leaves are dried and ground into a fine powder.
-
Extraction Solvent: An ethanol-water solution is typically used. A study on L. litseifolius found an optimal ethanol concentration of 70%.[1]
-
Solid-to-Liquid Ratio: A ratio of 1:20 (g/mL) of leaf powder to solvent is recommended.[1]
-
Ultrasonic Treatment: The mixture is subjected to ultrasonic extraction at a frequency of 40 kHz for approximately 20 minutes at room temperature.[10]
-
Separation: The resulting extract is centrifuged, and the supernatant containing the this compound is collected for further purification and analysis.[1]
A logical workflow for this extraction process is visualized below.
Purification of this compound from Lithocarpus Extract
For obtaining high-purity this compound, further purification steps are necessary. Macroporous resin column chromatography is an effective method.[11]
-
Resin Selection: ADS-7 macroporous resin has been successfully used for the purification of this compound from Lithocarpus polystachyus extracts.[11]
-
Adsorption: The crude extract is loaded onto the resin column, allowing for the static adsorption of this compound.
-
Desorption (Elution): The adsorbed this compound is then dynamically desorbed using an ethanol-water solution.
-
Further Purification: The collected eluate can be further purified using neutral alumina column chromatography.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for the quantification of this compound.[12]
-
Chromatographic System: A standard HPLC system equipped with a UV detector is used.
-
Column: An Inertsil ODS-3 column (4.6 × 150 mm, 5 µm) or a similar C18 column is suitable.[12]
-
Mobile Phase: A common mobile phase consists of a gradient of acetonitrile and water containing 0.1% phosphoric acid.[13] For the analysis of this compound from sweet tea, an isocratic mobile phase of water and acetonitrile (73:27) has also been used.[10]
-
Flow Rate: A flow rate of 1.0 mL/min is typically employed.[12][13]
-
Detection: this compound is detected by UV absorbance at a wavelength of 288 nm[12] or 285 nm.[10]
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area to a standard curve generated from known concentrations of a this compound standard.
Signaling Pathways Associated with this compound from Non-Malus Sources
Recent studies have begun to elucidate the molecular mechanisms underlying the pharmacological effects of this compound derived from sources other than apple.
Regulation of the JAK2/STAT3 Signaling Pathway
This compound extracted from sweet tea (Lithocarpus polystachyus) has been shown to inhibit the progression of esophageal cancer by antagonizing the JAK2/STAT3 signaling pathway.[14] This pathway is crucial in cell proliferation, differentiation, and apoptosis.
The proposed mechanism involves the inhibition of JAK2 and STAT3 phosphorylation by this compound, which in turn downregulates the expression of downstream target genes involved in cancer cell survival and proliferation.
Modulation of the AMPK/PI3K/AKT Signaling Pathway
The AMPK/PI3K/AKT signaling pathway is a key regulator of cellular metabolism and growth. Dysregulation of this pathway is implicated in various metabolic diseases, including type 2 diabetes.
Conclusion
While Malus species remain a primary source of this compound, this guide highlights the significant potential of alternative natural sources, particularly from the Lithocarpus and Vaccinium genera. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers to explore these underexploited resources. Furthermore, the emerging understanding of the signaling pathways modulated by this compound from these sources opens new avenues for therapeutic development. Continued research into the broader botanical distribution of this compound and the elucidation of its physiological roles within these plants will undoubtedly contribute to its expanded application in the pharmaceutical and nutraceutical industries.
References
- 1. CN112225768A - Method for extracting trilobatin and this compound from lithocarpus litseifolius - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. agriculturejournals.cz [agriculturejournals.cz]
- 4. researchgate.net [researchgate.net]
- 5. Detection of phloridzin in strawberries (Fragaria x ananassa Duch.) by HPLC-PDA-MS/MS and NMR spectroscopy. | Semantic Scholar [semanticscholar.org]
- 6. Determination of Phloridzin and Other Phenolic Compounds in Apple Tree Leaves, Bark, and Buds Using Liquid Chromatography with Multilayered Column Technology and Evaluation of the Total Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative analysis of the phenolic contents and antioxidant activities of different parts of two pomegranate (Punica granatum L.) Cultivars: ‘Tunisia’ and ‘Qingpi’ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. This compound from sweet tea inhibits the progress of esophageal cancer by antagonizing the JAK2/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparative Separation and Identification of the Flavonoid Phlorhizin from the Crude Extract of Lithocarpus Polystachyus Rehd - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Determination of the content of phloridzin using reversed-phase high-performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of Phloridzin and Other Phenolic Compounds in Apple Tree Leaves, Bark, and Buds Using Liquid Chromatography with Multilayered Column Technology and Evaluation of the Total Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Pharmacological Profile of Phlorizin and Its Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phlorizin, a dihydrochalcone glucoside predominantly found in apples, and its primary metabolite, phloretin, have garnered significant scientific interest due to their diverse pharmacological activities. Initially recognized for its potent inhibition of sodium-glucose cotransporters (SGLTs), this compound served as a foundational template for the development of modern SGLT2 inhibitor drugs for type 2 diabetes. Beyond their influence on glucose transport, both this compound and phloretin exhibit a broad spectrum of biological effects, including antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides an in-depth analysis of the pharmacological profile of this compound and its metabolites, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of key signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.
Mechanism of Action: Inhibition of Glucose Transporters
The principal pharmacological action of this compound is the competitive inhibition of sodium-glucose cotransporters SGLT1 and SGLT2.[1] This inhibition blocks the reabsorption of glucose in the renal tubules and the absorption of glucose from the small intestine, leading to glycosuria and a reduction in blood glucose levels.[2] this compound's aglycone metabolite, phloretin, also demonstrates inhibitory activity against glucose transporters, including the facilitated glucose transporters (GLUTs).[3]
Quantitative Inhibition Data
The inhibitory potency of this compound and phloretin against various glucose transporters is summarized in the table below.
| Compound | Transporter | Species/System | Inhibition Constant (IC50/Ki) | Reference(s) |
| This compound | hSGLT1 | Human | Ki: 300 nM | [1] |
| This compound | hSGLT2 | Human | Ki: 39 nM | [1] |
| Phloretin | SGLT1 | Xenopus oocyte expression | IC50: 0.3 mM | [4] |
| Phloretin | GLUT1 | Yeast | IC50: 49 µM | [3] |
| Phloretin | GLUT1 | Human erythrocyte | IC50: 61 µM | [3] |
Pharmacokinetics
Upon oral administration, this compound is extensively metabolized in the small intestine by hydrolytic enzymes, leading to the formation of its aglycone, phloretin.[3] This metabolic conversion significantly influences the pharmacokinetic profile and systemic bioavailability of both compounds.
Preclinical Pharmacokinetic Parameters in Rats
The following table summarizes key pharmacokinetic parameters of this compound and phloretin observed in preclinical studies involving rats.
| Compound | Administration | Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Bioavailability (%) | Reference(s) |
| This compound | Oral | 50 mg/kg | - | - | - | ~0 (Normal Rats) | [4][5] |
| This compound | Oral | 50 mg/kg | - | - | - | ~5 (T2D Rats) | [4][5] |
| This compound | Intravenous | 10 mg/kg | - | - | - | - | [4][5] |
| Phloretin | Oral | 100 mg/kg | 0.28 ± 0.05 | 0.58 ± 0.14 | 0.97 ± 0.18 | 8.676 | [6] |
| Phloretin | Intravenous | 10 mg/kg | - | - | 11.18 ± 2.05 | - | [6] |
Key Signaling Pathways
This compound and its metabolite phloretin have been shown to modulate several critical intracellular signaling pathways, contributing to their anti-inflammatory, antioxidant, and anticancer effects.
JAK2/STAT3 Signaling Pathway
This compound has been demonstrated to inhibit the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) signaling pathway.[7] This pathway is often aberrantly activated in various cancers and inflammatory conditions. This compound's inhibitory action on this pathway is associated with the suppression of cancer cell proliferation, migration, and invasion.[7]
MAPK/NF-κB Signaling Pathway
Phloretin has been shown to exert anti-inflammatory effects by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[8][9] It can suppress the phosphorylation of key MAPK proteins (p38, ERK, and JNK) and inhibit the nuclear translocation of the p65 subunit of NF-κB.[9]
IL-1β/IKB-α/NF-KB Signaling Pathway
This compound can exert antioxidant effects by modulating the Interleukin-1 beta (IL-1β)/Inhibitor of kappa B alpha (IκBα)/NF-κB signaling pathway.[3] By interfering with this pathway, this compound can suppress the expression of pro-inflammatory and oxidative stress-related genes.
Detailed Experimental Protocols
In Vitro SGLT Inhibition Assay
Objective: To determine the inhibitory effect of this compound and its metabolites on SGLT1 and SGLT2 activity.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human SGLT1 or SGLT2 are cultured in appropriate media.
-
Assay Preparation: Cells are seeded in 96-well plates and grown to confluence.
-
Uptake Assay:
-
Cells are washed with a sodium-containing buffer.
-
Cells are pre-incubated with various concentrations of the test compound (this compound or phloretin) or vehicle control.
-
A radiolabeled, non-metabolizable glucose analog, such as ¹⁴C-α-methyl-D-glucopyranoside ([¹⁴C]AMG), is added to initiate the uptake.
-
Uptake is allowed to proceed for a defined period at 37°C.
-
The reaction is stopped by washing the cells with ice-cold buffer.
-
-
Measurement: Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
In Vivo Streptozotocin (STZ)-Induced Diabetic Mouse Model
Objective: To evaluate the anti-diabetic effects of this compound in a model of type 1 diabetes.
Methodology:
-
Animal Model: Male C57BL/6J mice are used.
-
Induction of Diabetes: A single high dose or multiple low doses of streptozotocin (STZ), dissolved in citrate buffer, are administered via intraperitoneal injection to induce pancreatic β-cell destruction and subsequent hyperglycemia.
-
Treatment: Diabetic mice are treated with this compound (e.g., 10-20 mg/kg, oral gavage or subcutaneous injection) or vehicle daily for a specified period (e.g., 4 weeks).
-
Monitoring: Blood glucose levels and body weight are monitored regularly.
-
Outcome Measures: At the end of the study, various parameters can be assessed, including:
-
Fasting blood glucose and insulin levels.
-
Glucose tolerance tests (GTT) and insulin tolerance tests (ITT).
-
HbA1c levels.
-
Histopathological analysis of the pancreas and kidneys.
-
Cell Viability (MTT) Assay
Objective: To assess the cytotoxicity of this compound and its metabolites on cell lines.
Methodology:
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells).
Conclusion
This compound and its primary metabolite, phloretin, represent a fascinating class of natural compounds with a rich pharmacological profile. Their well-established role as inhibitors of SGLT and GLUT transporters has paved the way for novel anti-diabetic therapies. Furthermore, their ability to modulate key signaling pathways involved in inflammation, oxidative stress, and cell proliferation highlights their potential for broader therapeutic applications. The quantitative data and detailed experimental protocols provided in this technical guide offer a solid foundation for further research and development in this promising area. A thorough understanding of the intricate mechanisms of action and pharmacokinetic properties of this compound and its metabolites will be crucial for unlocking their full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioavailability of phloretin and phloridzin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Comparative oral and intravenous pharmacokinetics of this compound in rats having type 2 diabetes and in normal rats based on phase II metabolism - Food & Function (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound from sweet tea inhibits the progress of esophageal cancer by antagonizing the JAK2/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Molecular Pharmacology of Phloretin: Anti-Inflammatory Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Early Studies of Phlorizin-Induced Glycosuria
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the foundational research into phlorizin-induced glycosuria, a pivotal discovery that laid the groundwork for modern SGLT2 inhibitors. This document collates quantitative data from seminal studies, details the experimental protocols of the era, and visualizes the conceptual understanding of this compound's mechanism of action as it was developed by early pioneers in the field.
Historical Context and Initial Discovery
This compound, a glucoside found in the root bark of apple trees, was first isolated in 1835 by French chemists Jean-Servais Stas and Laurent-Guillaume de Koninck.[1] However, its profound physiological effects remained unknown for another half-century. In 1886, the German physician Josef von Mering serendipitously discovered that administration of this compound to dogs induced glycosuria, the excretion of glucose in the urine.[1] This finding was significant because it demonstrated that glycosuria could be induced pharmacologically, independent of pancreatic function, leading to the concept of "this compound diabetes" or renal diabetes.
Von Mering's initial experiments were crucial in establishing that this compound's action was localized to the kidneys. He observed that while inducing significant glycosuria, this compound paradoxically caused a decrease in blood glucose levels, a stark contrast to the hyperglycemia characteristic of pancreatic diabetes.[2][3] This key observation suggested that this compound did not cause diabetes but rather interfered with the kidney's ability to retain glucose. The definitive proof of the renal site of action was later provided by Oskar Minkowski, who demonstrated that this compound had no glucose-lowering effect in nephrectomized (kidney-removed) dogs.[2]
Key Early Experiments and Quantitative Data
The early research on this compound, particularly the work of von Mering and later, the meticulous metabolic studies by Graham Lusk at the turn of the 20th century, provided the first quantitative insights into its effects. These studies primarily used dogs as the experimental model.
Von Mering's Initial Findings
Von Mering's initial studies were more qualitative but established the fundamental principles of this compound action. Later reports provided some of the first quantitative data on its effects in both animals and humans.
Table 1: Summary of von Mering's Early Observations on this compound Administration
| Subject | This compound Dosage | Route of Administration | Observed Effect on Urine | Observed Effect on Blood Glucose |
| Dogs | Not specified in detail | Oral and Subcutaneous | Marked glycosuria | Decreased |
| Humans | 15–20 g/day | Oral | 6%–8% glucose in urine (6-8 g/dL) | Not specified |
| Humans | 2 g/day | Oral | 91 g of total glucose excreted per day | Not specified |
Graham Lusk and the D:N Ratio
Graham Lusk's work with phlorizinized dogs was instrumental in advancing the understanding of metabolism. He used this compound to create a model of complete diabetes, where the body's ability to oxidize glucose was thought to be entirely abolished. A key metric in these studies was the Dextrose to Nitrogen (D:N) ratio (also referred to as the G:N ratio) in the urine of fasting, phlorizinized dogs. This ratio was believed to represent the conversion of protein to glucose. A constant D:N ratio of approximately 3.65 was famously established, suggesting that for every 1 gram of nitrogen excreted (from protein catabolism), 3.65 grams of glucose were formed and excreted.
Table 2: Representative Data from Metabolism Studies in Phlorizinized Dogs (Fasting)
| Parameter | Description | Typical Value |
| This compound Dosage | Daily subcutaneous injection | 1 g |
| Animal Model | Dog | - |
| Diet | Fasting (protein-only diet in some experiments) | - |
| Urinary Glucose | Measured over a 24-hour period | Variable, dependent on protein catabolism |
| Urinary Nitrogen | Measured over a 24-hour period | Variable, dependent on protein catabolism |
| D:N Ratio | Ratio of excreted Dextrose (Glucose) to Nitrogen | ~3.65 |
Experimental Protocols of the Era
The methodologies employed in the late 19th and early 20th centuries were foundational. Below are detailed reconstructions of the likely protocols used in these seminal studies.
Induction of this compound Glycosuria in Dogs
This protocol is based on the descriptions from the work of von Mering and Lusk.
-
Animal Model: Adult dogs were typically used. The animals were housed in metabolic cages that allowed for the separate collection of urine and feces.
-
Diet: For baseline measurements, dogs were often fed a standard diet. To study protein metabolism, as in Lusk's experiments, the dogs were fasted or fed a diet consisting exclusively of meat to ensure that the excreted glucose originated from protein catabolism.
-
This compound Administration:
-
Preparation: this compound powder was often dissolved in a warm solution of sodium carbonate or suspended in olive oil for injection.
-
Route: Both oral and subcutaneous routes were used.[1] For consistent and complete glycosuria, daily subcutaneous injections were preferred.
-
Dosage: A common dosage to ensure maximal glycosuria was 1 gram of this compound per day, often administered in divided doses.
-
-
Sample Collection:
-
Urine: Urine was collected over a 24-hour period to allow for the calculation of total daily glucose and nitrogen excretion. Catheterization was sometimes used to ensure complete collection.
-
Blood: Blood samples were taken to measure glucose concentration, although this was less frequent and technically more challenging in the earliest studies.
-
-
Duration: Experiments could last for several days to weeks to observe the stability of the glycosuria and the D:N ratio.
Analytical Methods for Glucose Quantification
The quantitative analysis of glucose was a cornerstone of these experiments.
-
Urinary Glucose Measurement (Fehling's Test):
-
Principle: This method, developed by Hermann von Fehling in 1849, relies on the reduction of a blue solution of copper(II) sulfate to a red precipitate of copper(I) oxide by a reducing sugar, such as glucose, in an alkaline solution. The amount of precipitate is proportional to the amount of reducing sugar present.
-
Procedure (Quantitative Titration):
-
A standard volume of Fehling's solution (a mixture of copper sulfate solution and an alkaline tartrate solution) was placed in a flask and heated.[4]
-
The urine sample, often diluted, was slowly titrated into the hot Fehling's solution.
-
The endpoint was reached when the blue color of the Fehling's solution completely disappeared, indicating that all the copper(II) ions had been reduced.
-
The volume of urine required to reach the endpoint was used to calculate the glucose concentration.
-
-
-
Urinary Glucose Measurement (Polarimetry):
-
Principle: Glucose is an optically active molecule, meaning it rotates the plane of polarized light. A polarimeter measures this angle of rotation, which is directly proportional to the concentration of the glucose in the solution.
-
Procedure:
-
A urine sample was clarified, often by filtration.
-
The sample was placed in a polarimeter tube.
-
A beam of polarized light was passed through the sample.
-
The operator would adjust an analyzer to measure the angle of rotation, from which the glucose concentration could be calculated.
-
-
-
Blood Glucose Measurement:
-
Early methods for blood glucose determination were less common and more complex than urine analysis. They were generally based on the same reducing principles as the urine tests but required deproteinization of the blood sample before analysis.
-
Visualizing Early Concepts of this compound Action
The understanding of this compound's mechanism evolved from a general concept of renal action to a more specific model of transport inhibition. The following diagrams, rendered in DOT language, illustrate these concepts.
Caption: Workflow of early this compound experiments in dogs.
Caption: this compound blocks renal glucose reabsorption.
Conclusion
The early studies on this compound-induced glycosuria, conducted by pioneers like von Mering and Lusk, were fundamental to our understanding of renal glucose handling and metabolism. Despite the technical limitations of the era, their meticulous quantitative work established that this compound potently blocks renal glucose reabsorption, leading to glycosuria and a reduction in blood glucose. These foundational experiments, which distinguished "renal diabetes" from pancreatic diabetes, directly paved the way for the development of modern SGLT2 inhibitors, a major class of drugs for the treatment of type 2 diabetes today. This historical research serves as a testament to the power of physiological investigation in uncovering novel therapeutic pathways.
References
Phlorizin: A Foundational Tool in Renal Physiology Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
For over 150 years, the naturally occurring dihydrochalcone phlorizin has been an indispensable tool in the field of renal physiology.[1] Isolated from the bark of apple trees, its principal pharmacological effect is the potent inhibition of sodium-glucose cotransporters (SGLTs), leading to renal glycosuria (the excretion of glucose into the urine) and a blockage of intestinal glucose absorption.[1][2] This review will delve into the technical aspects of using this compound as a tool compound, focusing on its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and its historical and ongoing significance in understanding renal glucose handling and developing novel therapeutics.
Mechanism of Action in Renal Glucose Transport
In a healthy individual, the kidneys filter approximately 180-200 grams of glucose from the plasma each day, with virtually all of it being reabsorbed back into the bloodstream in the proximal tubule.[3][4] This reabsorption is primarily mediated by two types of sodium-glucose cotransporters located on the apical (luminal) membrane of the proximal tubule epithelial cells: SGLT2 and SGLT1.
This compound acts as a potent, competitive inhibitor of both SGLT1 and SGLT2.[5] It binds to these transporters, preventing them from binding to and reabsorbing glucose from the glomerular filtrate.
-
SGLT2: Located in the early, convoluted segment (S1/S2) of the proximal tubule, SGLT2 is responsible for the bulk (around 90%) of glucose reabsorption. This compound exhibits a high affinity for SGLT2.[3]
-
SGLT1: Found in the later, straight segment (S3) of the proximal tubule, SGLT1 reabsorbs the remaining filtered glucose.[4] this compound also inhibits SGLT1, and its non-selective nature allows for the near-complete blockade of renal glucose reabsorption when applied experimentally.[4]
By inhibiting both transporters, this compound administration leads to a significant increase in urinary glucose excretion.[6][7] This effect has been pivotal in demonstrating the fundamental role of SGLTs in renal glucose homeostasis. The inhibition is competitive, meaning this compound vies with glucose for the same binding site on the transporter protein.[3][8]
Quantitative Data: Inhibitory Potency
This compound's affinity for SGLT1 and SGLT2 has been quantified in various studies. It generally shows a higher affinity for SGLT2 than SGLT1. The inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) are key parameters for researchers designing experiments.
| Parameter | Transporter | Species | Value (nM) | Reference |
| Ki | hSGLT1 | Human | 151 - 300 | [2][8] |
| Ki | hSGLT2 | Human | 18.6 - 39 | [2][8] |
| IC50 | cSGLT1 | Cynomolgus Monkey | 309 ± 81 | [9] |
| IC50 | cSGLT2 | Cynomolgus Monkey | 35.8 ± 4.9 | [9] |
Table 1: Inhibitory constants (Ki) and IC50 values of this compound for SGLT1 and SGLT2.
The effects of this compound on key renal physiological parameters have been documented in numerous animal studies. These studies highlight its ability to induce glycosuria and alter renal hemodynamics.
| Parameter Measured | Animal Model | This compound Treatment | Observed Effect | Reference |
| Glomerular Filtration Rate (GFR) | Anesthetized Rats | Infusion of 0.1 µmol/kg/min | Reduction in GFR | [6][7] |
| Fractional Glucose Excretion | Rats | Infusion of 13.1 µ g/min | Increased to ~110% (complete inhibition) | [10] |
| Renal Glucose Reabsorption | Diabetic Rats | 400 mg/kg s.c. | Blocked, leading to normoglycemia | [11][12] |
| Proteinuria | Diabetic Rats | 400 mg/kg s.c. | Prevented the increase in protein excretion | [11][12] |
| Sodium Excretion | Anesthetized Rats | Infusion of 0.1 µmol/kg/min | Reduction in absolute and fractional excretion | [6][7] |
| Creatinine Clearance | Rats | Infusion of 13.1 µ g/min | Significantly increased | [10] |
Table 2: Summary of in vivo effects of this compound on renal parameters in animal models.
Experimental Protocols
This compound is employed in a variety of experimental settings to probe renal function. Below are methodologies for key experiments.
In Vivo Renal Clearance Studies in Rats
This protocol is designed to measure the whole-kidney effects of this compound on GFR, glucose excretion, and other renal parameters.
Methodology:
-
Animal Preparation: Anesthetize a male Sprague-Dawley or Wistar rat. Perform a tracheotomy to ensure a clear airway. Cannulate the jugular vein for infusions and the carotid artery for blood sampling and blood pressure monitoring. Cannulate the bladder for timed urine collection.
-
Infusion: Begin a continuous intravenous infusion of a solution containing an inulin (or creatinine) solution to measure GFR.[11] Allow for an equilibration period (e.g., 30-60 minutes).
-
Baseline Collection: Collect two to three baseline urine samples over timed intervals (e.g., 15-20 minutes). Take a midpoint arterial blood sample during each urine collection period.[11]
-
This compound Administration: Add this compound to the intravenous infusion at the desired dose (e.g., 1.31 to 13.1 µ g/min to achieve partial to complete SGLT inhibition).[10] Alternatively, administer a subcutaneous priming dose followed by continuous infusion.[11]
-
Experimental Collection: After another equilibration period, repeat the timed urine and midpoint blood sampling procedure.
-
Analysis: Measure the concentration of inulin (or creatinine) and glucose in all plasma and urine samples.[10]
-
Calculations:
-
GFR = (Urine Inulin Conc. × Urine Flow Rate) / Plasma Inulin Conc.
-
Filtered Glucose Load = GFR × Plasma Glucose Conc.
-
Urinary Glucose Excretion (UGE) = Urine Glucose Conc. × Urine Flow Rate.
-
Tubular Glucose Reabsorption (TGR) = Filtered Glucose Load - UGE.
-
Isolated Perfused Renal Tubule Studies
This ex vivo technique allows for the direct investigation of this compound's effects on a specific nephron segment, independent of systemic hemodynamic influences.
Methodology:
-
Tubule Dissection: Isolate a specific segment (e.g., proximal convoluted tubule) from a rabbit or mouse kidney under a dissecting microscope in cold physiological saline.
-
Perfusion Setup: Transfer the isolated tubule to a perfusion chamber on an inverted microscope stage. Mount the tubule between concentric holding and perfusion pipettes.
-
Perfusion and Bathing: Perfuse the tubule lumen with an artificial solution containing radiolabeled glucose (e.g., ¹⁴C-glucose) and bathe the tubule in a similar solution (e.g., rabbit serum).
-
Baseline Measurement: Collect the perfusate after it has passed through the tubule and measure the disappearance of labeled glucose to determine the baseline lumen-to-bath glucose flux.
-
This compound Application: Add this compound to the luminal perfusate at a specific concentration (e.g., 10⁻⁷ to 10⁻⁴ M).[13]
-
Experimental Measurement: After a brief equilibration, repeat the collection and measurement of the perfusate to determine glucose flux in the presence of the inhibitor.
-
Data Analysis: Compare the glucose transport rates before and after this compound application to determine the degree of inhibition.
Research Applications and Limitations
This compound's utility extends beyond simply demonstrating SGLT function. It has been a critical tool for:
-
Defining Renal Glucose Handling: this compound was instrumental in establishing the concepts of the maximal tubular reabsorptive capacity for glucose (TmG) and the renal threshold for glucose excretion.[9]
-
Investigating Diabetic Nephropathy: By normalizing blood glucose in diabetic animal models through induced glycosuria, this compound has helped researchers disentangle the effects of hyperglycemia ("glucose toxicity") from other aspects of diabetes on renal pathology, such as hyperfiltration and hypertrophy.[11][12]
-
Studying Tubuloglomerular Feedback (TGF): Because SGLT-mediated glucose reabsorption is coupled to sodium reabsorption, this compound can be used to increase sodium delivery to the macula densa, thereby activating the TGF mechanism and influencing GFR.[11][14]
-
Lead Compound for Drug Development: The physiological effects observed with this compound directly inspired the pharmaceutical industry to develop more selective, orally bioavailable SGLT2 inhibitors (the "gliflozins") for the treatment of type 2 diabetes.[2][4][15]
Despite its utility, researchers must be aware of this compound's limitations:
-
Non-Selectivity: Inhibition of intestinal SGLT1 can cause gastrointestinal side effects like diarrhea and malabsorption in chronic studies.[2]
-
Poor Oral Bioavailability: this compound is poorly absorbed from the gut, necessitating parenteral (e.g., intravenous or subcutaneous) administration for most systemic experiments.[2][4]
-
Metabolism to Phloretin: this compound can be hydrolyzed to its aglycone metabolite, phloretin. Phloretin is an inhibitor of facilitative glucose transporters (GLUTs), which could produce confounding effects on glucose uptake in various tissues.[5][16]
Conclusion
This compound holds a unique and foundational place in the history of renal physiology and diabetes research. Its ability to potently and completely block renal glucose reabsorption has allowed scientists to define the fundamental mechanisms of glucose handling by the kidney. While its limitations preclude its use as a clinical therapeutic, it remains an invaluable tool compound in preclinical research. The insights gained from decades of studies using this compound directly paved the way for the development of the modern class of SGLT2 inhibitors, which have revolutionized the treatment of type 2 diabetes and shown profound benefits in heart and kidney disease. For researchers in renal physiology and drug development, a thorough understanding of this compound's properties and applications is essential for contextualizing both historical findings and future research directions.
References
- 1. This compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JaypeeDigital | eBook Reader [jaypeedigital.com]
- 3. Sodium-glucose cotransporter-2 inhibitors: Understanding the mechanisms for therapeutic promise and persisting risks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SGLT2 Inhibitors: Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. login.medscape.com [login.medscape.com]
- 6. Effects of this compound on glucose, water and sodium handling by the rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound on glucose, water and sodium handling by the rat kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. karger.com [karger.com]
- 11. This compound Prevents Glomerular Hyperfiltration but not Hypertrophy in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound prevents glomerular hyperfiltration but not hypertrophy in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scite.ai [scite.ai]
- 14. Development of SGLT1 and SGLT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. thieme-connect.com [thieme-connect.com]
- 16. Phloretin Improves Ultrafiltration and Reduces Glucose Absorption during Peritoneal Dialysis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Beyond SGLTs: An In-depth Technical Guide to the Alternative Molecular Targets of Phlorizin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phlorizin, a dihydrochalcone glucoside predominantly found in the bark of apple trees, is renowned for its potent and competitive inhibition of the sodium-glucose cotransporters SGLT1 and SGLT2. This activity has established it as a foundational molecule in the development of SGLT2 inhibitors for the treatment of type 2 diabetes. However, the pharmacological profile of this compound extends beyond these primary targets. A growing body of evidence reveals that this compound and its aglycone, phloretin, interact with a number of other molecular targets, opening new avenues for therapeutic research and drug development. This technical guide provides a comprehensive overview of the known molecular targets of this compound besides SGLT1 and SGLT2, presenting quantitative data, detailed experimental methodologies, and visualizations of the associated signaling pathways.
Quantitative Inhibition Data
The inhibitory activity of this compound and its aglycone, phloretin, against various molecular targets has been quantified in several studies. The following tables summarize the available inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) for easy comparison.
Table 1: Inhibitory Activity of this compound against Non-SGLT Targets
| Target | Species/Tissue | Inhibition Metric | Value | Reference |
| Protein-Tyrosine Phosphatase MEG2 (PTP-MEG2) | In vitro | IC50 | 32 µM | [1][2] |
| Na+/K+-ATPase | Not Specified | Inhibitor | - | [3][4] |
| Mitochondrial ATPase | Rat Kidney | Inhibitor | - |
Note: Specific Ki or IC50 values for Na+/K+-ATPase and Mitochondrial ATPase were not found in the reviewed literature, but their inhibitory effect is documented.
Table 2: Inhibitory Activity of Phloretin against Facilitative Glucose Transporters (GLUTs)
| Target | Species/Tissue | Inhibition Metric | Value | Reference |
| GLUT1 | Yeast-made | IC50 | 49 µM | [5] |
| GLUT1 | Human Erythrocyte | IC50 | 61 µM | [5] |
| GLUT2 | Xenopus laevis oocytes | Inhibitor | - | [6][7] |
Note: Phloretin is consistently reported as a more potent inhibitor of GLUTs than this compound.[8][9] While this compound has been shown to inhibit glucose transport in the brain, which is mediated by GLUTs, specific IC50 or Ki values for direct inhibition of GLUTs by this compound are not well-documented.
Key Non-SGLT Molecular Targets and Their Significance
Facilitative Glucose Transporters (GLUTs)
This compound's aglycone, phloretin, is a well-established competitive inhibitor of several facilitative glucose transporters, including GLUT1 and GLUT2.[5][6][7] GLUT1 is ubiquitously expressed and is the primary glucose transporter in the brain and erythrocytes, while GLUT2 is crucial for glucose sensing in pancreatic β-cells and glucose transport in the liver, intestine, and kidney. Inhibition of these transporters can have significant physiological effects. For instance, inhibition of GLUT1 in the brain has been implicated in the modulation of memory consolidation. While this compound itself is a less potent inhibitor of GLUTs compared to phloretin, its ability to cross the blood-brain barrier and potentially be metabolized to phloretin suggests that it may exert effects on central nervous system glucose metabolism.[8][9]
Na+/K+-ATPase
This compound has been identified as an inhibitor of Na+/K+-ATPase, the enzyme responsible for maintaining the sodium and potassium gradients across the cell membrane.[3][4] This enzymatic pump is fundamental for numerous cellular processes, including nutrient transport, maintenance of membrane potential, and cell volume regulation. Inhibition of Na+/K+-ATPase can lead to an increase in intracellular sodium, which in turn can affect the activity of other transporters, such as the Na+/Ca2+ exchanger, and have widespread physiological consequences. The interplay between SGLT inhibition and Na+/K+-ATPase activity is a critical area of research, particularly in the context of the cardiorenal benefits observed with SGLT2 inhibitors.[10][11]
Protein-Tyrosine Phosphatase MEG2 (PTP-MEG2)
A significant non-transporter target of this compound is the protein-tyrosine phosphatase MEG2 (PTP-MEG2). This compound has been shown to inhibit PTP-MEG2 with an IC50 of 32 µM.[1][2] PTP-MEG2 is a negative regulator of insulin signaling. By inhibiting PTP-MEG2, this compound can enhance insulin sensitivity through the activation of downstream signaling pathways, including the AMP-activated protein kinase (AMPK) and Akt pathways. This finding suggests a glucose transport-independent mechanism for this compound's anti-diabetic effects.
Mitochondrial ATPase (ATP Synthase)
Early studies have indicated that this compound can inhibit mitochondrial ATPase activity. This enzyme, also known as ATP synthase, is central to cellular energy production through oxidative phosphorylation. Inhibition of mitochondrial ATPase can disrupt cellular ATP levels and impact overall metabolic function.
Signaling Pathways Modulated by this compound
This compound's interaction with its alternative molecular targets leads to the modulation of several key signaling pathways.
PTP-MEG2 Inhibition and Insulin Signaling
The inhibition of PTP-MEG2 by this compound leads to the potentiation of insulin signaling. This occurs through the enhanced phosphorylation and activation of key downstream effectors, AMPK and Akt. Activated AMPK and Akt promote glucose uptake and utilization, contributing to improved insulin sensitivity.
Modulation of Inflammatory and Oxidative Stress Pathways
This compound has been shown to influence inflammatory and oxidative stress responses through the NF-κB and Keap1-Nrf2 signaling pathways. By modulating these pathways, this compound can exert anti-inflammatory and antioxidant effects.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the investigation of this compound's non-SGLT targets.
Experimental Protocol 1: PTP-MEG2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PTP-MEG2.
Materials:
-
Recombinant human PTP-MEG2 enzyme
-
6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP) substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 355 nm, Emission: 460 nm)
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer. The final concentrations should span a range appropriate to determine the IC50 (e.g., 0.1 µM to 100 µM).
-
In a 96-well microplate, add 50 µL of the diluted this compound solutions or vehicle (DMSO in assay buffer) to the respective wells.
-
Add 25 µL of the PTP-MEG2 enzyme solution (at a pre-determined optimal concentration) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 25 µL of the DiFMUP substrate solution (at a concentration close to its Km for PTP-MEG2) to each well.
-
Immediately place the microplate in the fluorescence reader and measure the fluorescence intensity kinetically over a period of 30 minutes at 37°C.
-
Calculate the initial reaction velocities (V0) from the linear portion of the kinetic curves.
-
Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Experimental Protocol 2: Indicator Dilution Technique for Brain Glucose Transport
Objective: To measure the unidirectional transport of glucose across the blood-brain barrier and assess the inhibitory effect of this compound.
Materials:
-
Anesthetized animal model (e.g., rat or dog)
-
[14C]-D-glucose (test substance)
-
[3H]-Inulin or another non-diffusible reference tracer
-
This compound solution for infusion
-
Peristaltic pump for controlled infusion
-
Catheters for arterial injection and venous sampling (e.g., from the sagittal sinus)
-
Scintillation counter
Procedure:
-
Surgically prepare the anesthetized animal by placing catheters in a carotid artery for injection and the sagittal sinus for venous blood collection.
-
Prepare an injection bolus containing a known mixture of [14C]-D-glucose and [3H]-Inulin in saline.
-
Begin a continuous collection of venous blood samples from the sagittal sinus at a high frequency (e.g., every second) for a short duration (e.g., 20-30 seconds).
-
Rapidly inject the prepared bolus into the carotid artery.
-
Process the collected blood samples to separate plasma and measure the radioactivity of 14C and 3H in each sample using a liquid scintillation counter.
-
Plot the concentration-time curves for both tracers in the venous effluent.
-
Calculate the brain uptake of glucose using the formula: E = (Cref - Ctest) / Cref, where E is the fractional extraction, Cref is the concentration of the reference tracer, and Ctest is the concentration of the test tracer at each time point. The maximal extraction (Emax) is used to calculate the permeability-surface area product (PS).
-
To assess inhibition, infuse this compound intravenously at a constant rate to achieve a steady-state plasma concentration.
-
Repeat the indicator dilution procedure during the this compound infusion.
-
Compare the brain uptake of glucose in the presence and absence of this compound to determine the extent of inhibition.
Experimental Protocol 3: Mitochondrial ATPase Activity Assay
Objective: To measure the effect of this compound on the activity of mitochondrial ATPase (ATP synthase).
Materials:
-
Isolated mitochondria from a relevant tissue (e.g., rat liver or kidney)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 5 mM MgCl2)
-
ATP solution
-
This compound stock solution (in DMSO)
-
Malachite green reagent for phosphate detection
-
96-well clear microplates
-
Spectrophotometer
Procedure:
-
Isolate mitochondria from the tissue of interest using differential centrifugation.
-
Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford assay).
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well microplate, add the diluted this compound solutions or vehicle to the respective wells.
-
Add a standardized amount of the isolated mitochondria to each well and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding ATP to a final concentration of 5 mM.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding a stopping reagent (e.g., an equal volume of 10% SDS).
-
Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using the malachite green assay. Add the malachite green reagent to each well, incubate for color development, and measure the absorbance at a specific wavelength (e.g., 620 nm).
-
Create a standard curve using known concentrations of Pi to quantify the amount of Pi produced in each sample.
-
Calculate the specific activity of the mitochondrial ATPase (e.g., in nmol Pi/min/mg protein) and determine the percentage of inhibition by this compound at different concentrations.
Conclusion
The molecular pharmacology of this compound is more complex than its well-established role as an SGLT inhibitor. This guide has highlighted several alternative molecular targets, including facilitative glucose transporters (primarily through its aglycone, phloretin), Na+/K+-ATPase, PTP-MEG2, and mitochondrial ATPase. The interaction of this compound with these targets can modulate crucial signaling pathways involved in insulin sensitivity, inflammation, and oxidative stress. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers and drug development professionals seeking to further explore the multifaceted biological activities of this compound and its potential for new therapeutic applications. A deeper understanding of these off-target effects is essential for a comprehensive evaluation of the pharmacological profile of this compound and its derivatives.
References
- 1. Phloridzin Acts as an Inhibitor of Protein-Tyrosine Phosphatase MEG2 Relevant to Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phloridzin Acts as an Inhibitor of Protein-Tyrosine Phosphatase MEG2 Relevant to Insulin Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | SGLT | ATPase | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Anticancer agents interacting with membrane glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phloretin inhibits glucose transport and reduces inflammation in human retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of glucose transport into brain by this compound, phloretin and glucose analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. The Na/K-ATPase Signaling and SGLT2 Inhibitor-Mediated Cardiorenal Protection: A Crossed Road? - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Phlorizin Administration in Rodent Models of Diabetes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phlorizin, a natural dihydrochalcone found in the bark of apple trees, is a potent inhibitor of the sodium-glucose cotransporters SGLT1 and SGLT2.[1][2] This inhibition blocks glucose reabsorption in the renal tubules and glucose absorption in the small intestine, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.[1][3][4] These properties make this compound a valuable tool for studying glucose homeostasis and for the preclinical evaluation of therapeutic strategies for diabetes in rodent models.
These application notes provide a comprehensive overview of this compound administration protocols in rodent models of diabetes, summarizing key quantitative data and detailing experimental methodologies.
Data Presentation: this compound Administration Protocols and Effects
The following tables summarize various this compound administration protocols and their reported effects on blood glucose levels in different rodent models of diabetes.
Table 1: this compound Administration in Mouse Models of Diabetes
| Mouse Model | Administration Route | Dosage | Frequency & Duration | Vehicle | Key Outcomes | Reference(s) |
| Streptozotocin (STZ)-induced | Subcutaneous | 400 mg/kg | Twice daily for 7 days | 10% EtOH, 15% DMSO, 75% saline | Reduced non-fasting blood glucose from ~539 mg/dL to ~300 mg/dL. | [5] |
| STZ-induced | Subcutaneous | 400 mg/kg | Two injections (16 and 2 hours) prior to STZ | 10% EtOH, 15% DMSO, 75% saline | Prevented STZ-induced kidney damage. | [6] |
| STZ-induced | Dietary | 0.5% in diet | 14 days | AIN-93G diet | Significantly reduced blood glucose levels. | [7][8] |
| MKR (transgenic type 2) | Subcutaneous | 0.4 g/kg (400 mg/kg) | Twice daily for 2 weeks | 10% ethanol, 15% DMSO, 75% saline | Decreased blood glucose from 345 mg/dL to 212 mg/dL. | [9] |
| db/db | Intragastric | Not specified | 10 weeks (from week 8 to 18) | Normal saline | Significantly reduced fasting blood glucose, triglycerides, and total cholesterol. | [10] |
| High-Fat Diet (HFD) + STZ | Oral | 10 and 20 mg/kg | Daily for 4 weeks | Not specified | Dose-dependent reduction in blood glucose. | [11] |
| Chronic Administration | Osmotic pump (subcutaneous) | 0.4 mg/kg/day | Chronic | Not specified | Induces glycosuria and lowers hyperglycemia. | [12] |
| Chronic Administration | Intraperitoneal | 0.4 mg/kg | Twice daily | Not specified | Alternative to osmotic pumps for chronic administration. | [12] |
| Acute Administration | Intravenous infusion | 100 µg/kg/min | 60-120 minutes | Saline | Lowers serum glucose levels in hyperglycemic, diabetic mice. | [12] |
Table 2: this compound Administration in Rat Models of Diabetes
| Rat Model | Administration Route | Dosage | Frequency & Duration | Vehicle | Key Outcomes | Reference(s) |
| STZ-induced | Infusion | Not specified | 18 days | Not specified | Induced normoglycemia. | [13] |
| HFD + STZ (Type 2) | Oral | 20 and 50 mg/kg | Daily for 4 weeks | Not specified | Dose-dependent reduction in non-fasting blood glucose. | [14] |
| STZ-induced | Oral | 5, 10, 20, and 40 mg/kg | Single dose | Grape seed oil | Dose-dependent reduction in blood glucose. | [4] |
Experimental Protocols
Preparation of this compound Solution for Injection
This protocol is adapted from studies using subcutaneous administration in mice.[6][9]
Materials:
-
This compound (Sigma-Aldrich or equivalent)
-
Ethanol (EtOH)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 0.9% saline
-
Sterile tubes and syringes
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve this compound in a vehicle solution typically composed of 10% ethanol, 15% dimethyl sulfoxide (DMSO), and 75% normal saline.
-
Ensure the solution is thoroughly mixed and homogenous before administration. The final concentration should be calculated based on the desired dosage and the injection volume.
This compound Administration via Subcutaneous Injection
Procedure:
-
Gently restrain the mouse.
-
Lift the loose skin on the back, between the shoulder blades, to form a tent.
-
Insert a sterile needle (e.g., 27-gauge) into the base of the skin tent, parallel to the spine.
-
Inject the this compound solution slowly.
-
Withdraw the needle and gently apply pressure to the injection site if necessary.
-
Return the animal to its cage and monitor for any adverse reactions.
This compound Administration via Oral Gavage
This method is suitable for delivering precise doses of this compound directly to the stomach.[11]
Materials:
-
This compound solution or suspension
-
Oral gavage needle (stainless steel, ball-tipped)
-
Syringe
Procedure:
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth for the gavage needle.
-
Gently insert the gavage needle into the mouth, over the tongue, and advance it along the esophagus. The needle should pass with minimal resistance.
-
Slowly administer the this compound solution.
-
Carefully withdraw the gavage needle.
-
Return the animal to its cage and monitor for any signs of distress.
Induction of Diabetes with Streptozotocin (STZ)
STZ is a chemical agent commonly used to induce diabetes in rodents by destroying pancreatic β-cells.
Materials:
-
Streptozotocin (STZ)
-
Cold, sterile citrate buffer (pH 4.5)
-
Syringes and needles
Procedure:
-
Prepare a fresh solution of STZ in cold citrate buffer immediately before injection, as it is light-sensitive and unstable.
-
Fast the animals for 4-6 hours before STZ injection.
-
Administer STZ via intraperitoneal (IP) injection. A common dosage for inducing type 2 diabetes in mice on a high-fat diet is 35 mg/kg.[11] For type 1 models, higher or multiple low doses may be used.
-
Monitor blood glucose levels regularly (e.g., 7 days post-injection) to confirm the diabetic state (non-fasting blood glucose ≥ 300 mg/dL is often considered diabetic).[11]
Oral Glucose Tolerance Test (OGTT)
The OGTT assesses the ability of an animal to clear a glucose load from the blood.[15][16][17]
Materials:
-
Glucose solution (e.g., 2 g/kg body weight)
-
Glucometer and test strips
-
Lancets or tail-snip equipment
Procedure:
-
Fast the mice for 4-6 hours (overnight fasting of 16 hours can also be used, but may induce hypoglycemia).[15][18]
-
Record the body weight of each mouse.
-
Obtain a baseline blood glucose reading (t=0) from the tail vein.
-
Administer a bolus of glucose solution via oral gavage.
-
Measure blood glucose at subsequent time points, typically 15, 30, 60, and 120 minutes after the glucose challenge.[15]
-
Plot the blood glucose concentration over time to determine the glucose tolerance curve.
Intraperitoneal Glucose Tolerance Test (IPGTT)
The IPGTT is similar to the OGTT but bypasses intestinal glucose absorption by injecting glucose directly into the peritoneal cavity.[19]
Materials:
-
Sterile glucose solution (e.g., 1 g/kg or 2 g/kg body weight)
-
Glucometer and test strips
-
Lancets or tail-snip equipment
-
Syringes and needles
Procedure:
-
Fast the mice for 4-6 hours.[19]
-
Record the body weight of each mouse.
-
Obtain a baseline blood glucose reading (t=0) from the tail vein.
-
Administer the glucose solution via intraperitoneal injection.
-
Measure blood glucose at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes).[18]
-
Plot the blood glucose concentration over time.
Mandatory Visualizations
References
- 1. Sodium-glucose cotransporter-2 inhibitors: Understanding the mechanisms for therapeutic promise and persisting risks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diabetesonthenet.com [diabetesonthenet.com]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound Pretreatment Reduces Acute Renal Toxicity in a Mouse Model for Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Dietary phloridzin reduces blood glucose levels and reverses Sglt1 expression in the small intestine in streptozotocin-induced diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. Investigation of the Protective Effects of this compound on Diabetic Cardiomyopathy in db/db Mice by Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phloridzin ameliorates type 2 diabetes‐induced depression in mice by mitigating oxidative stress and modulating brain‐derived neurotrophic factor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mmpc.org [mmpc.org]
- 13. This compound treatment of diabetic rats partially reverses the abnormal expression of genes involved in hepatic glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phloridzin, an Apple Polyphenol, Exerted Unfavorable Effects on Bone and Muscle in an Experimental Model of Type 2 Diabetes in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. Glucose Tolerance Test in Mice [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 19. IP Glucose Tolerance Test in Mouse [protocols.io]
Application Notes and Protocols for Inducing Experimental Glycosuria in Mice Using Phlorizin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing phlorizin for the induction of experimental glycosuria in mice, a key method in metabolic research and diabetes drug development. The protocols outlined below are based on established scientific literature and are intended to ensure reproducibility and accuracy in your studies.
Introduction
This compound is a natural dihydrochalcone derived from the bark of apple trees that acts as a competitive inhibitor of both sodium-glucose cotransporter 1 (SGLT1) and sodium-glucose cotransporter 2 (SGLT2).[1][2][3] These transporters are crucial for glucose reabsorption in the renal proximal tubules and the small intestine.[4][1][5] By inhibiting SGLT1 and SGLT2, this compound effectively blocks glucose reabsorption, leading to increased urinary glucose excretion (glycosuria) and a subsequent reduction in blood glucose levels.[2][5][6] This makes this compound a valuable tool for studying the physiological effects of glycosuria and for modeling therapeutic interventions for diabetes.[3]
Applications
-
Induction of a Diabetic-Like State: this compound can be used to mimic the glycosuria observed in diabetes mellitus, allowing for the study of its downstream metabolic consequences.[5]
-
Investigation of Glucotoxicity: By lowering blood glucose through glycosuria, this compound can be employed to study the role of hyperglycemia in the development of diabetic complications.[6]
-
Preclinical Evaluation of SGLT Inhibitors: As a non-selective SGLT1/SGLT2 inhibitor, this compound serves as a reference compound in the development and evaluation of more selective SGLT inhibitors (gliflozins).[4][3]
-
Metabolic Research: Inducing glycosuria with this compound allows for the investigation of nutrient sensing pathways and energy homeostasis.
Data Presentation
The following tables summarize quantitative data from studies utilizing this compound to induce glycosuria in mice.
Table 1: Effect of Dietary this compound on Blood Glucose in Streptozotocin (STZ)-Induced Diabetic Mice
| Treatment Group | Duration | Initial Blood Glucose (mg/dL) | Final Blood Glucose (mg/dL) | Percent Reduction |
| STZ + 0.5% this compound Diet | 14 days | ~550 | ~350 | ~36% |
| STZ Control (Basal Diet) | 14 days | ~540 | ~560 | -4% (Increase) |
Data adapted from a study in STZ-induced diabetic mice.[1][7]
Table 2: Effect of Subcutaneous this compound on Blood Glucose in a Type 2 Diabetes Mouse Model
| Treatment Group | Duration | Dosing Regimen | Initial Blood Glucose (mg/dL) | Final Blood Glucose (mg/dL) | Percent Reduction |
| T2D + this compound | 6 days | 0.4 g/kg, twice daily | ~250 | ~150 | ~40% |
| T2D Control | 6 days | Vehicle | ~250 | ~250 | 0% |
Data adapted from a study in a monosodium glutamate-induced type 2 diabetes mouse model.[8]
Experimental Protocols
Protocol 1: Induction of Glycosuria via Dietary Administration of this compound
This protocol is suitable for long-term studies where continuous induction of glycosuria is desired.
Materials:
-
This compound (Sigma-Aldrich or equivalent)
-
Standard rodent chow (e.g., AIN-93G)
-
Mice (e.g., C57BL/6J, or a relevant diabetic model such as STZ-treated or db/db mice)
-
Metabolic cages for urine collection
-
Urine glucose test strips or a glucose oxidase assay kit
-
Glucometer and test strips for blood glucose monitoring
Procedure:
-
Animal Acclimatization: Acclimate mice to individual housing and the powdered basal diet for at least 3 days before the start of the experiment.
-
Diet Preparation: Prepare the this compound-containing diet by thoroughly mixing this compound into the powdered chow at the desired concentration (e.g., 0.5% w/w).[1][7] A control diet without this compound should also be prepared.
-
Experimental Groups: Divide mice into control and this compound-treated groups. For studies involving diabetic models, ensure baseline blood glucose levels are comparable between groups.
-
Treatment: Provide the respective diets and water ad libitum for the duration of the study (e.g., 14 days).[1][7]
-
Monitoring Glycosuria:
-
At regular intervals (e.g., daily or weekly), place mice in metabolic cages for a defined period (e.g., 24 hours) to collect urine.
-
Measure the urine volume.
-
Determine the urine glucose concentration using urine test strips for a semi-quantitative measurement or a glucose oxidase-based assay for a quantitative measurement.[9]
-
-
Monitoring Blood Glucose:
-
Measure blood glucose from the tail vein at baseline and at regular intervals throughout the study.
-
-
Data Analysis: Calculate total urinary glucose excretion (mg/24h) and compare blood glucose levels between the control and this compound-treated groups.
Protocol 2: Induction of Glycosuria via Subcutaneous Injection of this compound
This protocol is suitable for acute or short-term studies requiring precise dosing.
Materials:
-
This compound
-
Vehicle (e.g., propylene glycol or a solution of 10% EtOH, 15% DMSO, and 75% normal saline)[8][10]
-
Mice
-
Syringes and needles for subcutaneous injection
-
Metabolic cages
-
Urine glucose monitoring supplies
-
Blood glucose monitoring supplies
Procedure:
-
Animal Acclimatization: Acclimate mice to handling and saline injections for several days before the experiment.
-
This compound Solution Preparation: Dissolve this compound in the chosen vehicle to the desired concentration (e.g., 0.4 g/mL).[8] Ensure complete dissolution.
-
Experimental Groups: Divide mice into control (vehicle injection) and this compound-treated groups.
-
Treatment:
-
Monitoring Glycosuria:
-
House mice in metabolic cages immediately after injection.
-
Collect urine at specified time points (e.g., 4, 8, 12, 24 hours post-injection) to determine the time course of glycosuria.
-
Measure urine volume and glucose concentration as described in Protocol 1.
-
-
Monitoring Blood Glucose:
-
Measure blood glucose at baseline and at various time points post-injection to correlate with urinary glucose excretion.
-
-
Data Analysis: Analyze the temporal changes in urinary glucose excretion and blood glucose levels in response to this compound administration.
Visualizations
Caption: Mechanism of this compound-induced glycosuria in the kidney.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. niddk.nih.gov [niddk.nih.gov]
- 3. Sodium-Glucose Transporter 2 Inhibitors [medscape.org]
- 4. Sodium-glucose cotransporter-2 inhibitors: Understanding the mechanisms for therapeutic promise and persisting risks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review [frontiersin.org]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Dietary phloridzin reduces blood glucose levels and reverses Sglt1 expression in the small intestine in streptozotocin-induced diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dual SGLT1/SGLT2 Inhibitor this compound Ameliorates Non-Alcoholic Fatty Liver Disease and Hepatic Glucose Production in Type 2 Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. This compound Pretreatment Reduces Acute Renal Toxicity in a Mouse Model for Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Glucose Transport in Kidney Proximal Tubules Using Phlorizin
Audience: Researchers, scientists, and drug development professionals.
Introduction
The kidney plays a crucial role in glucose homeostasis by reabsorbing virtually all glucose filtered at the glomerulus. This process primarily occurs in the proximal tubules and is mediated by Sodium-Glucose Cotransporters (SGLTs).[1][2] There are two main SGLTs involved: SGLT2, located in the early S1 and S2 segments of the proximal tubule, is a high-capacity, low-affinity transporter responsible for reabsorbing about 90-97% of the filtered glucose.[3] The remaining glucose is reabsorbed by SGLT1, a high-affinity, low-capacity transporter found in the later S3 segment.[3]
Phlorizin, a natural dihydrochalcone, is a potent, non-selective inhibitor of both SGLT1 and SGLT2.[4][5] This property makes it an invaluable tool for studying renal glucose transport. By blocking these transporters, this compound induces glycosuria (the excretion of glucose into the urine), which can be measured to understand the dynamics of glucose reabsorption.[4][6] Historically, this compound was instrumental in elucidating the fundamental mechanisms of renal glucose handling and has paved the way for the development of selective SGLT2 inhibitors used in the treatment of type 2 diabetes.[3][4]
These application notes provide an overview of the use of this compound in renal physiology research, including its mechanism of action, quantitative data on its effects, and detailed protocols for its application in both in vivo and in vitro experimental models.
Mechanism of Action of this compound
This compound competitively inhibits the binding of glucose to SGLT1 and SGLT2 on the apical membrane of proximal tubule epithelial cells.[7] This inhibition prevents the cotransport of sodium and glucose into the cells, leading to a significant reduction in glucose reabsorption from the glomerular filtrate.[1] The unabsorbed glucose is then excreted in the urine.[6] this compound's action is potent and can lead to the excretion of the entire filtered glucose load when administered intravenously in humans.[2]
Quantitative Data on this compound Inhibition
The following table summarizes quantitative data from various studies on the effects of this compound on glucose transport in the kidney.
| Parameter | Model System | This compound Concentration | Effect on Glucose Transport | Reference |
| Lumen-to-bath glucose flux | Isolated rabbit proximal convoluted tubules | 10⁻⁷ M to 10⁻⁴ M | Progressive reduction in glucose flux. At 10⁻⁴ M, flux decreased from 92.86 ± 5.71 to 7.83 ± 3.04 pmol/mm·min. | [8] |
| Bath-to-lumen glucose flux | Isolated rabbit proximal convoluted tubules | 10⁻³ M (in bath) | Reduced glucose flux from 10.20 ± 3.07 to 7.16 ± 2.20 pmol/mm·min. | [8] |
| Inhibition of Glucose Transport | Cat Kidney (in vivo) | 10⁻⁷ M to 10⁻⁵ M (in renal blood) | Blocks glucose transport across the renal tubule. | [9] |
| Na+-dependent 2-NBDG uptake | LLC-PK1 cells (proximal tubule cell line) | 100 µM | Blocks Na+-dependent uptake of the fluorescent glucose analog 2-NBDG. | [10][11] |
| Glomerular Filtration Rate (GFR) | Anesthetized rats | 0.1 µmole/kg body weight/min | Reduced GFR and absolute and fractional rates of glucose reabsorption. | [12][13] |
| Glucose Diffusion Capacity | Anesthetized Sprague-Dawley rats (peritoneal dialysis model) | 50 mg/L (intraperitoneal) | Significantly lower glucose diffusion capacity at 60 min (196 µL/min vs. 238 µL/min in controls). | [14] |
Experimental Protocols
In Vivo Study: Induction of Glycosuria in Rats
This protocol describes how to induce and measure glycosuria in rats using this compound to study renal glucose handling.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300 g)
-
This compound
-
Vehicle (e.g., normal saline, 0.05% ethanol, or DMSO depending on solubility and experimental design)
-
Metabolic cages for urine collection
-
Glucose assay kit
-
Streptozotocin (STZ) for inducing diabetes (optional)
Procedure:
-
Animal Acclimatization: Acclimate rats to metabolic cages for several days before the experiment to minimize stress-related effects.
-
Baseline Measurements: Collect 24-hour urine samples and measure baseline urine volume and glucose excretion.
-
This compound Administration:
-
Prepare a stock solution of this compound. The vehicle and concentration will depend on the specific study design. For example, a dose of 0.1 µmole/kg body weight/min can be infused intravenously.[12][13] For intragastric administration in diabetic mouse models, this compound can be given in normal saline for an extended period (e.g., 10 weeks).[15]
-
Administer this compound to the experimental group and the vehicle to the control group.
-
-
Urine Collection: Collect urine over a defined period (e.g., 24 hours) following this compound administration.
-
Sample Analysis:
-
Measure the total volume of urine collected.
-
Determine the glucose concentration in the urine samples using a glucose assay kit.
-
Calculate the total amount of glucose excreted over the collection period.
-
-
Data Analysis: Compare the urine volume and glucose excretion between the this compound-treated and control groups.
In Vitro Study: Glucose Uptake in Isolated Proximal Tubules
This protocol outlines a method for studying the effect of this compound on glucose transport in isolated rabbit renal proximal tubules.
Materials:
-
Rabbit kidneys
-
Perfusion rig for isolated tubules
-
Artificial perfusate (e.g., containing varying glucose concentrations)
-
Rabbit serum (for the bath)
-
This compound
-
Radio-labeled glucose (e.g., ¹⁴C-glucose) or a fluorescent glucose analog (e.g., 2-NBDG)
-
Scintillation counter or fluorescence microplate reader
Procedure:
-
Isolation of Proximal Tubules: Isolate proximal convoluted tubules from rabbit kidneys using established microdissection techniques.
-
Tubule Perfusion: Mount an isolated tubule on a perfusion pipette and perfuse the lumen with an artificial perfusate containing a known concentration of labeled glucose. The bath can consist of rabbit serum.
-
Baseline Glucose Flux Measurement: Measure the baseline lumen-to-bath glucose flux by collecting the perfusate and measuring the disappearance of the labeled glucose from the lumen.
-
This compound Application:
-
Measurement of Inhibited Glucose Flux: After the addition of this compound, measure the glucose flux again.
-
Data Analysis: Determine the dose-response relationship for this compound inhibition of glucose transport. Calculate kinetic parameters such as the maximal transport rate (Vmax) and the Michaelis constant (Km) in the presence and absence of the inhibitor to characterize the nature of the inhibition (competitive, non-competitive, or mixed).[8]
In Vitro Study: Fluorescent Glucose Uptake in a Proximal Tubule Cell Line (LLC-PK1)
This protocol describes a method for measuring glucose uptake in a cultured kidney cell line using a fluorescent glucose analog.
Materials:
-
LLC-PK1 cells (a porcine proximal tubule cell line)
-
Cell culture reagents
-
2-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxyglucose (2-NBDG)
-
This compound
-
Na⁺-containing and Na⁺-free buffers
-
Fluorescence microplate reader or microscope
Procedure:
-
Cell Culture: Culture LLC-PK1 cells to confluence in appropriate multi-well plates.
-
Uptake Experiment:
-
Wash the cells with Na⁺-free buffer.
-
Incubate the cells with a buffer containing 2-NBDG (e.g., 100 µM) in the presence (total uptake) or absence (Na⁺-independent uptake) of sodium.
-
To test the effect of this compound, co-incubate the cells with 2-NBDG and this compound (e.g., 100 µM) in a Na⁺-containing buffer.[10][11]
-
-
Measurement of Fluorescence:
-
After the incubation period, wash the cells to remove extracellular 2-NBDG.
-
Lyse the cells and measure the intracellular fluorescence using a microplate reader.
-
Alternatively, visualize the uptake in intact cells using fluorescence microscopy.
-
-
Data Analysis:
-
Calculate the Na⁺-dependent glucose uptake by subtracting the Na⁺-independent uptake from the total uptake.
-
Compare the Na⁺-dependent uptake in the presence and absence of this compound to determine the extent of inhibition.
-
Visualizations
Signaling Pathway of Glucose Reabsorption and this compound Inhibition
Caption: Glucose reabsorption via SGLT1/2 and GLUT2, and inhibition by this compound.
Experimental Workflow for Studying this compound's Effect on Renal Glucose Transport
Caption: Workflow for in vivo and in vitro studies of this compound on glucose transport.
References
- 1. SGLT2 Inhibitors: Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiology of renal glucose handling via SGLT1, SGLT2 and GLUT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review [frontiersin.org]
- 4. This compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. search.library.uq.edu.au [search.library.uq.edu.au]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Characteristics of glucose-phlorizin interactions in isolated proximal tubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. scispace.com [scispace.com]
- 11. A fluorescence method for measurement of glucose transport in kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of this compound on glucose, water and sodium handling by the rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of this compound on glucose, water and sodium handling by the rat kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dual SGLT1/SGLT2 inhibitor this compound reduces glucose transport in experimental peritoneal dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Beneficial effects of this compound on diabetic nephropathy in diabetic db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Phlorizin in Non-Alcoholic Fatty Liver Disease Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition characterized by excessive fat accumulation in the liver, which can progress to non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. Phlorizin, a naturally occurring flavonoid found in apples and other plants, has emerged as a promising therapeutic agent in preclinical NAFLD research.[1][2] Primarily known as a dual inhibitor of sodium-glucose co-transporters 1 and 2 (SGLT1/SGLT2), this compound has demonstrated the potential to ameliorate hepatic steatosis, inflammation, and insulin resistance.[1][3] Its mechanism of action extends to the modulation of key signaling pathways involved in lipid metabolism.[4][5]
These application notes provide a comprehensive overview of the use of this compound in NAFLD research, including detailed experimental protocols for both in vivo and in vitro models, a summary of key quantitative findings, and visualizations of the implicated signaling pathways.
Key Mechanisms of Action
This compound's therapeutic effects in NAFLD are attributed to several mechanisms:
-
SGLT1/SGLT2 Inhibition: By inhibiting SGLT1 and SGLT2, this compound reduces glucose absorption in the intestine and reabsorption in the kidneys, leading to improved glycemic control and reduced substrate availability for hepatic de novo lipogenesis.[1]
-
Modulation of the mTORC1/SREBP-1c Pathway: this compound has been shown to inhibit the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[4][5] This inhibition leads to the downregulation of the sterol regulatory element-binding protein-1c (SREBP-1c), a master transcriptional regulator of lipogenic genes, thereby reducing lipid synthesis in the liver.[4][5]
-
Anti-inflammatory Effects: this compound has been observed to exert anti-inflammatory effects, potentially through the regulation of inflammatory signaling pathways such as the IL-1β/IKB-α/NF-κB pathway.[2][6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on NAFLD.
Table 1: Effects of this compound on In Vivo NAFLD Models
| Parameter | Animal Model | Treatment Group | Control Group | Percentage Change | Reference |
| NAFLD Activity Score (NAS) | Type 2 Diabetic Mice | 2.75 | 5.25 | -47.6% | [3][7][8] |
| Body Weight | High-Fat Diet-Fed C57BL/6J Mice | Significantly Decreased | High-Fat Diet Control | Data Not Quantified | [4] |
| Serum Triglycerides (TG) | High-Fat Diet-Fed C57BL/6J Mice | Significantly Decreased | High-Fat Diet Control | Data Not Quantified | [4] |
| Serum Total Cholesterol (TC) | High-Fat Diet-Fed C57BL/6J Mice | Significantly Decreased | High-Fat Diet Control | Data Not Quantified | [4] |
| Serum Low-Density Lipoprotein (LDL) | High-Fat Diet-Fed C57BL/6J Mice | Significantly Decreased | High-Fat Diet Control | Data Not Quantified | [4] |
| Serum High-Density Lipoprotein (HDL) | High-Fat Diet-Fed C57BL/6J Mice | Significantly Increased | High-Fat Diet Control | Data Not Quantified | [4] |
| Hepatic Steatosis | Type 2 Diabetic Mice | Reversed | Present | Data Not Quantified | [3] |
| Hepatocyte Ballooning | Type 2 Diabetic Mice | Reversed | Present | Data Not Quantified | [3] |
Table 2: Effects of this compound on Gene and Protein Expression in NAFLD Models
| Gene/Protein | Model | Treatment Effect | Reference |
| mTOR | High-Fat Diet-Fed C57BL/6J Mice & Oleic Acid-Treated L02 Cells | Downregulated | [4] |
| Raptor | High-Fat Diet-Fed C57BL/6J Mice & Oleic Acid-Treated L02 Cells | Downregulated | [4] |
| GβL | High-Fat Diet-Fed C57BL/6J Mice & Oleic Acid-Treated L02 Cells | Downregulated | [4] |
| SREBP-1c | High-Fat Diet-Fed C57BL/6J Mice & Oleic Acid-Treated L02 Cells | Downregulated | [4] |
| FAS (Fatty Acid Synthase) | High-Fat Diet-Fed C57BL/6J Mice & Oleic Acid-Treated L02 Cells | Downregulated | [4] |
| Rela (p65) | Type 2 Diabetic Mice | Decreased mRNA Expression | [3] |
| Tnf (TNF-α) | Type 2 Diabetic Mice | Unaltered mRNA Expression | [3] |
| Il6 (IL-6) | Type 2 Diabetic Mice | Unaltered mRNA Expression | [3] |
Experimental Protocols
In Vivo Model: High-Fat Diet-Induced NAFLD in Mice
This protocol describes the induction of NAFLD in mice using a high-fat diet and subsequent treatment with this compound.[4]
1. Animal Model and Diet:
- Animals: Male C57BL/6J mice.
- Diet: High-fat diet (HFD) for 12 weeks to induce NAFLD. A typical HFD composition is 60% of calories from fat.
- Control Group: Mice fed a standard chow diet.
2. This compound Administration:
- Dosage: 120 mg/kg body weight.
- Route: Oral gavage.
- Frequency: Once daily.
- Duration: 14 weeks, starting after the 12-week HFD induction period.
3. Experimental Procedures:
- Body Weight and Food Intake: Monitor and record weekly.
- Blood Collection: Collect blood samples via retro-orbital sinus or cardiac puncture at the end of the study for serum analysis.
- Tissue Collection: Euthanize mice and collect liver tissue for histological and molecular analysis.
4. Histological Analysis:
- Fixation: Fix liver tissue in 10% neutral buffered formalin.
- Processing: Dehydrate, embed in paraffin, and section at 4-5 µm.
- Staining:
- Hematoxylin and Eosin (H&E) Staining: For general morphology and assessment of steatosis, inflammation, and ballooning.
- Sirius Red Staining: For visualization of collagen and assessment of fibrosis.
- Scoring: Evaluate NAFLD activity score (NAS) based on the degree of steatosis, lobular inflammation, and hepatocyte ballooning.
5. Serum Biochemical Analysis:
- Measure serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), triglycerides (TG), total cholesterol (TC), high-density lipoprotein (HDL), and low-density lipoprotein (LDL) using commercially available kits.
6. Molecular Analysis (Western Blot and qRT-PCR):
- Refer to the detailed protocols in the "Molecular Biology Protocols" section below.
In Vitro Model: Oleic Acid-Induced Steatosis in Hepatocytes
This protocol outlines the induction of lipid accumulation in a human liver cell line to model NAFLD in vitro.[4]
1. Cell Culture:
- Cell Line: Human normal liver L-02 cells or HepG2 cells.
- Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
2. Induction of Steatosis:
- Inducer: Oleic acid (OA). Prepare a stock solution of OA complexed with bovine serum albumin (BSA).
- Treatment: Treat cells with an appropriate concentration of OA (e.g., 1 mM) for 24 hours to induce lipid accumulation.
3. This compound Treatment:
- Dosage: Treat cells with varying concentrations of this compound (e.g., 10, 20, 40 µM) concurrently with or prior to OA treatment.
- Control: Include a vehicle control group (e.g., DMSO).
4. Oil Red O Staining:
- Purpose: To visualize intracellular lipid droplets.
- Procedure:
- Wash cells with phosphate-buffered saline (PBS).
- Fix cells with 10% formalin for 30 minutes.
- Wash with 60% isopropanol.
- Stain with freshly prepared Oil Red O solution for 20 minutes.
- Wash with 60% isopropanol and then with PBS.
- Visualize under a microscope.
- Quantification: Elute the stain with isopropanol and measure the absorbance at a specific wavelength (e.g., 510 nm).
5. Molecular Analysis:
- Lyse cells to extract protein and RNA for Western blot and qRT-PCR analysis as described below.
Molecular Biology Protocols
1. Western Blot Analysis:
- Protein Extraction: Lyse liver tissue or cells in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine protein concentration using a BCA protein assay kit.
- Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
- Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., mTOR, SREBP-1c, FAS, β-actin) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
- Quantification: Densitometric analysis of the bands, normalizing to a loading control like β-actin.
2. Quantitative Real-Time PCR (qRT-PCR):
- RNA Extraction: Extract total RNA from liver tissue or cells using a commercial RNA isolation kit.
- Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
- PCR Amplification: Perform real-time PCR using a SYBR Green master mix and gene-specific primers for target genes (e.g., mTOR, SREBP-1c, FAS, Rela, Tnf, Il6) and a housekeeping gene (e.g., GAPDH, ACTB).
- Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of action of this compound in NAFLD.
Caption: Experimental workflow for this compound in NAFLD research.
Conclusion
This compound represents a valuable pharmacological tool for investigating the pathogenesis of NAFLD and for the preclinical evaluation of novel therapeutic strategies. Its dual action on glucose metabolism and hepatic lipogenesis, primarily through the inhibition of SGLT1/SGLT2 and the mTORC1/SREBP-1c pathway, makes it a compound of significant interest. The protocols and data presented herein provide a framework for researchers to design and execute robust studies to further elucidate the therapeutic potential of this compound and related compounds in the context of NAFLD. However, it is important to note that this compound itself has poor oral bioavailability, and much of the clinical research has shifted towards more stable synthetic SGLT2 inhibitors.[1] Nevertheless, this compound remains a crucial tool for foundational research in this field.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Relationship: Fatty Liver Disease and this compound - Vitabase [stag.vitabase.com]
- 3. Phloridzin Ameliorates Lipid Deposition in High-Fat-Diet-Fed Mice with Nonalcoholic Fatty Liver Disease via Inhibiting the mTORC1/SREBP-1c Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dual SGLT1/SGLT2 Inhibitor this compound Ameliorates Non-Alcoholic Fatty Liver Disease and Hepatic Glucose Production in Type 2 Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pathogenesis of and major animal models used for nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histopathology of nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
Probing Intestinal SGLT1 Function with Phlorizin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sodium-glucose cotransporter 1 (SGLT1) is a key protein in the small intestine responsible for the absorption of dietary glucose and galactose. Its function is crucial for maintaining glucose homeostasis, and it represents a significant target for therapeutic intervention in metabolic diseases. Phlorizin, a naturally occurring dihydrochalcone, is a potent competitive inhibitor of SGLT transporters and has been an invaluable tool for elucidating the mechanisms of SGLT1-mediated glucose uptake in the intestine. These application notes provide detailed protocols and data for utilizing this compound as a probe for SGLT1 function in various experimental models.
This compound acts as a non-selective inhibitor of both SGLT1 and SGLT2.[1] Its inhibitory action is reversible and occurs at the extracellular surface in the presence of sodium ions.[2] The glucose moiety of this compound binds to the glucose-binding site of SGLT1, effectively blocking the transport of glucose across the apical membrane of enterocytes.[2] While its clinical use is limited due to poor oral bioavailability and gastrointestinal side effects, its utility as a research tool remains unparalleled.[2][3]
Mechanism of Action: Competitive Inhibition of SGLT1
This compound competitively inhibits SGLT1, meaning it competes with glucose for the same binding site on the transporter. This inhibition reduces the transport of glucose from the intestinal lumen into the enterocytes.[1][4] The affinity of this compound for SGLT1 is high, with reported inhibitor constant (Ki) values in the nanomolar range.[1]
Figure 1: this compound's competitive inhibition of SGLT1 in an enterocyte.
Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound in studying SGLT1 function.
| Parameter | Value | Species/Model | Reference |
| Inhibitor Constant (Ki) for hSGLT1 | 300 nM | Human | [1] |
| Inhibitor Constant (Ki) for hSGLT2 | 39 nM | Human | [1] |
| Apparent Affinity (Kdi) - Onset Binding | 12-30 µM | Rabbit Renal Brush-Border Vesicles | [5] |
| Apparent Affinity (Kde) - Steady-State Binding | 2-5 µM | Rabbit Renal Brush-Border Vesicles | [5] |
| Calculated Inhibitory Constant (Ki) | 5.5 µM | Pigeon Small Intestine | [6] |
Table 1: this compound Inhibition Constants and Affinities
| Experimental Model | This compound Concentration | Key Findings | Reference |
| Ussing Chamber (Mouse Jejunum) | 0.1 - 1 mM | Dose-dependent reduction in active glucose transport. 1 mM attenuated transport by 90-97%. | [7][8] |
| Ussing Chamber (Lagomorph Jejunum) | 0.2 mM | Used to measure the loss of net charge transport as an indicator of SGLT1 activity. | [4] |
| Everted Intestinal Rings (Mouse) | 0.2 mM | Used to stop glucose uptake for measurement. | [9] |
| In Vivo Oral Gavage (Mice) | 0.5 g/kg | Improved glycemic control in an oral glucose tolerance test. | [10] |
| Dietary Admixture (Diabetic Mice) | 0.5% in diet for 14 days | Significantly reduced blood glucose levels. | [11][12] |
Table 2: Effective Concentrations of this compound in Various Experimental Models
Experimental Protocols
Protocol 1: Ex Vivo Measurement of SGLT1 Activity using Ussing Chambers
This protocol details the use of this compound to quantify SGLT1-mediated glucose transport across an isolated intestinal segment mounted in an Ussing chamber. The change in short-circuit current (Isc) upon glucose addition is a direct measure of electrogenic sodium-coupled glucose transport.
Materials:
-
Ussing chamber system
-
Krebs-Ringer Bicarbonate (KRB) buffer, gassed with 95% O2 / 5% CO2
-
D-glucose
-
This compound (dissolved in DMSO)
-
Carbachol (for tissue viability check)
-
Mouse small intestine (jejunum)
Procedure:
-
Tissue Preparation:
-
Euthanize a mouse and immediately excise a segment of the jejunum.
-
Gently flush the lumen with ice-cold KRB buffer.
-
Open the segment along the mesenteric border and mount it in the Ussing chamber, separating the mucosal and serosal sides.
-
-
Equilibration:
-
Fill both chambers with pre-warmed (37°C) and gassed KRB buffer.
-
Allow the tissue to equilibrate for 20-30 minutes until a stable baseline Isc is achieved.
-
-
SGLT1 Inhibition:
-
Glucose Challenge:
-
Add D-glucose (e.g., 45 mM) to the mucosal chamber of both control and this compound-treated tissues.[7]
-
Record the change in short-circuit current (ΔIsc). The ΔIsc is indicative of SGLT1-mediated glucose transport.
-
-
Viability Check:
-
At the end of the experiment, add carbachol (e.g., 100 µM) to the serosal chamber to confirm tissue viability. A positive ΔIsc response indicates a viable epithelium.[7]
-
Data Analysis: The SGLT1-mediated glucose transport is calculated as the difference in ΔIsc between the control (glucose alone) and the this compound-treated tissues.
Figure 2: Workflow for an Ussing chamber experiment to measure SGLT1 activity.
Protocol 2: In Situ Intestinal Perfusion to Assess Glucose Absorption
This protocol describes an in vivo method to measure the effect of this compound on glucose absorption in a specific segment of the small intestine.
Materials:
-
Anesthetized rat or mouse
-
Perfusion pump
-
Surgical instruments
-
Perfusion solution (e.g., Krebs-Henseleit buffer) containing D-glucose and a non-absorbable marker (e.g., phenol red)
-
This compound
Procedure:
-
Surgical Preparation:
-
Anesthetize the animal and perform a laparotomy to expose the small intestine.
-
Select a segment of the jejunum and cannulate both the proximal and distal ends.
-
Return the intestine to the abdominal cavity and maintain body temperature.
-
-
Perfusion:
-
Perfuse the cannulated segment with the glucose-containing solution at a constant flow rate.
-
Collect the effluent from the distal cannula at timed intervals.
-
-
Inhibition with this compound:
-
After a baseline period, switch to a perfusion solution that also contains a known concentration of this compound.
-
Continue to collect the effluent at timed intervals.
-
-
Sample Analysis:
-
Measure the concentration of glucose and the non-absorbable marker in the perfusion solution and the collected effluent.
-
Data Analysis: The rate of glucose absorption is calculated based on the disappearance of glucose from the perfusate, corrected for any water flux using the non-absorbable marker. The inhibitory effect of this compound is determined by comparing the glucose absorption rates before and after its addition.
Protocol 3: this compound Binding Assay in Everted Intestinal Sleeves
This protocol allows for the estimation of SGLT1 site density on the intestinal brush border membrane.[13]
Materials:
-
Everted sleeves of mouse intestine
-
[³H]-Phlorizin
-
Ringer's solution
-
Mannitol
-
D-glucose
-
Scintillation counter
Procedure:
-
Preparation of Everted Sleeves:
-
Prepare everted sleeves from the mouse jejunum.[13]
-
-
Binding Assay:
-
Incubate the everted sleeves in Ringer's solution containing varying concentrations of [³H]-phlorizin for 120 seconds to measure total binding.[13]
-
To determine non-specific binding, perform parallel incubations in the presence of a high concentration of unlabeled D-glucose (e.g., 50 mM) or in a Na+-free solution.[13]
-
-
Washing:
-
After incubation, rapidly rinse the sleeves for 20 seconds in Ringer's solution containing 50 mM mannitol to remove unbound and a portion of non-specifically bound this compound.[13]
-
-
Quantification:
-
Solubilize the tissue and measure the radioactivity using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding. Scatchard analysis of the specific binding data can be used to determine the affinity (Kd) and the maximum number of binding sites (Bmax), which corresponds to the SGLT1 site density.
Figure 3: Logical relationship of using this compound to isolate SGLT1 function.
Considerations and Limitations
-
Specificity: this compound is not selective for SGLT1 and will also inhibit SGLT2.[1] This is an important consideration in tissues where both isoforms are expressed.
-
Hydrolysis: Oral administration of this compound is challenging for in vivo studies as it can be hydrolyzed by intestinal lactase to phloretin, which has different transporter inhibitory properties.[2]
-
Off-target effects: At high concentrations, this compound may have non-specific effects on other glucose transporters like GLUTs.[14]
-
Solubility: this compound has limited aqueous solubility and is often dissolved in DMSO for in vitro experiments.[1] Appropriate vehicle controls are essential.
Conclusion
This compound remains an indispensable pharmacological tool for investigating the function of SGLT1 in the intestine. Its well-characterized mechanism of competitive inhibition allows for the specific quantification of SGLT1-mediated glucose transport in a variety of experimental settings. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals to effectively utilize this compound as a probe for intestinal SGLT1 function. Careful consideration of its limitations is necessary for the accurate interpretation of experimental results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. SGLT2 Inhibitors: Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JaypeeDigital | eBook Reader [jaypeedigital.com]
- 4. researchgate.net [researchgate.net]
- 5. Two-step mechanism of this compound binding to the SGLT1 protein in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Active glucose transport varies by small intestinal region and oestrous cycle stage in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. escholarship.org [escholarship.org]
- 10. Regulation of intestinal SGLT1 by catestatin in hyperleptinemic type 2 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Dietary phloridzin reduces blood glucose levels and reverses Sglt1 expression in the small intestine in streptozotocin-induced diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A method for measuring apical glucose transporter site density in intact intestinal mucosa by means of this compound binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New insight in understanding the contribution of SGLT1 in cardiac glucose uptake: evidence for a truncated form in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Assays for Measuring Phlorizin's Inhibitory Activity on SGLTs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro assays designed to measure the inhibitory activity of phlorizin on Sodium-Glucose Cotransporters (SGLTs), specifically SGLT1 and SGLT2. This compound, a natural glucoside, is a well-characterized inhibitor of both SGLT1 and SGLT2 and serves as a crucial tool for studying the function of these transporters and as a benchmark for the development of novel SGLT inhibitors.[1][2][3]
Introduction to SGLTs and this compound
Sodium-glucose cotransporters are a family of membrane proteins that transport glucose across cell membranes. SGLT1 is predominantly found in the small intestine, where it is responsible for dietary glucose and galactose absorption, and to a lesser extent in the S3 segment of the renal proximal tubule.[2][3] SGLT2 is almost exclusively expressed in the S1 and S2 segments of the renal proximal tubule and is responsible for the reabsorption of the majority of filtered glucose from the urine.[2][3] By inhibiting these transporters, particularly SGLT2, it is possible to reduce blood glucose levels, a therapeutic strategy employed in the management of type 2 diabetes.[1][2]
This compound acts as a competitive inhibitor of SGLTs, blocking the binding of glucose and thereby preventing its transport. Due to its non-selective nature, it inhibits both SGLT1 and SGLT2.[4] Understanding its inhibitory potency and the methods to measure it is fundamental for research in this area.
Quantitative Data: this compound Inhibitory Activity
The inhibitory potency of this compound against SGLT1 and SGLT2 is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibitory constant (Ki). These values can vary depending on the assay conditions and the cell system used.
| Transporter | This compound IC50/Ki | Cell Line / System | Assay Type | Reference |
| SGLT1 | Ki: 200-300 nM | HEK293 cells | Radioligand Uptake | [5] |
| SGLT2 | IC50: ~1 µM (10⁻⁶ M) | CHO cells expressing hSGLT2 | Fluorescent Glucose Uptake (2-NBDG) | [6] |
| SGLT2 | Ki: 10-39 nM | HEK293 cells | Radioligand Uptake | [5] |
Experimental Protocols
Several in vitro methods can be employed to determine the inhibitory activity of this compound on SGLTs. The most common assays involve measuring the uptake of a labeled or fluorescent glucose analog in cells expressing the target transporter.
Fluorescent Glucose Uptake Assay using 2-NBDG
This assay utilizes a fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), to measure glucose uptake in cells expressing SGLTs.[6][7][8] The fluorescence intensity within the cells is directly proportional to the amount of glucose uptake.
Materials:
-
Cells stably expressing human SGLT1 or SGLT2 (e.g., CHO, HEK293, or HK-2 cells)[6][9][10]
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well black, clear-bottom cell culture plates
-
Sodium-containing buffer (e.g., Krebs-Ringer-HEPES with NaCl)
-
Sodium-free buffer (e.g., Krebs-Ringer-HEPES with choline chloride replacing NaCl)
-
2-NBDG
-
This compound
-
Lysis buffer (e.g., PBS with 0.1% Triton X-100)
-
Fluorescence microplate reader
Protocol:
-
Cell Seeding: Seed the SGLT-expressing cells into 96-well black, clear-bottom plates at an appropriate density and culture for 24-48 hours to form a confluent monolayer.
-
Cell Washing: Gently wash the cells twice with a sodium-free buffer to remove any residual glucose and sodium.
-
Pre-incubation with Inhibitor: Pre-incubate the cells with various concentrations of this compound (or vehicle control) in a sodium-containing buffer for 15-30 minutes at 37°C. Include wells with sodium-free buffer to determine non-SGLT mediated uptake.
-
Glucose Uptake: Add 2-NBDG to each well to a final concentration of 100-200 µM and incubate at 37°C for 30-60 minutes.[11]
-
Termination of Uptake: Terminate the assay by aspirating the medium and washing the cells three times with ice-cold sodium-free buffer.
-
Cell Lysis: Add lysis buffer to each well and incubate for 10 minutes at room temperature to ensure complete cell lysis.
-
Fluorescence Measurement: Measure the fluorescence intensity of the cell lysate using a microplate reader with excitation and emission wavelengths appropriate for 2-NBDG (e.g., ~485 nm excitation and ~535 nm emission).[11]
-
Data Analysis:
-
Subtract the fluorescence of the sodium-free buffer wells (non-SGLT mediated uptake) from the fluorescence of the sodium-containing buffer wells to determine the SGLT-mediated glucose uptake.
-
Plot the percentage of SGLT-mediated glucose uptake against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Radiolabeled Substrate Uptake Assay
This classic method measures the uptake of a radiolabeled, non-metabolizable glucose analog, such as α-methyl-D-[U-¹⁴C]glucopyranoside ([¹⁴C]AMG), into cells expressing SGLTs.[7]
Materials:
-
Cells stably expressing human SGLT1 or SGLT2
-
Cell culture medium and supplements
-
24- or 48-well cell culture plates
-
Sodium-containing and sodium-free uptake buffers
-
[¹⁴C]AMG
-
This compound
-
Lysis buffer (e.g., 0.1 M NaOH with 0.1% SDS)
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Cell Seeding and Culture: Seed and culture cells in multi-well plates as described for the fluorescent assay.
-
Cell Washing: Wash the cells with sodium-free buffer.
-
Pre-incubation: Pre-incubate the cells with different concentrations of this compound in sodium-containing buffer for 15-30 minutes at 37°C.
-
Uptake Initiation: Initiate the uptake by adding the uptake buffer containing [¹⁴C]AMG to each well.
-
Uptake Termination: After a defined incubation period (e.g., 30-60 minutes), stop the uptake by rapidly aspirating the uptake buffer and washing the cells multiple times with ice-cold sodium-free buffer.
-
Cell Lysis: Lyse the cells by adding the lysis buffer to each well.
-
Radioactivity Measurement: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the SGLT-mediated uptake by subtracting the radioactivity in the sodium-free condition from the total uptake in the sodium-containing condition.
-
Calculate the percentage of inhibition for each this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Electrophysiological Assays
SGLT-mediated transport is electrogenic, meaning it generates an electrical current due to the influx of Na+ ions along with glucose.[5] This property can be exploited to measure transporter activity using electrophysiological techniques, such as the two-electrode voltage clamp (TEVC) in Xenopus oocytes or solid-supported membrane (SSM)-based electrophysiology.[12]
Principle: The addition of glucose to a voltage-clamped oocyte or a membrane preparation expressing SGLTs in the presence of sodium will induce an inward current. This compound will inhibit this current in a concentration-dependent manner.
General Protocol Outline (using TEVC in Xenopus oocytes):
-
Oocyte Preparation and Injection: Harvest and prepare Xenopus laevis oocytes and inject them with cRNA encoding for SGLT1 or SGLT2.
-
Oocyte Incubation: Incubate the oocytes for 2-5 days to allow for protein expression.
-
Voltage Clamping: Place an oocyte in a recording chamber and impale it with two microelectrodes for voltage clamping.
-
Current Measurement: Perfuse the oocyte with a sodium-containing buffer and record the baseline current.
-
Substrate Application: Switch to a buffer containing both sodium and glucose (or another SGLT substrate) and record the induced inward current.
-
Inhibitor Application: Apply different concentrations of this compound along with the substrate and measure the reduction in the glucose-induced current.
-
Data Analysis: Determine the IC50 value by plotting the percentage of current inhibition against the this compound concentration.
Visualizations
Caption: Mechanism of SGLT inhibition by this compound.
Caption: Workflow for a fluorescent glucose uptake assay.
Caption: Logical flow of data analysis for IC50 determination.
References
- 1. Sodium-glucose cotransporter-2 inhibitors: Understanding the mechanisms for therapeutic promise and persisting risks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review [frontiersin.org]
- 3. niddk.nih.gov [niddk.nih.gov]
- 4. SGLT2 Inhibitors: Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SGLT2 transporter, SGLT2 uptake assay - Transporters - Solvo Biotechnology [solvobiotech.com]
- 6. researchgate.net [researchgate.net]
- 7. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Fluorescence Method for Measurement of Glucose Transport in Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a cell-based nonradioactive glucose uptake assay system for SGLT1 and SGLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. refubium.fu-berlin.de [refubium.fu-berlin.de]
Application Notes and Protocols for Phlorizin Treatment in Streptozotocin-Induced Diabetic Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phlorizin, a dihydrochalcone found predominantly in apples and apple-derived products, has garnered significant attention for its anti-diabetic properties.[1][2] It is a potent inhibitor of the sodium-glucose cotransporters SGLT1 and SGLT2, which are crucial for glucose absorption in the intestine and reabsorption in the kidneys, respectively.[1][3] This mechanism of action makes this compound a valuable tool for studying glucose metabolism and a potential therapeutic agent for diabetes.
Streptozotocin (STZ) is a naturally occurring chemical that is particularly toxic to the insulin-producing beta cells of the pancreas in mammals. This characteristic has led to its widespread use in medical research for inducing a model of type 1 diabetes in rodents. By administering STZ, researchers can create animal models with hyperglycemia and other diabetic complications, providing a platform to investigate the efficacy of various treatments, including this compound.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in STZ-induced diabetic animal models, summarizing key quantitative data and outlining experimental methodologies.
Mechanism of Action
This compound primarily exerts its anti-diabetic effects by competitively inhibiting SGLT1 and SGLT2.[1][4] This inhibition leads to a reduction in intestinal glucose absorption and an increase in renal glucose excretion (glucosuria), thereby lowering blood glucose levels.[4][5] Beyond its effects on SGLTs, this compound has been shown to stimulate glucose uptake in adipocytes and muscle cells through the activation of both AMPK and Akt signaling pathways.[6] This suggests that this compound may also improve insulin sensitivity.[5][6] Furthermore, studies have indicated that this compound can modulate the expression of genes involved in hepatic glucose metabolism, partially reversing the abnormalities in glucokinase, L-type pyruvate kinase, and phosphoenolpyruvate carboxykinase expression seen in diabetic states.[7]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data from various studies on the effects of this compound treatment in STZ-induced diabetic animal models.
Table 1: Effects of this compound on Blood Glucose Levels
| Animal Model | This compound Dose & Route | Treatment Duration | Initial Blood Glucose (mg/dL) | Final Blood Glucose (mg/dL) | Percent Reduction | Reference |
| STZ-induced diabetic mice | 0.5% in diet | 14 days | >400 | Significantly lower than control | Not specified | [8] |
| STZ-induced diabetic mice | Subcutaneous injection (dosage not specified) | 7 days | 539 ± 22 | 300 ± 16 | 44.3% | [9] |
| STZ-induced diabetic rats | 5, 10, 20, 40 mg/kg, oral | Not specified | Not specified | Dose-dependent reduction | Not specified | [1][3] |
Table 2: Effects of this compound on Body Weight and Fluid Intake
| Animal Model | This compound Dose & Route | Treatment Duration | Effect on Body Weight | Effect on Water Intake | Effect on Urine Volume | Reference |
| STZ-induced diabetic rats | 5, 10, 20, 40 mg/kg, oral | Not specified | Marked lowering | Reduced in a dose-dependent manner | Reduced in a dose-dependent manner | [1][3] |
Table 3: Effects of this compound on Lipid Metabolism
| Animal Model | This compound Dose & Route | Effect on Serum Lipids | Reference |
| STZ-induced diabetic rats | 30, 60, 120 mg/kg | Decreased TC, TG, and LDL-C; Increased HDL-C | [4] |
| STZ-induced diabetic rats | Not specified | Improved dyslipidemia | [1][3] |
Table 4: Effects of this compound on Renal and Pancreatic STZ Uptake
| Animal Model | This compound Pretreatment | STZ Dose | Kidney STZ Content (µg) | Pancreas STZ Content (µg) | Reference |
| C57BL/6J mice | 400 mg/kg, subcutaneous (16h and 2h prior) | 250 mg/kg | 19.6 ± 0.9 (vs. 29.7 ± 2.5 in control) | 21.4 ± 1.7 (vs. 11.8 ± 2 in control) | [10] |
Experimental Protocols
Induction of Diabetes with Streptozotocin (STZ)
Objective: To induce a state of insulin-dependent diabetes mellitus in rodents.
Materials:
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5), cold
-
Rodents (e.g., Sprague-Dawley rats or C57BL/6J mice)
-
Syringes and needles for injection
-
Glucometer and test strips
Protocol:
-
Animal Preparation: House animals in a controlled environment with free access to food and water. For rats, a common strain used is Sprague-Dawley.[11]
-
STZ Solution Preparation: Immediately before use, dissolve STZ in cold citrate buffer (pH 4.5) to the desired concentration. A common dosage for rats is a single intraperitoneal (i.p.) injection of 45-65 mg/kg body weight.[11][12] For mice, a single high dose (e.g., 250 mg/kg) or multiple low doses can be used.[10]
-
STZ Administration: Administer the freshly prepared STZ solution via intraperitoneal injection.
-
Induction of Diabetes: Diabetes typically develops within 48-72 hours. Monitor blood glucose levels from tail vein blood samples using a glucometer. Animals with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic.[11]
-
Monitoring: Continue to monitor blood glucose levels, water intake, and body weight to confirm the diabetic state.
This compound Administration
Objective: To administer this compound to STZ-induced diabetic animals to assess its therapeutic effects.
Materials:
-
This compound
-
Vehicle for dissolution (e.g., 10% EtOH, 15% dimethyl sulfoxide, and 75% normal saline[10]; or inclusion in diet[2][8])
-
Gavage needles (for oral administration) or syringes and needles (for subcutaneous injection)
Protocol:
-
Oral Administration:
-
Dietary Administration:
-
Subcutaneous Injection:
-
Dissolve this compound in a suitable vehicle. For example, a solution of 10% EtOH, 15% dimethyl sulfoxide, and 75% normal saline has been used.[10]
-
Administer the this compound solution via subcutaneous injection at the desired dosage (e.g., 400 mg/kg for pretreatment before STZ).[10] Injections can be given once or twice daily.[9]
-
Assessment of Glycemic Control
Objective: To measure the effect of this compound on blood glucose levels.
Protocol:
-
Fasting Blood Glucose: Fast animals overnight (approximately 12-16 hours) with free access to water.
-
Collect a small blood sample from the tail vein.
-
Measure the blood glucose concentration using a calibrated glucometer.
-
Oral Glucose Tolerance Test (OGTT):
-
After an overnight fast, administer a glucose solution (e.g., 2 g/kg body weight) to the animals via oral gavage.
-
Collect blood samples at 0 (before glucose administration), 15, 30, 60, 90, and 120 minutes after the glucose load.
-
Measure blood glucose at each time point to assess glucose clearance. This compound-treated diabetic rats have shown a return to normal oral glucose tolerance.[13]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in regulating blood glucose.
Caption: General experimental workflow for this compound studies.
Caption: this compound's protective effect on the kidney from STZ.
References
- 1. Phloridzin reduces blood glucose levels and improves lipids metabolism in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dietary phloridzin reduces blood glucose levels and reverses Sglt1 expression in the small intestine in streptozotocin-induced diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, an Important Glucoside: Research Progress on Its Biological Activity and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phloridzin Acts as an Inhibitor of Protein-Tyrosine Phosphatase MEG2 Relevant to Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound treatment of diabetic rats partially reverses the abnormal expression of genes involved in hepatic glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound Pretreatment Reduces Acute Renal Toxicity in a Mouse Model for Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ndineuroscience.com [ndineuroscience.com]
- 12. Experimental validation of the molecular mechanism of this compound in the treatment of diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Experimental study on the treatment of diabetes by phloridzin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Comparative Overview of Oral Versus Subcutaneous Phlorizin Administration in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phlorizin, a natural dihydrochalcone, is a potent dual inhibitor of sodium-glucose cotransporters 1 and 2 (SGLT1 and SGLT2). Its ability to induce glucosuria by blocking renal glucose reabsorption has made it a foundational tool in diabetes research. However, its translation into a viable therapeutic has been severely hampered by its pharmacokinetic profile. This document provides a detailed overview and protocols for evaluating oral versus systemic (e.g., subcutaneous or intravenous) administration of this compound in preclinical models, highlighting the critical differences in bioavailability and subsequent metabolic effects.
Introduction: The Challenge of this compound Bioavailability
This compound's mechanism of action involves the competitive inhibition of SGLT transporters located in the brush border of the renal proximal tubules and the small intestine.[1][2][3] By blocking SGLT2 in the kidney, this compound prevents the reabsorption of approximately 90% of filtered glucose, leading to its excretion in the urine and a subsequent lowering of blood glucose levels.[3][4]
Despite its potent glucosuric effect, this compound's utility as an oral agent is compromised by extremely low bioavailability.[4][5][6] Upon oral ingestion, it undergoes extensive hydrolysis and metabolism within the digestive tract, converting it to its aglycone, phloretin, and other metabolites.[1][5][6] This first-pass metabolism prevents intact this compound from reaching systemic circulation.[7][8] Consequently, parenteral routes of administration, such as subcutaneous (s.c.) or intravenous (i.v.), are required to achieve effective systemic concentrations and elicit a robust pharmacodynamic response.
Mechanism of Action: SGLT Inhibition
This compound exerts its primary effect by physically blocking the glucose binding site on SGLT transporters in the renal proximal tubule. This inhibition prevents the influx of sodium and glucose from the glomerular filtrate into the tubular epithelial cells, thereby increasing urinary glucose excretion.
Caption: Mechanism of this compound action on renal SGLT2.
Pharmacokinetic Data Comparison
Direct preclinical studies comparing oral and subcutaneous this compound administration are limited. However, studies comparing oral versus intravenous (i.v.) administration in rats clearly illustrate the vast differences in bioavailability. Intravenous administration bypasses the gastrointestinal tract and first-pass metabolism, serving as a reliable proxy for the systemic exposure expected from subcutaneous delivery.
A pivotal study investigated the pharmacokinetics of this compound in normal and type 2 diabetic (T2D) rats following oral and intravenous administration.[5][6] The results underscore the poor oral absorption of the compound.
Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral vs. I.V.) Data synthesized from a study by Wang et al. (2019) in normal and T2D rats.[5][6]
| Parameter | Route of Administration | Normal Rats | Type 2 Diabetic (T2D) Rats |
| Dose | Oral (p.o.) | 100 mg/kg | 100 mg/kg |
| Intravenous (i.v.) | 10 mg/kg | 10 mg/kg | |
| Cmax (ng/mL) | p.o. | Not Detected | 109.3 ± 33.1 |
| i.v. | 2289.0 ± 421.1 | 3583.0 ± 562.9 | |
| AUC₀-t (ng·h/mL) | p.o. | Not Detected | 129.7 ± 45.4 |
| i.v. | 1459.0 ± 262.8 | 2588.0 ± 480.1 | |
| Absolute Bioavailability (F%) | p.o. | ~0% | ~5% |
Key Observations:
-
In normal rats, no intact this compound was detected in plasma after oral administration, resulting in a bioavailability of essentially zero.[5][6]
-
In T2D rats, a very low bioavailability of approximately 5% was observed, suggesting that the disease state may alter intestinal permeability.[5][6]
-
Intravenous administration resulted in significantly higher maximum plasma concentrations (Cmax) and area under the curve (AUC), confirming that bypassing the gut is essential for achieving systemic exposure.[5][6]
-
After oral dosing, this compound is primarily recovered as its metabolite, phloretin, in conjugated forms.[7][8]
Experimental Protocols
The following are generalized protocols for conducting a comparative pharmacokinetic study of this compound in a rodent model, based on common methodologies in the field.
Protocol 1: Comparative Pharmacokinetic Study Workflow
This protocol outlines the key steps for comparing the pharmacokinetic profiles of this compound administered via oral and subcutaneous routes.
Caption: General workflow for a preclinical pharmacokinetic study.
Protocol 2: Detailed Methodology
1. Animal Model:
-
Species: Male Sprague-Dawley rats (or other appropriate rodent model).
-
Weight: 200-250 g.
-
Housing: Standard conditions (12h light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.
-
Acclimatization: Acclimatize animals for at least 7 days before the experiment.
2. This compound Formulation:
-
Vehicle: A suitable vehicle is required to suspend or dissolve this compound. A common choice is 0.5% carboxymethylcellulose (CMC) in sterile water or a mixture of polyethylene glycol (PEG) and saline.
-
Oral Formulation: Prepare a suspension at the desired concentration (e.g., 50 mg/mL for a 100 mg/kg dose in a 2 mL/kg volume).
-
Subcutaneous Formulation: Prepare a sterile solution or suspension at the desired concentration (e.g., 10 mg/mL for a 20 mg/kg dose in a 2 mL/kg volume).
3. Dosing and Administration:
-
Fasting: Fast animals overnight (approx. 12 hours) prior to dosing, with water available ad libitum.
-
Oral (p.o.) Group: Administer the this compound suspension via oral gavage using a suitable gavage needle.
-
Subcutaneous (s.c.) Group: Administer the this compound solution/suspension via subcutaneous injection in the interscapular region.
4. Blood Sampling:
-
Route: Collect blood samples (approx. 200 µL) from the tail vein or via a cannulated vessel (e.g., jugular vein) into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Time Points: Collect samples at pre-dose (0) and at multiple time points post-dose, such as 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.
-
Processing: Centrifuge blood samples immediately (e.g., 4000 rpm for 10 min at 4°C) to separate plasma.
-
Storage: Store plasma samples at -80°C until analysis.
5. Bioanalytical Method:
-
Technique: Quantify the concentration of this compound (and its metabolite phloretin, if desired) in plasma samples using a validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method.
-
Sample Preparation: Typically involves protein precipitation with an organic solvent (e.g., acetonitrile) followed by centrifugation.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis with software such as Phoenix WinNonlin®.
Conclusion and Recommendations
The available preclinical data unequivocally demonstrate that this compound has negligible oral bioavailability. Systemic administration via subcutaneous or intravenous injection is necessary to achieve therapeutically relevant plasma concentrations. This poor oral absorption is the primary reason that this compound itself was not developed as a drug, which instead led to the development of synthetic, orally-available SGLT2 inhibitor analogs (gliflozins).[1]
For preclinical studies aiming to investigate the systemic effects of this compound (e.g., on renal glucose handling, insulin sensitivity), subcutaneous administration is the recommended route. Oral administration is only suitable for studies specifically investigating the local effects of this compound within the gastrointestinal tract or its metabolism by gut microbiota. Researchers must carefully select the administration route based on the scientific question to ensure the validity and interpretability of their findings.
References
- 1. SGLT2 Inhibitors: Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sodium-glucose cotransporter-2 inhibitors: Understanding the mechanisms for therapeutic promise and persisting risks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesonthenet.com [diabetesonthenet.com]
- 4. Frontiers | Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review [frontiersin.org]
- 5. Comparative oral and intravenous pharmacokinetics of this compound in rats having type 2 diabetes and in normal rats based on phase II metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bioavailability of Phloretin and Phloridzin in Rats | Scilit [scilit.com]
- 8. Bioavailability of phloretin and phloridzin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating Glucotoxicity: Phlorizin as a Research Tool in Diabetes and Metabolic Disease
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucotoxicity, the detrimental effect of chronic hyperglycemia on cellular function and survival, is a cornerstone of pathogenesis in type 2 diabetes and its complications. Understanding the molecular mechanisms of glucotoxicity is paramount for the development of novel therapeutic strategies. Phlorizin, a naturally occurring dihydrochalcone found predominantly in the bark of apple trees, has been instrumental in elucidating these mechanisms. As a potent, non-selective inhibitor of the sodium-glucose cotransporters SGLT1 and SGLT2, this compound effectively blocks glucose reabsorption in the renal tubules and absorption in the intestine, thereby lowering blood glucose levels.[1][2] This unique property makes it an invaluable tool for studying the direct consequences of alleviating glucotoxicity in various experimental models. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in glucotoxicity research.
Mechanism of Action
This compound competitively inhibits SGLT1 and SGLT2, which are responsible for the majority of glucose reabsorption in the kidneys and glucose uptake in the small intestine.[2] By blocking these transporters, this compound induces glucosuria, leading to a significant reduction in circulating blood glucose levels.[1] This glucose-lowering effect is independent of insulin secretion, allowing researchers to dissect the specific effects of hyperglycemia from other confounding factors in diabetes.
Applications in Glucotoxicity Research
This compound has been widely employed in both in vivo and in vitro studies to investigate the impact of reducing glucose levels on various pathological processes associated with diabetes. Key research applications include:
-
Diabetic Nephropathy: Studies have shown that this compound treatment in diabetic animal models can attenuate renal injury, reduce albuminuria, and improve kidney morphology.[3][4]
-
Diabetic Cardiomyopathy: this compound has been demonstrated to protect against cardiac damage in diabetic models by modulating lipid metabolism, reducing oxidative stress, and improving mitochondrial function.[5][6]
-
Pancreatic β-cell Function: By alleviating the glucotoxic environment, this compound can help preserve β-cell function and reduce apoptosis, a key factor in the progression of type 2 diabetes.[7][8]
-
Oxidative Stress and Inflammation: Chronic hyperglycemia is a major driver of oxidative stress and inflammation. This compound treatment has been shown to mitigate these processes by upregulating antioxidant defense mechanisms and inhibiting pro-inflammatory signaling pathways.[9][10]
-
Neuropathy: Research suggests that this compound can ameliorate cognitive deficits and depressive symptoms associated with diabetes by reducing neuroinflammation and oxidative stress.[11][12]
Data Presentation: Quantitative Effects of this compound Treatment
The following tables summarize the quantitative data from various studies investigating the effects of this compound in models of glucotoxicity.
Table 1: Effects of this compound on Metabolic Parameters in Diabetic Animal Models
| Animal Model | This compound Dose & Route | Duration | Fasting Blood Glucose | Serum Triglycerides | Serum Total Cholesterol | Reference |
| db/db mice | 10 mg/kg/day (intragastric) | 10 weeks | Decreased (P<0.05) | Decreased (P<0.05) | Decreased (P<0.05) | [3][4] |
| STZ-induced diabetic rats | 5, 10, 20, 40 mg/kg (oral) | Not specified | Significant reduction | Significant reduction | Significant reduction | [13] |
| STZ-induced diabetic mice | 0.5% in diet | 14 days | Significantly lower (P<0.01) | Not specified | Not specified | [14] |
| STZ-induced diabetic mice | Subcutaneous injection (dose not specified) | 7 days | Reduced from 539±22 to 300±16 mg/dL | Not specified | Not specified | [15] |
Table 2: Effects of this compound on Markers of Oxidative Stress and Inflammation
| Experimental Model | This compound Treatment | Outcome Measure | Result | Reference |
| HFD-STZ diabetic mice brain | 10 and 20 mg/kg | Glutathione (GSH) levels | Significant increase (p < 0.001) | [12] |
| HFD-STZ diabetic mice brain | 10 and 20 mg/kg | Brain-derived neurotrophic factor (BDNF) | Significant reversal of decline | [12] |
| db/db mice heart | Not specified | Reactive Oxygen Species (ROS) accumulation | Reduced | [5] |
| High glucose-treated H9C2 cells | Not specified | NF-κB activation | Repressed | [9] |
Experimental Protocols
Protocol 1: In Vivo Study of this compound on Diabetic Nephropathy in db/db Mice
This protocol is adapted from studies investigating the protective effects of this compound on diabetic kidney disease in a db/db mouse model.[3][4]
1. Animal Model:
-
Male db/db mice (diabetic model) and age-matched db/m mice (non-diabetic control).
-
House animals in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.
2. Experimental Groups:
-
Control Group (CC): db/m mice receiving vehicle (e.g., normal saline).
-
Diabetic Model Group (DM): db/db mice receiving vehicle.
-
This compound-Treated Group (DMT): db/db mice receiving this compound.
3. This compound Administration:
-
Prepare a solution of this compound in normal saline.
-
Administer this compound daily via intragastric gavage at a dose of 10 mg/kg body weight for 10 weeks.[3][4]
4. Monitoring and Sample Collection:
-
Monitor body weight and food/water intake weekly.
-
Collect blood samples at baseline and at the end of the study to measure fasting blood glucose, serum creatinine, blood urea nitrogen (BUN), total cholesterol, and triglycerides.
-
Collect 24-hour urine samples at the end of the study to measure urinary albumin excretion.
-
At the end of the 10-week treatment period, euthanize the mice and collect kidney tissues for histological analysis (e.g., H&E and PAS staining) and molecular analysis (e.g., Western blot for markers of fibrosis and inflammation).
5. Outcome Measures:
-
Primary: 24-hour urinary albumin excretion, serum creatinine, BUN.
-
Secondary: Fasting blood glucose, lipid profile, kidney histology scores, expression of profibrotic and inflammatory markers.
Protocol 2: In Vitro Study of this compound on High Glucose-Induced Oxidative Stress in Cardiomyocytes
This protocol is a general guideline based on studies examining the protective effects of this compound against glucotoxicity in cardiac cells.[9]
1. Cell Culture:
-
Culture H9c2 rat cardiomyoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
2. Experimental Conditions:
-
Control: Cells cultured in normal glucose (5.5 mM) DMEM.
-
High Glucose (HG): Cells cultured in high glucose (33 mM) DMEM to induce glucotoxicity.
-
HG + this compound: Cells pre-treated with this compound (e.g., 10, 50, 100 µM) for a specified time (e.g., 1-2 hours) before exposure to high glucose DMEM.
3. Treatment Procedure:
-
Seed H9c2 cells in appropriate culture plates (e.g., 6-well or 96-well plates) and allow them to adhere overnight.
-
Starve the cells in serum-free DMEM for 12-24 hours.
-
Pre-treat the designated wells with varying concentrations of this compound for 1-2 hours.
-
Replace the medium with either normal glucose or high glucose DMEM (with or without this compound) and incubate for 24-48 hours.
4. Assays for Oxidative Stress and Apoptosis:
-
Reactive Oxygen Species (ROS) Measurement: Use a fluorescent probe such as DCFH-DA to measure intracellular ROS levels via fluorescence microscopy or a plate reader.
-
Western Blot Analysis: Analyze the protein expression of key markers of oxidative stress (e.g., Nrf2, HO-1) and apoptosis (e.g., Bcl-2, Bax, Cleaved Caspase-3).
-
Cell Viability Assay: Use an MTT or WST-1 assay to assess cell viability.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism in mitigating glucotoxicity.
Caption: In vivo experimental workflow using this compound.
Caption: In vitro experimental workflow using this compound.
Conclusion
This compound serves as a powerful and specific tool for investigating the pathophysiological consequences of glucotoxicity. By effectively lowering blood glucose levels, it allows researchers to isolate and study the direct effects of hyperglycemia on cellular and organ function. The protocols and data presented here provide a foundation for designing and implementing robust experiments to further unravel the complexities of glucotoxicity and to explore novel therapeutic avenues for diabetes and its associated complications.
References
- 1. Experimental study on the treatment of diabetes by phloridzin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Bioavailability, Extraction, Biosynthesis and Distribution of Natural Dihydrochalcone: Phloridzin [mdpi.com]
- 3. Beneficial effects of this compound on diabetic nephropathy in diabetic db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of the Protective Effects of this compound on Diabetic Cardiomyopathy in db/db Mice by Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of the Protective Effects of this compound on Diabetic Cardiomyopathy in db/db Mice by Quantitative Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Exposure to chronic high glucose induces beta-cell apoptosis through decreased interaction of glucokinase with mitochondria: downregulation of glucokinase in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phloridzin prevents diabetic cardiomyopathy by reducing inflammation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, an Important Glucoside: Research Progress on Its Biological Activity and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Phloridzin ameliorates type 2 diabetes‐induced depression in mice by mitigating oxidative stress and modulating brain‐derived neurotrophic factor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Oral Bioavailability of Phlorizin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor oral bioavailability of phlorizin in experimental settings.
Troubleshooting Guides & FAQs
This section is designed to provide answers to common questions and solutions for problems encountered during research with this compound.
FAQs: Understanding this compound's Bioavailability Challenges
Q1: Why is the oral bioavailability of this compound so low?
A1: The poor oral bioavailability of this compound is multifactorial, primarily due to:
-
Enzymatic Hydrolysis: In the small intestine, this compound is rapidly hydrolyzed by the brush border enzyme lactase-phlorizin hydrolase (LPH) into its aglycone, phloretin, and glucose.[1] While phloretin is more lipophilic, it undergoes extensive metabolism.
-
Extensive Metabolism: Both this compound and its metabolite, phloretin, undergo significant phase I and phase II metabolism in the enterocytes and the liver, leading to the formation of glucuronidated and sulfated conjugates that are readily excreted.[1][2]
-
Rapid Excretion: The metabolites of this compound are quickly eliminated from the body, resulting in a short half-life and limited systemic exposure.[3][4]
-
Transporter-Mediated Efflux: this compound and its metabolites may be subject to efflux transporters in the intestine, further limiting their absorption into the bloodstream.
Q2: What is the typical oral bioavailability of this compound observed in animal models?
A2: Studies in rats have shown that the oral bioavailability of this compound is extremely low, often near 0% in healthy rats.[1][2] Interestingly, in rat models of type 2 diabetes, the bioavailability has been observed to be slightly higher, around 5%, which may be attributed to changes in intestinal permeability.[1][2]
Q3: Is this compound or its metabolite, phloretin, the primary active compound in vivo after oral administration?
A3: Following oral administration, intact this compound is often undetectable in plasma.[3][4] Instead, its metabolite, phloretin, and its conjugates are the predominant forms found in circulation.[1][3] This suggests that many of the systemic effects observed after oral this compound administration may be attributable to phloretin.
Troubleshooting: Common Experimental Issues
Problem 1: Inconsistent or undetectable plasma levels of this compound after oral gavage.
-
Possible Cause: Rapid metabolism and low dose.
-
Troubleshooting Steps:
-
Increase Dose: Consider increasing the administered dose of this compound. However, be mindful of potential solubility issues and dose-dependent toxicity.
-
Analyze for Metabolites: Shift the analytical focus from parent this compound to its major metabolites, such as phloretin and its glucuronide conjugates.
-
Use an Enhanced Formulation: Employ a bioavailability enhancement strategy, such as a nanoformulation, to protect this compound from degradation and improve its absorption.
-
Consider a Different Route of Administration: For mechanistic studies where bypassing intestinal metabolism is desired, consider intravenous or intraperitoneal administration.
-
Problem 2: High variability in pharmacokinetic data between subjects.
-
Possible Cause: Differences in gut microbiota, enzyme activity, or food intake.
-
Troubleshooting Steps:
-
Standardize Diet: Ensure all animals are on a standardized diet for a period before the study, as dietary components can influence metabolic enzymes and gut microbiota.
-
Fasting: Implement a consistent fasting period (e.g., 12 hours) before oral administration to minimize the impact of food on absorption.
-
Increase Sample Size: A larger number of animals per group can help to account for inter-individual variability.
-
Co-administer Antibiotics (for specific mechanistic studies): In studies aiming to understand the role of gut microbiota, a pre-treatment with a cocktail of antibiotics can be used to deplete the gut flora.
-
Problem 3: Difficulty in preparing a stable oral formulation of this compound due to its poor water solubility.
-
Possible Cause: The hydrophobic nature of this compound.
-
Troubleshooting Steps:
-
Use of Co-solvents: Prepare a vehicle using a mixture of water and a biocompatible co-solvent such as polyethylene glycol (PEG) 400, propylene glycol, or ethanol. Always perform vehicle-only control experiments to rule out any effects of the vehicle itself.
-
Formulate as a Suspension: If a solution is not feasible, a uniform suspension can be prepared using suspending agents like carboxymethylcellulose (CMC). Ensure the suspension is homogenous before each administration.
-
Nanoformulations: Encapsulating this compound in nanoparticles can improve its dispersibility in aqueous solutions.
-
Strategies to Enhance Oral Bioavailability
Several advanced formulation strategies can be employed to overcome the poor oral bioavailability of this compound.
Nanoformulations
Encapsulating this compound into nanoparticles can protect it from enzymatic degradation in the gastrointestinal tract, improve its solubility, and enhance its absorption.
-
Chitosan Nanoparticles: Chitosan, a natural polysaccharide, is mucoadhesive, which can prolong the residence time of the nanoparticles in the intestine. It can also transiently open the tight junctions between intestinal epithelial cells, facilitating paracellular drug transport.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These lipid-based nanoparticles can enhance the lymphatic transport of hydrophobic drugs, thereby bypassing first-pass metabolism in the liver.
-
Polymeric Nanoparticles: Biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)) can be used to create nanoparticles for sustained release and improved stability of this compound.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This can enhance the solubility and absorption of lipophilic drugs like this compound.
Prodrug Approach
Synthesizing a prodrug of this compound involves chemically modifying the molecule to improve its physicochemical properties, such as solubility and permeability. The prodrug is then converted to the active this compound molecule in the body.
Co-administration with Absorption Enhancers
Certain natural compounds can inhibit metabolic enzymes or efflux transporters, thereby increasing the bioavailability of co-administered drugs.
-
Piperine: An alkaloid from black pepper, piperine is a known inhibitor of CYP450 enzymes and P-glycoprotein, which can reduce the metabolism and efflux of this compound.
-
Quercetin: This flavonoid, often found in similar plant sources as this compound, may also influence drug transporters and metabolic enzymes, potentially improving this compound's absorption.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the pharmacokinetic parameters of free this compound and provide a template for comparing enhanced formulations.
Table 1: Pharmacokinetic Parameters of Free this compound after Oral Administration in Rats
| Parameter | Normal Rats | Type 2 Diabetic Rats | Reference |
| Dose (mg/kg) | 200 | 200 | [1][2] |
| Cmax (ng/mL) | Undetectable | ~ 50 | [1][2] |
| Tmax (h) | - | ~ 1 | [1][2] |
| AUC (ng·h/mL) | Undetectable | ~ 150 | [1][2] |
| Bioavailability (%) | ~ 0 | ~ 5 | [1][2] |
Table 2: Template for Comparative Pharmacokinetic Parameters of Enhanced this compound Formulations
Note: Specific in vivo pharmacokinetic data for enhanced this compound formulations is currently limited in published literature. This table serves as a template for researchers to populate with their experimental data. The expected trends are based on studies with other flavonoids like quercetin.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (vs. Free this compound) |
| Free this compound | [Insert Dose] | [Insert Data] | [Insert Data] | [Insert Data] | 1.0 |
| This compound-Chitosan NP | [Insert Dose] | Expected Increase | May be delayed | Expected Increase | [Calculate] |
| This compound-SLN/NLC | [Insert Dose] | Expected Increase | May be delayed | Expected Increase | [Calculate] |
| This compound-SEDDS | [Insert Dose] | Expected Increase | May be faster | Expected Increase | [Calculate] |
| This compound + Piperine | [Insert Dose] | Expected Increase | [Insert Data] | Expected Increase | [Calculate] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Chitosan Nanoparticles
This protocol is based on the ionic gelation method.
Materials:
-
This compound
-
Low molecular weight chitosan
-
Sodium tripolyphosphate (TPP)
-
Acetic acid
-
Deionized water
Procedure:
-
Chitosan Solution Preparation: Dissolve chitosan in a 1% (v/v) acetic acid solution to a final concentration of 2 mg/mL. Stir the solution overnight at room temperature to ensure complete dissolution.
-
This compound Addition: Add this compound to the chitosan solution at a 1:1 weight ratio of this compound to chitosan. Stir until fully dissolved.
-
Nanoparticle Formation: While stirring the this compound-chitosan solution, add a TPP solution (1 mg/mL in deionized water) dropwise. The spontaneous formation of nanoparticles will be observed as a result of the ionic interaction between the positively charged chitosan and the negatively charged TPP. The typical volume ratio of chitosan solution to TPP solution is 2.5:1.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at approximately 15,000 x g for 30 minutes.
-
Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove any unreacted reagents. Repeat the centrifugation and washing step twice.
-
Lyophilization (Optional): For long-term storage, the nanoparticle pellet can be resuspended in a small amount of deionized water containing a cryoprotectant (e.g., 5% trehalose) and then freeze-dried.
Characterization:
-
Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS).
-
Morphology: Use Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Entrapment Efficiency and Drug Loading: Quantify the amount of free this compound in the supernatant after centrifugation using a validated HPLC method.
Protocol 2: In Vivo Oral Pharmacokinetic Study in Rats
Animals:
-
Male Sprague-Dawley or Wistar rats (200-250 g).
-
Acclimatize animals for at least one week before the experiment.
Procedure:
-
Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Formulation Administration: Administer the this compound formulation (e.g., free this compound suspension or this compound-loaded nanoparticles) orally via gavage at a specified dose.
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples at approximately 4,000 x g for 10 minutes to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Sample Analysis:
-
Thaw the plasma samples on ice.
-
Perform protein precipitation by adding a three-fold volume of acetonitrile or methanol.
-
Vortex and centrifuge at high speed (e.g., 12,000 x g) for 10 minutes.
-
Analyze the supernatant for this compound and/or its metabolites using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Intestinal absorption and metabolism of this compound.
Caption: Workflow for in vivo pharmacokinetic study of this compound.
Caption: Strategies to overcome this compound's poor bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative oral and intravenous pharmacokinetics of this compound in rats having type 2 diabetes and in normal rats based on phase II metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioavailability of phloretin and phloridzin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
"mitigating gastrointestinal side effects of phlorizin in animal studies"
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the gastrointestinal (GI) side effects of phlorizin in animal studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guides
Issue: Animals exhibit diarrhea, loose stools, or increased fecal output after oral this compound administration.
| Potential Cause | Troubleshooting/Mitigation Strategy | Experimental Protocol |
| Osmotic Diarrhea due to SGLT1 Inhibition | This compound inhibits the sodium-glucose cotransporter 1 (SGLT1) in the small intestine, leading to an accumulation of unabsorbed glucose in the intestinal lumen. This increases the osmotic pressure, drawing water into the intestines and causing diarrhea.[1] | 1. Dietary Carbohydrate Reduction: Switch the animals to a low-carbohydrate or carbohydrate-free diet. The gastrointestinal side effects of this compound are dependent on the presence of luminal glucose from dietary carbohydrates.[1] A reduction in dietary starch should proportionally reduce the unabsorbed glucose load in the intestine.2. Dose Adjustment: If the experimental design allows, consider a dose-reduction study to find the minimum effective dose of this compound with tolerable GI side effects. This compound's inhibition of glucose transport is dose-dependent.[2] |
| Gut Microbiota Dysbiosis | While this compound can have beneficial effects on gut microbiota in certain disease models,[3] a sudden influx of unabsorbed carbohydrates can alter the gut microbial environment, potentially leading to dysbiosis and diarrhea. | 1. Probiotic Co-administration: Introduce a multi-strain probiotic to the animals' diet prior to and during this compound treatment. Probiotics can help maintain gut flora balance and may alleviate diarrhea.[4][5][6][7] The specific strains and dosage should be chosen based on the animal model and established literature for general gut health support.2. Gradual Dose Escalation: Begin with a low dose of this compound and gradually increase to the target dose over several days. This allows the gut microbiota to adapt to the changing luminal environment. |
| Formulation and Administration Route | The formulation and route of administration can influence the local concentration of this compound in the GI tract. | 1. Controlled-Release Formulation: If available, or if formulation development is an option, a controlled-release formulation of this compound could reduce the immediate high concentration of the drug in the upper small intestine, potentially lessening the osmotic effect.[8]2. Alternative Administration Routes: For studies where the primary target is not intestinal SGLT1, consider alternative administration routes such as subcutaneous injection. This would bypass the direct effects on intestinal glucose absorption. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced gastrointestinal side effects?
A1: this compound is a potent inhibitor of the sodium-glucose cotransporter 1 (SGLT1), which is highly expressed in the mucosa of the small intestine. SGLT1 is responsible for the absorption of glucose and galactose from the diet. By blocking SGLT1, this compound causes these sugars to remain in the intestinal lumen. The increased concentration of unabsorbed glucose creates a hyperosmotic environment, which draws water into the intestines via osmosis, leading to diarrhea and other related GI distress.[1]
Q2: Are the gastrointestinal side effects of this compound dose-dependent?
A2: Yes, the inhibition of intestinal glucose transport by this compound is dose-dependent.[2] Therefore, it is highly probable that the severity of gastrointestinal side effects is also dose-dependent. Higher doses of this compound will block a larger proportion of SGLT1 transporters, leading to a greater amount of unabsorbed glucose and a more pronounced osmotic effect.
Q3: How can I differentiate between this compound-induced GI side effects and symptoms of the underlying animal model (e.g., diabetic models)?
A3: This requires careful experimental design. Include a vehicle-control group (receiving the administration vehicle without this compound) and a positive control group for the disease model if applicable. Comparing the incidence and severity of GI symptoms in the this compound-treated group to both the vehicle-control and disease-model control groups will help isolate the effects of this compound. For example, if non-diabetic animals treated with this compound develop diarrhea, it is likely a direct effect of the drug.
Q4: Can a low-carbohydrate diet completely eliminate the gastrointestinal side effects of this compound?
A4: A low-carbohydrate diet is a highly effective strategy for mitigating this compound-induced osmotic diarrhea.[1] The stimulation of intestinal disaccharidase activity by this compound only occurs when it is administered with a starch-containing diet, indicating that the presence of carbohydrates is the trigger.[1] While it may not "completely eliminate" all potential GI effects, especially at very high doses, it should significantly reduce the incidence and severity of diarrhea by minimizing the substrate for the osmotic effect.
Q5: What is the recommended washout period to resolve GI side effects after stopping this compound administration?
A5: The duration of GI side effects after cessation of this compound administration has not been extensively reported in the literature. However, given that the primary cause is osmotic diarrhea due to unabsorbed glucose, the symptoms should resolve relatively quickly once the drug is cleared from the gastrointestinal tract and the luminal glucose is either passed or fermented by the gut microbiota. A washout period of 24-48 hours is likely sufficient for the resolution of acute diarrheal symptoms.
Visualizations
Caption: Mechanism of this compound-induced gastrointestinal side effects.
References
- 1. Inhibition of glucose absorption by this compound affects intestinal functions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Active glucose transport varies by small intestinal region and oestrous cycle stage in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound ameliorates obesity-associated endotoxemia and insulin resistance in high-fat diet-fed mice by targeting the gut microbiota and intestinal barrier integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probiotics and diarrhoea - Veterinary Practice [veterinary-practice.com]
- 5. The Impact of a Multi-Strain Probiotic Supplementation on Puppies Manifesting Diarrhoeic Symptoms During the Initial Seven Days of Life | MDPI [mdpi.com]
- 6. zora.uzh.ch [zora.uzh.ch]
- 7. Effects of a probiotic intervention in acute canine gastroenteritis--a controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anthocyanins Formulated with Carboxymethyl Starch for Gastric and Intestinal Delivery | MDPI [mdpi.com]
"phlorizin stability and degradation in aqueous solutions"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of phlorizin in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a primary concern?
A: this compound is a dihydrochalcone, specifically a glucoside of phloretin, naturally found in plants like the apple tree.[1][2] Its stability in aqueous solutions is a significant concern for researchers because it is prone to hydrolysis, which can impact the accuracy and reproducibility of experiments. Upon prolonged exposure to water, this compound degrades into its aglycone, phloretin, and a glucose molecule.[2] This degradation can alter the compound's biological activity, as this compound and phloretin have distinct pharmacological profiles.[3]
Q2: What are the primary degradation products of this compound in an aqueous environment?
A: The primary and most immediate degradation of this compound in aqueous solutions is hydrolysis of its β-glucosidic bond. This reaction yields two main products:
-
Phloretin: The aglycone portion of the molecule.
-
Glucose: A simple sugar.[2]
In biological systems or in the presence of certain microorganisms, phloretin can be further metabolized. For instance, the bacterium Erwinia herbicola can break down phloretin into phloroglucinol and phloretic acid.[4]
Q3: Which environmental factors have the most significant impact on this compound stability?
A: The stability of this compound in aqueous solutions is influenced by several key environmental factors:
-
pH: Like many polyphenols, this compound's stability is pH-dependent. Acidic conditions (low pH) generally favor the stability of similar compounds like anthocyanins.[5][6]
-
Temperature: Increased temperatures accelerate the rate of hydrolysis and degradation.[5] It is generally recommended to keep extraction temperatures for polyphenols below 40°C to maintain stability.[7]
-
Light: Exposure to light, particularly UV light, can contribute to the degradation of phenolic compounds.[6] Storing solutions in the dark or in amber vials is recommended.
-
Enzymatic Activity: In biological systems, enzymes can rapidly hydrolyze this compound. For example, lactase-phlorizin hydrolase (LPH) in the small intestine efficiently converts this compound to phloretin.[8][9] Microbial contamination in buffer solutions can also introduce enzymes that degrade the compound.
Q4: My this compound solution is turning brown. What does this mean and can I still use it?
A: A brown discoloration indicates the degradation and potential oxidation of this compound and its breakdown products (like phloretin). This is a common issue with phenolic compounds.[1] Using a discolored solution is not recommended, as the concentration of active this compound is likely reduced, and the presence of degradation products could lead to confounding experimental results. It is best to prepare fresh solutions for each experiment.
Troubleshooting Guides
Problem 1: I am observing high variability in my cell culture or bioassay results.
-
Possible Cause: Degradation of this compound in the culture medium during incubation.
-
Troubleshooting Steps:
-
Prepare Fresh: Always prepare the this compound working solution immediately before adding it to the experimental setup. Avoid using aqueous solutions stored for more than a day.[10]
-
Minimize Incubation Time: If possible, design experiments with shorter incubation periods to reduce the extent of degradation.
-
Run a Stability Control: Incubate your this compound working solution in your experimental buffer/medium under the same conditions (e.g., 37°C, 5% CO₂) but without cells. Analyze samples by HPLC at different time points (e.g., 0, 2, 6, 24 hours) to quantify the rate of degradation.
-
Check for Contamination: Ensure your stock solutions and buffers are sterile to prevent microbial enzymatic degradation.
-
Problem 2: My prepared aqueous solution of this compound has a very low concentration or shows precipitates.
-
Possible Cause: Low aqueous solubility of this compound.
-
Troubleshooting Steps:
-
Use an Organic Co-Solvent: this compound has poor solubility in cold water but is soluble in organic solvents like ethanol and DMSO.[10][11] Prepare a concentrated stock solution in 100% DMSO or ethanol.
-
Dilute Correctly: For your working solution, dilute the organic stock solution into your aqueous buffer. Ensure the final concentration of the organic solvent is low and compatible with your experimental system (e.g., <0.5% DMSO for many cell lines).
-
Gentle Warming: Using warm water (e.g., 35-40°C) can aid in dissolving this compound, but avoid high temperatures which accelerate degradation.[7][12]
-
Problem 3: My HPLC analysis shows multiple unexpected peaks that increase over time.
-
Possible Cause: Degradation of this compound into phloretin and other byproducts.
-
Troubleshooting Steps:
-
Identify Degradation Products: The most likely new peak is phloretin. Run a phloretin standard on your HPLC system to confirm its retention time.
-
Optimize Storage: If analyzing samples over several days, store them at -20°C or -80°C in the dark to halt further degradation before analysis.
-
Review Mobile Phase: Ensure your mobile phase pH is suitable for analyzing phenolic compounds and that it is not contributing to on-column degradation.
-
Data Presentation: this compound Solubility & Stability Factors
Table 1: Solubility of this compound
| Solvent | Solubility | Reference / Notes |
| Cold Water | Poorly soluble | [2][11] |
| Hot Water | Soluble | [2][12] |
| Ethanol | ~5 mg/mL | [10] |
| DMSO | ~30 mg/mL | [10] |
| Dimethylformamide (DMF) | ~30 mg/mL | [10] |
| Aqueous Buffer (via DMSO) | ~0.5 mg/mL in 1:1 DMSO:PBS | [10] |
Table 2: Summary of Factors Influencing this compound Stability in Aqueous Solutions
| Factor | Condition Promoting Instability | Condition Promoting Stability | Key Considerations |
| pH | Neutral to Alkaline pH | Acidic pH (<5) | Biological experiments are often at pH ~7.4, where hydrolysis is a factor. |
| Temperature | High Temperature (>40°C) | Low Temperature (Refrigerated, 4°C) | Degradation is time and temperature-dependent.[5] |
| Light | Exposure to UV / Ambient Light | Storage in Dark / Amber Vials | Photodegradation can occur over time.[6] |
| Enzymes | Presence of hydrolases, microbes | Sterile, enzyme-free solutions | Crucial for in vitro and cell culture work.[4][8] |
Experimental Protocols
Protocol 1: Preparation of this compound Aqueous Working Solutions
-
Objective: To prepare a stable stock solution and a fresh aqueous working solution of this compound.
-
Materials:
-
This compound powder (≥98% purity)
-
Anhydrous DMSO or 200-proof Ethanol
-
Sterile microcentrifuge tubes
-
Sterile aqueous buffer of choice (e.g., PBS, cell culture medium)
-
-
Methodology:
-
Stock Solution (e.g., 100 mM in DMSO):
-
Weigh the required amount of this compound powder in a sterile tube. The molecular weight of this compound is 436.41 g/mol .
-
Add the appropriate volume of 100% DMSO to achieve the target concentration.
-
Vortex until fully dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light. This stock is stable for extended periods (≥4 years at -20°C as a solid).[10]
-
-
Working Solution (e.g., 100 µM in PBS):
-
Thaw one aliquot of the DMSO stock solution.
-
Perform a serial dilution. For example, add 1 µL of the 100 mM stock to 999 µL of your aqueous buffer to get a 100 µM working solution.
-
Vortex immediately and thoroughly after adding the stock to the buffer to prevent precipitation.
-
Crucially, use this working solution immediately. Do not store aqueous dilutions. [10]
-
-
Protocol 2: Basic Assessment of this compound Stability by HPLC
-
Objective: To quantify the degradation of this compound in a specific aqueous buffer over time.
-
Materials:
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
This compound and phloretin analytical standards
-
Aqueous buffer of interest
-
-
Methodology:
Caption: Experimental workflow for a this compound stability study using HPLC. -
HPLC Conditions (Example): High-performance liquid chromatography (HPLC) is a versatile and widely used technique for stability testing.[13]
-
Procedure:
-
Prepare a this compound solution in your buffer as described in Protocol 1.
-
Take an immediate sample for the T=0 time point and freeze it.
-
Incubate the remaining solution under your desired experimental conditions (e.g., specific temperature, pH, light exposure).
-
Collect samples at subsequent time points and freeze them immediately.
-
Once all samples are collected, thaw them and analyze by HPLC.
-
Create standard curves for both this compound and phloretin to accurately quantify their concentrations in each sample.
-
-
Data Analysis:
-
Calculate the percentage of remaining this compound at each time point relative to T=0.
-
Plot the natural logarithm of the this compound concentration versus time. If the degradation follows first-order kinetics, the plot will be linear, and the slope can be used to determine the degradation rate constant (k) and half-life (t½ = 0.693/k).
-
-
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The Molecular Pharmacology of Phloretin: Anti-Inflammatory Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of phloridzin by Erwinia herbicola: nature of the degradation products, and the purification and properties of phloretin hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of this compound Extraction from Annurca Apple Tree Leaves Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatic hydrolysis of pyridoxine-5'-beta-D-glucoside is catalyzed by intestinal lactase-phlorizin hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydrolysis by lactase this compound hydrolase is the first step in the uptake of daidzein glucosides by rat small intestine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. This compound, an Important Glucoside: Research Progress on Its Biological Activity and Mechanism | MDPI [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Synthesis of Phlorizin Analogs with Improved SGLT2 Selectivity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis and evaluation of phlorizin analogs with improved selectivity for the sodium-glucose cotransporter 2 (SGLT2).
Frequently Asked Questions (FAQs)
Q1: Why is developing SGLT2-selective this compound analogs a key objective?
A1: this compound, a natural product, is a potent inhibitor of both SGLT1 and SGLT2.[1][2] However, its lack of selectivity leads to gastrointestinal side effects due to the inhibition of SGLT1, which is highly expressed in the intestine.[1][3] Furthermore, this compound has poor oral bioavailability and is metabolically unstable.[1][3] Developing analogs with high selectivity for SGLT2, which is predominantly expressed in the kidneys, allows for targeted inhibition of renal glucose reabsorption, offering a better safety profile and improved pharmacokinetic properties for the treatment of type 2 diabetes.[1][3]
Q2: What are the main synthetic strategies for improving SGLT2 selectivity and metabolic stability?
A2: The primary strategy involves replacing the unstable O-glycosidic bond in this compound with a more stable C-glycosidic bond.[1][3] This prevents enzymatic hydrolysis in the gut. Additionally, modifications to the aglycone moiety (the non-sugar part) are crucial for enhancing selectivity.[4] For instance, introducing different substituents on the distal aromatic ring can significantly influence the potency and selectivity for SGLT2 over SGLT1.[4]
Q3: What are common off-target effects observed with this compound and its analogs, and how can I control for them?
A3: Besides SGLT1 inhibition, this compound has been reported to affect other glucose transporters (GLUTs) and modulate cellular signaling pathways independent of glucose transport. To differentiate on-target SGLT2 inhibition from off-target effects, it is recommended to:
-
Perform dose-response studies: An off-target effect may occur at a different concentration range than that required for SGLT2 inhibition.
-
Use a structurally different SGLT2 inhibitor: Comparing the cellular effects of your analog with a known, structurally distinct SGLT2 inhibitor (e.g., comparing a novel O-glucoside with a C-glucoside like dapagliflozin) can help identify compound-specific off-target effects.
-
Conduct rescue experiments: If the observed phenotype is due to reduced glucose uptake, providing an alternative energy source should rescue the effect.
Troubleshooting Guides
Synthesis & Purification
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Low yield in C-glycosylation step | - Incomplete formation of the organometallic reagent (e.g., aryllithium or Grignard).- Low reactivity of the glycosyl donor (e.g., gluconolactone or glycosyl halide).- Suboptimal reaction temperature; organolithium reagents often require very low temperatures (-78 °C) to prevent side reactions.[5][6]- Steric hindrance from bulky protecting groups. | - Ensure anhydrous conditions and use freshly prepared or titrated organometallic reagents.- Use a more reactive glycosyl donor or different activation conditions.- Carefully control the reaction temperature throughout the addition of reagents.- Re-evaluate the protecting group strategy; consider smaller or alternative protecting groups.[7] |
| Formation of anomeric mixtures (α and β isomers) | - The stereoselectivity of the glycosylation reaction is often dependent on the solvent, temperature, and the nature of the protecting groups on the sugar moiety.- The reduction of the lactol intermediate can lead to a mixture of anomers. | - For C-glycosylation via nucleophilic addition to a gluconolactone, the subsequent reduction step is crucial for stereocontrol. The use of specific reducing agents like triethylsilane with a Lewis acid (e.g., BF3·OEt2) often favors the desired β-anomer.[1]- Purification of anomers can be achieved by column chromatography or recrystallization.[8] Careful selection of the solvent system is critical. |
| Difficulty in removing protecting groups | - The chosen protecting groups (e.g., benzyl, acetyl, silyl ethers) may be too stable under the planned deprotection conditions.- The substrate may be sensitive to the deprotection reagents, leading to degradation. | - Select a protecting group strategy that allows for orthogonal deprotection, where different groups can be removed under distinct conditions without affecting others.[7]- For acid-labile substrates, consider milder deprotection methods. For example, if strong acids like HCl cause degradation, a weaker acid or enzymatic deprotection could be an alternative.- For final deprotection steps, common methods include catalytic hydrogenation for benzyl groups or base-catalyzed hydrolysis for acetyl groups.[1] |
| Poor solubility of intermediates or final product | - The synthesized analogs, particularly the aglycones, can be highly hydrophobic. | - Use a mixture of polar and non-polar solvents for reactions and purification.- For purification, techniques like preparative HPLC or high-speed countercurrent chromatography can be effective for compounds with challenging solubility.[9][10] |
Biological Evaluation
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| High variability in glucose uptake assays | - Inconsistent cell seeding density or cell health.- Fluctuation in incubation times or temperatures.- Issues with the fluorescent glucose analog (e.g., 2-NBDG) such as self-quenching at high concentrations. | - Ensure a confluent and healthy monolayer of cells before starting the assay.- Standardize all incubation steps precisely.- Perform a concentration titration of the fluorescent glucose analog to determine the optimal, non-quenching concentration for your cell line. |
| No significant inhibition of SGLT2 observed | - The synthesized analog may not be potent at the tested concentrations.- The compound may have poor solubility in the assay buffer, reducing its effective concentration.- The cell line used may have low or inconsistent expression of SGLT2. | - Test a wider range of concentrations, spanning several orders of magnitude.- Use a small amount of a co-solvent like DMSO to ensure the compound is fully dissolved, keeping the final concentration of the co-solvent low (typically <0.5%).- Verify SGLT2 expression in your cell line using techniques like Western blotting or qPCR. |
| Observed cytotoxicity at concentrations intended for SGLT2 inhibition | - The compound may have off-target cytotoxic effects.- The inhibition of glucose uptake is leading to cell death due to energy depletion. | - Perform a counter-screen for cytotoxicity (e.g., MTT or LDH assay) to determine the cytotoxic concentration range.- To confirm if cell death is due to glucose deprivation, supplement the media with an alternative energy source like galactose and observe if cell viability improves. |
Quantitative Data: SGLT1 and SGLT2 Inhibition by this compound and its Analogs
| Compound | SGLT1 IC50 (nM) | SGLT2 IC50 (nM) | Selectivity (SGLT1/SGLT2) | Reference(s) |
| This compound | 300 | 39 | ~7.7 | [11] |
| This compound | 140 (Ki) | 11 (Ki) | ~12.7 | [12] |
| Dapagliflozin | 1391 (IC50) | 1.12 (IC50) | >1200 | [3] |
| Canagliflozin | 663 (IC50) | 4.2 (IC50) | ~158 | [13] |
| Empagliflozin | 8300 (IC50) | 3.1 (IC50) | ~2677 | [13] |
| Ipragliflozin | - | 7.38 (human) | - | [11] |
| Sergliflozin-A | 1400 (Ki) | 1.2 (Ki) | ~1167 | [14] |
Note: IC50 and Ki values can vary between different studies and assay conditions.
Experimental Protocols
Protocol 1: General Synthesis of a C-Glucoside this compound Analog (Dapagliflozin as an example)
This protocol is a generalized representation based on published synthetic routes.[5][6][15]
-
Synthesis of the Aglycone:
-
Perform a Friedel-Crafts acylation of 1-chloro-4-ethoxybenzene with 5-bromo-2-chlorobenzoyl chloride in the presence of a Lewis acid (e.g., AlCl3) to form a diaryl ketone.
-
Reduce the ketone to a diarylmethane using a reducing agent such as triethylsilane and a Lewis acid (e.g., BF3·OEt2).
-
-
C-Glycosylation:
-
Protect the hydroxyl groups of D-glucono-1,5-lactone with a suitable protecting group, such as trimethylsilyl (TMS) ethers.
-
Cool the solution of the aglycone in an anhydrous solvent (e.g., THF/toluene) to -78 °C.
-
Perform a lithium-halogen exchange on the bromo-diarylmethane aglycone using n-butyllithium to generate the aryllithium species.
-
Add the protected gluconolactone to the aryllithium solution at -78 °C to form a lactol intermediate.
-
Quench the reaction with an acidic solution (e.g., methanolic sulfuric acid) to remove the silyl protecting groups from the sugar moiety.
-
-
Reduction and Deprotection:
-
Reduce the resulting lactol intermediate with a reducing agent like triethylsilane in the presence of BF3·OEt2 to stereoselectively form the β-C-glucoside.
-
The final deprotection of any remaining protecting groups (if applicable) yields the target C-glucoside analog.
-
Protocol 2: In Vitro SGLT2 Inhibition Assay (Fluorescent Glucose Uptake)
This protocol is adapted from methods using the fluorescent glucose analog 2-NBDG in HK-2 cells, which endogenously express SGLT2.
-
Cell Culture:
-
Culture human kidney proximal tubule cells (HK-2) in a suitable medium (e.g., DMEM/F-12) until confluent in a 96-well, black, clear-bottom plate.
-
-
Assay Procedure:
-
Wash the confluent cells twice with a pre-warmed Krebs-Ringer-Henseleit (KRH) buffer.
-
Pre-incubate the cells for 15-30 minutes at 37°C with KRH buffer containing various concentrations of the test compound (this compound analog). Include the following controls:
-
Total Uptake: Vehicle control (e.g., DMSO).
-
Non-specific Uptake: A known SGLT2 inhibitor (e.g., 100 µM this compound) or a sodium-free KRH buffer.
-
-
Initiate glucose uptake by adding 2-NBDG to a final concentration of 100-200 µM.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Measurement and Analysis:
-
Terminate the uptake by aspirating the medium and washing the cells three times with ice-cold, sodium-free buffer.
-
Lyse the cells with a suitable lysis buffer.
-
Measure the fluorescence of the cell lysates using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).
-
Calculate the SGLT2-mediated glucose uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of SGLT2-mediated glucose uptake against the logarithm of the test compound concentration to determine the IC50 value.
-
Visualizations
Caption: General experimental workflow for the synthesis and evaluation of this compound analogs.
Caption: Signaling pathways affected by SGLT2 inhibition.[16][17]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. CN104478839A - Synthesis method of dapagliflozin - Google Patents [patents.google.com]
- 6. Dapagliflozin – structure, synthesis, and new indications [pharmacia.pensoft.net]
- 7. PROTECTING GROUP STRATEGIES IN ORGANIC SYNTHESIS | Semantic Scholar [semanticscholar.org]
- 8. WO2017141202A1 - Complex of sglt2 inhibitor and process for preparation thereof - Google Patents [patents.google.com]
- 9. This compound, an Important Glucoside: Research Progress on Its Biological Activity and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Bioavailability, Extraction, Biosynthesis and Distribution of Natural Dihydrochalcone: Phloridzin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. CN104496952B - Synthesis method of dapagliflozin - Google Patents [patents.google.com]
- 16. Inhibition of Sodium-Glucose Cotransporter-2 during Serum Deprivation Increases Hepatic Gluconeogenesis via the AMPK/AKT/FOXO Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Interpreting Off-Target Effects of Phlorizin in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret the potential off-target effects of phlorizin in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target effects of this compound?
A1:
-
On-Target Effects: this compound is a competitive inhibitor of Sodium-Glucose Cotransporters 1 and 2 (SGLT1 and SGLT2).[1][2] This action blocks the uptake of glucose in tissues where these transporters are expressed, such as the small intestine and kidneys.[1]
-
Known Off-Target Effects:
-
Inhibition of other glucose transporters: this compound's aglycone metabolite, phloretin, can inhibit facilitative glucose transporters (GLUTs), which could interfere with glucose uptake in a wider variety of tissues.[3]
-
Modulation of signaling pathways: this compound has been reported to influence several signaling pathways, including the JAK/STAT, NF-κB, Nrf2, AMPK, Akt, and mTOR pathways.[4][5][6]
-
Induction of apoptosis: In some cancer cell lines, this compound can induce programmed cell death through mechanisms potentially independent of SGLT inhibition.[4][7]
-
Effects on mitochondrial function: Studies have shown that this compound can cause swelling of isolated kidney mitochondria.[8] It may also impact cellular ATP levels.[9]
-
Antioxidant and anti-inflammatory activity: this compound can exert antioxidant effects by regulating various signaling pathways and increasing the activity of antioxidant enzymes.[4][10]
-
Q2: I'm observing unexpected changes in cell signaling after this compound treatment that don't seem related to glucose transport. What could be the cause?
A2: This is a strong indicator of an off-target effect. This compound is known to modulate signaling pathways such as the JAK2/STAT3 pathway.[7][10] To investigate this, consider the following:
-
Dose-Response Analysis: Perform a dose-response experiment. If the observed signaling effect occurs at a concentration significantly different from that required for SGLT inhibition, it is likely an off-target effect.[7]
-
Use a Structurally Different SGLT Inhibitor: Treat your cells with a different class of SGLT inhibitor (e.g., dapagliflozin). If the signaling effect is not observed with the alternative inhibitor, it is likely a this compound-specific off-target effect.[7]
-
Rescue Experiment: If feasible, try to rescue the on-target effect (e.g., by providing an alternative energy source if you are studying metabolic effects) and determine if the off-target signaling is still present.[7]
Q3: My cell viability is decreasing after this compound treatment, even at concentrations that should only inhibit glucose transport. Is this an expected outcome?
A3: Decreased cell viability can be an off-target effect, particularly in cell lines highly dependent on glucose for survival. However, this compound has also been shown to induce apoptosis in some cancer cells through mechanisms that may be independent of SGLT inhibition.[6][7] To troubleshoot this:
-
Control for Glucose Deprivation: Culture cells in a glucose-free medium to mimic the effect of complete glucose transport inhibition. If the cell death observed with this compound is more significant than in the glucose-free condition, it suggests an off-target cytotoxic effect.[7]
-
Measure Apoptosis Markers: Use assays to detect markers of apoptosis, such as caspase activation or Annexin V staining, to confirm if this compound is inducing programmed cell death.[7]
-
Titrate this compound Concentration: Use the lowest effective concentration of this compound that inhibits glucose transport to minimize potential cytotoxicity.[7]
Troubleshooting Guides
Guide 1: Distinguishing On-Target SGLT Inhibition from Off-Target Effects
This guide provides a workflow to determine if an observed cellular phenotype is a direct result of SGLT inhibition or an off-target effect of this compound.
Caption: Workflow to differentiate on-target from off-target effects.
Experimental Protocols
Determining IC50 for SGLT Inhibition (Radiolabeled Glucose Uptake Assay):
-
Cell Culture: Plate cells expressing the SGLT of interest in a suitable multi-well format and grow to confluence.
-
Pre-incubation: Wash the cells with a sodium-containing buffer. Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for a specified time (e.g., 15-30 minutes).
-
Initiate Uptake: Add a solution containing a known concentration of radiolabeled glucose (e.g., ¹⁴C-α-methyl-D-glucopyranoside, a non-metabolizable SGLT substrate) and continue the incubation for a short period (e.g., 10-30 minutes).[7]
-
Terminate Uptake: Stop the uptake by rapidly washing the cells multiple times with ice-cold buffer to remove extracellular substrate.[7]
-
Cell Lysis and Measurement: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.[7]
-
Data Analysis: Plot the percentage of glucose uptake inhibition against the this compound concentration to determine the IC50 value.
Quantitative Data Summary
| Transporter | Reported IC50 / Ki Range | Notes |
| hSGLT1 | Ki: 151 nM - 300 nM | This compound is a potent inhibitor of SGLT1.[2][11] |
| hSGLT2 | Ki: 18.6 nM - 39 nM | This compound shows higher affinity for SGLT2 over SGLT1.[2][11] |
| GLUTs | Lower affinity | Inhibition is primarily attributed to its aglycone, phloretin.[3] |
Note: IC50 and Ki values can vary depending on the specific experimental conditions, cell type, and substrate concentration.
Signaling Pathways Modulated by this compound
This compound has been shown to interact with multiple intracellular signaling pathways, which can contribute to its off-target effects.
1. Nrf2-Mediated Antioxidant Response:
Caption: this compound's activation of the Nrf2 antioxidant pathway.[4]
2. Inhibition of the JAK/STAT Pathway:
Caption: this compound's inhibitory effect on the JAK2/STAT3 pathway.[4]
3. Modulation of AMPK and Akt Signaling:
References
- 1. This compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. login.medscape.com [login.medscape.com]
- 4. This compound, an Important Glucoside: Research Progress on Its Biological Activity and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phloridzin Acts as an Inhibitor of Protein-Tyrosine Phosphatase MEG2 Relevant to Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound from sweet tea inhibits the progress of esophageal cancer by antagonizing the JAK2/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ULTRASTRUCTURE OF ISOLATED KIDNEY MITOCHONDRIA TREATED WITH this compound AND ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. JaypeeDigital | eBook Reader [jaypeedigital.com]
"optimizing phlorizin dosage for maximal glycosuria with minimal side effects"
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of phlorizin to induce maximal glycosuria with minimal side effects in experimental settings.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent or lower-than-expected glycosuria | 1. Inadequate Dosage: The administered dose may be too low for the specific animal model or individual animal variability. 2. Poor Bioavailability (Oral Administration): this compound has low oral bioavailability and is largely hydrolyzed in the small intestine.[1] 3. Dehydration: Severe dehydration can lead to a decrease in the glomerular filtration rate (GFR), which would reduce the amount of glucose filtered and subsequently excreted. | 1. Dose-Response Pilot Study: Conduct a pilot study with a small cohort to determine the optimal dose for your specific model and experimental conditions. 2. Administration Route: Consider subcutaneous or intraperitoneal injections to bypass issues with oral bioavailability.[1] 3. Monitor Hydration: Ensure animals have ad libitum access to water. Monitor for signs of dehydration (e.g., decreased skin turgor, reduced urine output, weight loss). |
| Significant animal distress or mortality | 1. Hypoglycemia: Especially in non-diabetic models or when co-administered with other glucose-lowering agents.[2] 2. Severe Dehydration and Electrolyte Imbalance: The osmotic diuresis caused by glycosuria can lead to significant fluid and electrolyte loss. 3. Gastrointestinal Distress: Inhibition of SGLT1 in the intestine can cause diarrhea and malabsorption.[1] | 1. Blood Glucose Monitoring: Regularly monitor blood glucose levels, particularly during the initial phases of administration. Provide a readily available glucose source if hypoglycemia is a risk. 2. Hydration and Electrolyte Monitoring: Monitor water intake, urine output, and body weight daily. Consider providing an electrolyte-supplemented water source. 3. Observe for GI Issues: Monitor for signs of gastrointestinal distress such as diarrhea, bloating, or changes in fecal consistency. If severe, consider reducing the dose or changing the administration route. |
| Unexpected changes in bone or muscle parameters | 1. Altered Mineral Metabolism: SGLT2 inhibitors can affect phosphate and calcium homeostasis, potentially impacting bone metabolism. 2. Dose-Dependent Effects: Some studies in rats have shown unfavorable effects on bone and muscle at specific doses (e.g., 20 mg/kg orally).[3] | 1. Monitor Bone Turnover Markers: If bone effects are a concern for the study, consider measuring serum markers of bone formation (e.g., osteocalcin) and resorption (e.g., CTX-I). 2. Dose Selection: Be aware of potential dose-dependent effects on musculoskeletal parameters and select doses accordingly based on the literature for the specific animal model. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action by which this compound induces glycosuria?
A1: this compound is a non-selective competitive inhibitor of both Sodium-Glucose Cotransporter 1 (SGLT1) and Sodium-Glucose Cotransporter 2 (SGLT2).[1] SGLT2 is responsible for the reabsorption of the majority of filtered glucose in the proximal tubules of the kidneys. By inhibiting SGLT2, this compound prevents glucose reabsorption, leading to its excretion in the urine (glycosuria).[1] Its inhibition of SGLT1 in the kidneys contributes to this effect, while SGLT1 inhibition in the small intestine blocks glucose absorption.
Q2: What are the most common side effects associated with this compound administration in animal models?
A2: The most frequently reported side effects include:
-
Gastrointestinal issues: Due to the inhibition of SGLT1 in the gut, which can lead to malabsorption and diarrhea.[1]
-
Polyuria and Dehydration: The osmotic diuresis resulting from glycosuria increases urine output, which can lead to dehydration if fluid intake is not adequate.
-
Hypoglycemia: Particularly in non-diabetic animals or when used in conjunction with other glucose-lowering agents.[2]
-
Electrolyte Imbalances: Increased urine output can lead to the loss of essential electrolytes.
Q3: How should I determine the starting dose of this compound for my experiment?
A3: The optimal dose of this compound is highly dependent on the animal model, the route of administration, and the desired level of glycosuria. It is crucial to consult the existing literature for doses used in similar models. For example, studies in rats have used doses ranging from 20-50 mg/kg orally, while studies in mice have used subcutaneous injections of 400 mg/kg.[3] A pilot dose-escalation study is highly recommended to determine the dose that provides maximal glycosuria with manageable side effects for your specific experimental setup.
Q4: What is the best route of administration for this compound?
A4: The choice of administration route depends on the experimental goals.
-
Oral administration (gavage): This route is convenient but is hampered by this compound's poor bioavailability and potential for gastrointestinal side effects.[1]
-
Subcutaneous or Intraperitoneal injection: These routes offer better bioavailability and bypass the gastrointestinal tract, potentially reducing GI-related side effects.[1]
Q5: How can I monitor for and manage dehydration in this compound-treated animals?
A5: Closely monitor the following:
-
Water Intake: Measure daily water consumption.
-
Urine Output: Use metabolic cages to quantify 24-hour urine volume.
-
Body Weight: Daily weight measurements can indicate fluid loss.
-
Clinical Signs: Observe for signs of dehydration such as lethargy, sunken eyes, and decreased skin turgor. To manage dehydration, ensure constant access to fresh water. In cases of significant polyuria, providing water supplemented with electrolytes may be beneficial.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound dosage and its effects.
Table 1: this compound Dosage and Glycosuria in Various Animal Models
| Animal Model | This compound Dose | Route of Administration | Resulting Glycosuria | Reference |
| Wethers | 0.5 g/day | Injection (8-hr intervals) | 72.7 g/day | [4] |
| Wethers | 1.0 g/day | Injection (8-hr intervals) | 97.9 g/day | [4] |
| Wethers | 2.0 g/day | Injection (8-hr intervals) | 98.5 g/day | [4] |
| Diabetic Rats | Not specified | Treatment | Decreased hyperglycemia | [5] |
| Cynomolgus Monkeys | Not specified | Not specified | Increased fractional excretion of glucose up to 50% | [6] |
Table 2: Documented Side Effects of this compound in Animal Models
| Animal Model | This compound Dose | Side Effect(s) | Reference |
| Diabetic Rats | 20 mg/kg/day (oral) | Augmented unfavorable effects on muscle mass and strength; decreased bone growth. | [3] |
| Diabetic Rats | 50 mg/kg/day (oral) | Did not significantly affect most musculoskeletal parameters. | [3] |
| General | Not specified | Hypoglycemia, increased hunger. | [2] |
| General | Not specified | Gastrointestinal side effects, poor oral bioavailability. | [1] |
Experimental Protocols
Protocol 1: Induction of Glycosuria in a Rodent Model (Rat)
-
Animal Model: Male Wistar rats (200-250g).
-
Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment.
-
This compound Preparation: Prepare a solution of this compound in a suitable vehicle (e.g., a small amount of DMSO followed by dilution in saline or propylene glycol). The final concentration should be such that the desired dose can be administered in a volume of 1-2 mL/kg.
-
Administration:
-
Oral Gavage: Administer the this compound solution directly into the stomach using a ball-tipped gavage needle. Doses can range from 20-50 mg/kg.[3]
-
Subcutaneous Injection: Inject the this compound solution under the skin in the dorsal region.
-
-
Monitoring:
-
Place animals in metabolic cages to allow for the collection of 24-hour urine samples.
-
Measure urine volume and glucose concentration using a glucose oxidase assay or a veterinary glucometer.
-
Monitor blood glucose levels from tail vein blood samples at regular intervals.
-
Record daily body weight and water intake.
-
Observe animals for any clinical signs of distress, including changes in behavior, posture, or fecal consistency.
-
Visualizations
Caption: Mechanism of this compound-induced glycosuria.
Caption: General experimental workflow for this compound studies.
References
- 1. ectrx.org [ectrx.org]
- 2. mdpi.com [mdpi.com]
- 3. Dietary this compound enhances osteoblastogenic bone formation through enhancing β-catenin activity via GSK-3β inhibition in a model of senile osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of glucose absorption by this compound affects intestinal functions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Pretreatment Reduces Acute Renal Toxicity in a Mouse Model for Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hypoglycemic and hypolipidemic activities of this compound from Lithocarpus polystachyus Rehd in diabetes rats - PMC [pmc.ncbi.nlm.nih.gov]
"solubility issues of phlorizin in different experimental buffers"
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges with phlorizin in common experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
This compound is a crystalline solid that is sparingly soluble in aqueous buffers and cold water.[1][2][3][4] It is, however, soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[1] It is also soluble in hot water.[2][3][4]
Q2: I'm having trouble dissolving this compound directly in my aqueous buffer (e.g., PBS). What should I do?
Directly dissolving this compound in aqueous buffers is not recommended due to its poor solubility.[1] The best practice is to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it with your aqueous buffer of choice to the final desired concentration.[1]
Q3: What is the recommended solvent for making a this compound stock solution?
DMSO is a highly recommended solvent for preparing this compound stock solutions due to its high solubilizing capacity.[1][5][6] Ethanol can also be used, but the solubility of this compound is lower in ethanol compared to DMSO.[1]
Q4: How stable are this compound solutions?
Aqueous solutions of this compound are not very stable and it is recommended not to store them for more than one day.[1] Upon prolonged exposure to aqueous solutions, this compound can hydrolyze into phloretin and glucose.[4] Stock solutions in anhydrous DMSO, stored at -20°C, are stable for extended periods.[1] One source suggests stability of at least 4 years at -20°C as a crystalline solid.[1]
Q5: Can I use sonication or heating to aid dissolution?
Yes, sonication or using a hot water bath can help dissolve this compound, especially in solvents like ethanol or water.[2][3][4][6][7] However, be cautious with temperature to avoid potential degradation of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound precipitates out of solution after dilution into an aqueous buffer. | The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility. The final concentration of this compound is above its solubility limit in the aqueous buffer. | Increase the final percentage of the organic solvent in your working solution, if your experimental system allows. Ensure the final this compound concentration is within its solubility limit in the buffer/solvent mixture. Prepare a more dilute stock solution to minimize the amount of organic solvent needed for dilution. |
| The dissolved this compound solution appears cloudy or has visible particles. | Incomplete dissolution. The this compound may not be fully dissolved in the initial solvent. | Vortex or sonicate the stock solution for a longer period to ensure complete dissolution before diluting it into the aqueous buffer. Briefly warming the solution may also help. |
| Inconsistent experimental results using this compound. | Degradation of this compound in the aqueous working solution. | Prepare fresh working solutions from your stock solution for each experiment. Avoid using aqueous solutions that have been stored for more than a day.[1] |
| Difficulty dissolving this compound even in organic solvents. | Poor quality of the solvent (e.g., hydrated DMSO). | Use fresh, anhydrous grade solvents. Moisture in DMSO can significantly reduce its solvating power.[6] |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL | [5] |
| 30 mg/mL | [1][8] | |
| 87 mg/mL | [6] | |
| 118 mg/mL | [7] | |
| ≥25.75 mg/mL | [9] | |
| Ethanol | 5 mg/mL | [1][8] |
| ≥16.23 mg/mL (with ultrasonic) | [9] | |
| 87 mg/mL | [6] | |
| 43.6 mg/mL | [7] | |
| Dimethylformamide (DMF) | 30 mg/mL | [1][8] |
| Water | Insoluble or slightly soluble | [5][6][9] |
| 1 mg/mL (with ultrasonic) | [5][10] | |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [1][8] |
| 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥ 2.5 mg/mL | [11][12] |
| 20% HP-β-CD in Saline | 15.15 mg/mL | [11][12] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 30 mg/mL).
-
Dissolution: Vortex the solution vigorously. If necessary, sonicate the tube in a water bath for 5-10 minutes to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: Preparation of a this compound Working Solution in an Aqueous Buffer
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Add the required volume of the stock solution to your pre-warmed (if appropriate for your experiment) aqueous buffer to reach the final desired concentration. It is crucial to add the DMSO stock solution to the buffer and not the other way around to prevent precipitation.
-
Mixing: Gently mix the working solution by inverting the tube or by gentle vortexing.
-
Use: Use the freshly prepared working solution immediately for your experiment. Do not store the aqueous working solution.[1]
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound precipitation.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound, an Important Glucoside: Research Progress on Its Biological Activity and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | SGLT | ATPase | TargetMol [targetmol.com]
- 8. caymanchem.com [caymanchem.com]
- 9. apexbt.com [apexbt.com]
- 10. This compound | C21H24O10 | CID 6072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound (Floridzin; NSC 2833) | SGLT | CAS 60-81-1 | Buy this compound (Floridzin; NSC 2833) from Supplier InvivoChem [invivochem.com]
- 12. lifetechindia.com [lifetechindia.com]
"analytical methods for separating phlorizin from its aglycone phloretin"
Welcome to the technical support center for the analytical separation of phlorizin and its aglycone, phloretin. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their laboratory work.
Troubleshooting Guides
This section addresses common issues encountered during the separation and analysis of this compound and phloretin.
Question: Why am I observing poor peak resolution or peak tailing in my HPLC analysis?
Answer:
Poor peak shape in HPLC is a frequent issue that can often be resolved by systematically evaluating several factors:
-
Mobile Phase pH: The pH of your mobile phase can significantly impact the ionization state of this compound and phloretin. Using a mobile phase with an acidic modifier, such as 0.1% formic acid or 1% acetic acid, can help to suppress the ionization of phenolic hydroxyl groups, leading to sharper, more symmetrical peaks.[1]
-
Column Choice: While C18 columns are commonly used, residual silanols on the stationary phase can interact with the analytes, causing tailing.[1] Consider using a column with end-capping or a different stationary phase chemistry. Core-shell columns have also been shown to provide good resolution and peak symmetry.[2]
-
Flow Rate and Gradient: An unoptimized flow rate or gradient elution program can lead to band broadening and poor separation. Re-evaluate your method parameters. A slower flow rate or a shallower gradient may improve resolution.
-
Sample Overload: Injecting too concentrated a sample can lead to peak fronting or tailing. Try diluting your sample and re-injecting.
Question: My recovery of this compound and/or phloretin is low after solid-phase extraction (SPE). What are the possible causes?
Answer:
Low recovery in SPE can be attributed to several steps in the process:
-
Incorrect Sorbent Selection: The choice of SPE sorbent is critical. For moderately polar compounds like this compound and phloretin, reversed-phase sorbents like C18 or polymeric sorbents such as Amberlite XAD4 are often effective.[3]
-
Inadequate Conditioning or Equilibration: Failure to properly condition and equilibrate the SPE cartridge will result in poor retention of the analytes. Ensure you are using the recommended solvents for these steps.
-
Sample pH: The pH of the sample load solution can affect the retention of the analytes on the sorbent. Adjusting the sample pH may be necessary to maximize interaction with the stationary phase.
-
Elution Solvent Strength: The elution solvent may not be strong enough to completely desorb the analytes from the sorbent. If you are using methanol, for example, you could try a stronger solvent or a mixture of solvents. A study using Amberlite XAD4 found that methanol provided the highest recovery (90%).[3]
-
Flow Rate: Passing the sample, wash, or elution solvents through the cartridge too quickly can lead to incomplete interaction and therefore, low recovery. Optimize the flow rate for each step.
Question: I am seeing degradation of my analytes during sample preparation or analysis. How can I improve stability?
Answer:
This compound and phloretin, like many phenolic compounds, can be susceptible to degradation under certain conditions.
-
Temperature: High temperatures during extraction or processing can lead to degradation. It is generally recommended to keep extraction temperatures below 40°C to ensure the stability of polyphenols.[4]
-
Light Exposure: Protect your samples and standards from light, as exposure can cause photodegradation. Use amber vials or cover your glassware with aluminum foil.
-
pH: Extreme pH values can promote hydrolysis or oxidation. This compound stability has been studied at different pH values, and it's important to maintain a suitable pH throughout your workflow.[5]
-
Freeze-Thaw Cycles: For biological samples, repeated freeze-thaw cycles can lead to degradation. Aliquot your samples to avoid multiple cycles. Studies on phloretin in serum have shown it to be stable for up to three freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for separating this compound and phloretin?
A1: The most widely used techniques are High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with UV-Vis or mass spectrometry (MS) detectors.[6][7] Other methods include Thin-Layer Chromatography (TLC) for qualitative analysis and preparative techniques like High-Speed Counter-Current Chromatography (HSCCC) for isolation and purification.[8][9]
Q2: What type of HPLC column is best suited for this separation?
A2: Reversed-phase C18 columns are the most common choice for separating this compound and phloretin.[2][6] Columns with a particle size of 5 µm are frequently used, and column dimensions such as 150 mm x 4.6 mm are typical.[2][3]
Q3: What are typical mobile phase compositions for the HPLC separation of this compound and phloretin?
A3: A gradient elution is often employed using a mixture of an aqueous acidic solution and an organic solvent. Common components include:
-
Aqueous Phase: Water with an acidic modifier like 0.1% formic acid, 0.02% formic acid, or 2% acetic acid.[3][6][10]
Q4: At what wavelength should I monitor the separation of this compound and phloretin?
A4: A detection wavelength of around 280 nm to 286 nm is commonly used for the UV detection of both this compound and phloretin.[1]
Q5: How can I prepare plant material for this compound and phloretin analysis?
A5: A common method involves solvent extraction. This can be done using ethanol or methanol solutions, often with the addition of a small percentage of acid (e.g., formic acid) to improve extraction efficiency.[4][11] Ultrasound-assisted extraction can also be employed to enhance the process.[9]
Data Presentation
Table 1: HPLC Method Parameters for this compound and Phloretin Separation
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | YMC Triart C18-ExRS (150 x 4.6 mm, 5 µm)[2] | Kinetex® C18 (250 mm x 4.6 mm, 5 µm)[11] | Supelco Discovery HS C18 (25 cm x 4.6 mm, 5 µm)[3] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water[12] | 0.1% Formic Acid in Water[11] | 2% Acetic Acid in Water[3] |
| Mobile Phase B | Acetonitrile[12] | Acetonitrile with 0.1% Formic Acid[11] | Acetonitrile[3] |
| Flow Rate | 1.0 mL/min[12] | 1.0 mL/min[11] | Not Specified |
| Detection | Diode Array Detector (DAD)[12] | Diode Array Detector (DAD)[11] | UV at 285 nm[3] |
| Column Temp. | Not Specified | 35°C[11] | 26°C[3] |
Table 2: High-Speed Counter-Current Chromatography (HSCCC) Parameters for this compound and Phloretin Purification
| Parameter | This compound Purification[8] | Phloretin Purification[8] |
| Solvent System | Chloroform-methanol-n-butanol-water (5:4:0.5:3, v/v) | n-hexane–ethyl acetate–ethanol–water (2:2:1:2, v/v) |
| Mobile Phase | Lower phase | Lower phase |
| Elution Mode | Head-to-tail | Head-to-tail |
| Purity Achieved | 99.0% | 98.2% |
| Recovery | Not Specified | 88.7% |
Experimental Protocols
Protocol 1: HPLC-DAD Analysis of this compound and Phloretin
This protocol outlines a general method for the quantitative analysis of this compound and phloretin using HPLC with Diode Array Detection.
-
Preparation of Standard Solutions:
-
Prepare individual stock solutions of this compound and phloretin (e.g., 1 mg/mL) in methanol.
-
From the stock solutions, prepare a series of working standard solutions of varying concentrations by serial dilution with the mobile phase.
-
-
Sample Preparation (from plant material):
-
Accurately weigh a known amount of dried, ground plant material.
-
Extract the sample with a suitable solvent, such as 80% methanol with 1% formic acid, using techniques like sonication or shaking for a defined period (e.g., 60 minutes).[4]
-
Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter prior to injection.
-
-
HPLC Conditions:
-
Column: Kinetex® C18 (250 mm × 4.6 mm, 5 µm).[11]
-
Mobile Phase: (A) Water with 0.1% formic acid, (B) Acetonitrile with 0.1% formic acid.[11]
-
Gradient Program: A suitable gradient to separate the two compounds, for example: 0-3 min, 5% B; 3-23 min, 5-40% B; 23-33 min, 40-95% B; followed by a re-equilibration step.[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 35°C.[11]
-
Injection Volume: 5-20 µL.
-
Detection: DAD detector, monitoring at 284 nm.
-
-
Data Analysis:
-
Identify the peaks for this compound and phloretin in the sample chromatogram by comparing their retention times with those of the standards.
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Quantify the amount of this compound and phloretin in the sample by interpolating their peak areas on the calibration curve.
-
Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up
This protocol describes a general procedure for cleaning up a plant extract containing this compound and phloretin using a C18 SPE cartridge.
-
Cartridge Conditioning:
-
Wash the C18 cartridge with one column volume of methanol.
-
Equilibrate the cartridge with one column volume of acidified water (e.g., water with 0.1% formic acid).
-
-
Sample Loading:
-
Load the filtered plant extract onto the conditioned cartridge at a slow, controlled flow rate.
-
-
Washing:
-
Wash the cartridge with one to two column volumes of a weak solvent, such as acidified water, to remove polar impurities.
-
-
Elution:
-
Elute the retained this compound and phloretin with a small volume of a stronger solvent, such as methanol. Collect the eluate.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase for HPLC analysis.
-
Visualizations
Caption: General experimental workflow for the analysis of this compound and phloretin.
Caption: Troubleshooting guide for poor HPLC peak shape.
References
- 1. asianpubs.org [asianpubs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of this compound Extraction from Annurca Apple Tree Leaves Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitation of this compound and phloretin using an ultra high performance liquid chromatography-electrospray ionization tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Enzymatic Production of 3-OH this compound, a Possible Bioactive Polyphenol from Apples, by Bacillus megaterium CYP102A1 via Regioselective Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
"addressing the non-specific binding of phlorizin in in vitro studies"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the non-specific binding of phlorizin in in vitro studies.
Troubleshooting Guides
Issue 1: High Background Signal or Inconsistent Results
Possible Cause: Non-specific binding of this compound to cellular components, membranes, or plasticware.
Troubleshooting Steps:
-
Optimize Blocking Agents:
-
Bovine Serum Albumin (BSA): BSA is a common blocking agent that can reduce non-specific binding by coating surfaces.
-
Recommendation: Titrate BSA in your binding buffer. Start with a concentration of 0.1% (w/v) and test a range up to 1% (w/v).
-
-
Non-ionic Detergents: Mild detergents can help to reduce hydrophobic interactions that contribute to non-specific binding.
-
Recommendation: Include a low concentration of a non-ionic detergent like Tween-20 or Triton X-100 in your wash buffers. A starting concentration of 0.05% (v/v) is recommended.
-
-
-
Adjust Buffer Conditions:
-
pH: The pH of the binding buffer can influence the charge of both this compound and the biological target, affecting non-specific interactions.
-
Recommendation: Determine the optimal pH for specific SGLT binding and maintain it consistently throughout the experiment.
-
-
Salt Concentration: Increasing the ionic strength of the buffer can minimize electrostatic interactions.
-
Recommendation: Test a range of NaCl concentrations (e.g., 150 mM to 300 mM) in your binding and wash buffers to find the optimal concentration that reduces non-specific binding without affecting specific interactions.
-
-
-
Incorporate Adequate Wash Steps:
-
Recommendation: Increase the number and duration of wash steps after incubation with this compound to more effectively remove unbound or weakly bound molecules. Use ice-cold wash buffer to reduce the dissociation of specifically bound this compound.
-
Issue 2: Observed Cellular Effects Unrelated to SGLT Inhibition
Possible Cause: this compound is known to have off-target effects, such as modulating signaling pathways like the JAK2/STAT3 pathway or inducing apoptosis in certain cell lines.[1]
Troubleshooting Steps:
-
Perform a Dose-Response Analysis:
-
Recommendation: Determine if the off-target effect occurs at a concentration of this compound significantly different from its Ki for SGLT1 and SGLT2.[1] If the effect is only seen at much higher concentrations, it is likely an off-target effect.
-
-
Use a Structurally Unrelated SGLT Inhibitor:
-
Recommendation: Treat cells with a different class of SGLT inhibitor (e.g., dapagliflozin). If the observed effect is not replicated, it is likely a this compound-specific off-target effect.[1]
-
-
Implement Genetic Controls:
-
Recommendation: If possible, use cell lines with SGLT1 and/or SGLT2 knocked down or knocked out. If the cellular effect persists in the absence of the target protein, it is confirmed to be an off-target effect.
-
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem in this compound in vitro studies?
A1: Non-specific binding refers to the interaction of this compound with molecules or surfaces other than its intended target, the SGLT transporters. This can lead to erroneously high signal in binding assays, inaccurate determination of binding affinity, and misinterpretation of experimental results.
Q2: How can I determine the level of non-specific binding in my assay?
A2: To determine non-specific binding, you should include control samples that are incubated with a high concentration (typically 100- to 1000-fold excess) of unlabeled ("cold") this compound in addition to the labeled ("hot") this compound. The signal remaining in these control samples represents the non-specific binding, which can then be subtracted from the total binding to determine the specific binding.
Q3: What are the known binding affinities of this compound for human SGLT1 and SGLT2?
A3: The inhibitory constant (Ki) of this compound can vary depending on the experimental conditions. However, reported values are generally in the nanomolar range.
Q4: Does the presence of sodium ions affect this compound binding?
A4: Yes, the binding of this compound to SGLT transporters is sodium-dependent. This compound binding occurs in the presence of Na+.[2] Therefore, it is crucial to maintain a physiological concentration of sodium in your experimental buffers.
Quantitative Data Summary
| Parameter | hSGLT1 | hSGLT2 | Reference |
| Ki (Inhibitory Constant) | ~300 nM | ~39 nM | [3] |
Experimental Protocols
Protocol 1: Determination of Non-Specific Binding in a Radioligand Binding Assay
This protocol outlines a method to quantify the non-specific binding of radiolabeled this compound to cells expressing SGLT transporters.
Materials:
-
Cells expressing the target SGLT transporter
-
Radiolabeled this compound (e.g., [³H]this compound)
-
Unlabeled this compound
-
Binding Buffer (e.g., 1x PBS, pH 7.4, containing 140 mM NaCl, 2 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂)
-
Wash Buffer (ice-cold Binding Buffer)
-
Scintillation fluid and counter
Methodology:
-
Cell Preparation: Seed cells in a suitable multi-well plate and grow to the desired confluency.
-
Assay Setup:
-
Total Binding: To designated wells, add the binding buffer containing a known concentration of radiolabeled this compound.
-
Non-Specific Binding: To another set of wells, add the binding buffer containing the same concentration of radiolabeled this compound plus a 100- to 1000-fold excess of unlabeled this compound.
-
-
Incubation: Incubate the plate at the desired temperature (e.g., 37°C) for a predetermined amount of time to reach binding equilibrium.
-
Washing: Aspirate the incubation solution and wash the cells rapidly with ice-cold wash buffer. Repeat the wash step 3-5 times to remove unbound radioligand.
-
Cell Lysis and Counting: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculation:
-
Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm)
-
Visualizations
Caption: Workflow for determining specific and non-specific binding of this compound.
Caption: Troubleshooting flowchart for high non-specific binding.
References
Validation & Comparative
Phlorizin vs. Dapagliflozin: A Comparative Guide to Efficacy in Diabetic Mouse Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of phlorizin and dapagliflozin, two sodium-glucose cotransporter (SGLT) inhibitors, in preclinical diabetic mouse models. The information is compiled from various studies to aid in the understanding of their respective mechanisms and therapeutic potential.
Introduction
This compound, a natural dihydrochalcone found in the bark of apple trees, is a non-selective inhibitor of SGLT1 and SGLT2.[1][2] Its discovery paved the way for the development of selective SGLT2 inhibitors. Dapagliflozin is a highly selective SGLT2 inhibitor, approximately 1,200-fold more selective for SGLT2 over SGLT1.[3] SGLT2 is the primary transporter responsible for glucose reabsorption in the kidneys.[1] By inhibiting SGLT2, these compounds increase urinary glucose excretion, thereby lowering blood glucose levels. This guide will delve into the comparative efficacy of the dual SGLT1/SGLT2 inhibitor, this compound, and the selective SGLT2 inhibitor, dapagliflozin, based on data from diabetic mouse model studies.
Mechanism of Action: SGLT Inhibition
The diagram below illustrates the mechanism of action of SGLT inhibitors in the renal proximal tubule.
Caption: Mechanism of SGLT1/SGLT2 inhibition in the kidney.
Comparative Efficacy Data
The following tables summarize the quantitative data on the efficacy of this compound and dapagliflozin in various diabetic mouse models.
Table 1: Effects on Glycemic Control
| Compound | Mouse Model | Dosage | Duration | Baseline Blood Glucose (mg/dL) | Final Blood Glucose (mg/dL) | Reference |
| This compound | STZ-induced diabetic mice | 0.5% in diet | 14 days | ~539 | ~300 | [4][5] |
| This compound | db/db mice | Not specified | Not specified | High | Significantly decreased | [6] |
| Dapagliflozin | db/db mice | 0.1 or 1.0 mg/kg/day (gavage) | 12 weeks | ~250-300 | ~150-200 | [7] |
| Dapagliflozin | db/db mice | 60 mg/kg in diet | 8 weeks | ~500 | ~250 | [8][9] |
| Dapagliflozin | High-Fat Diet-induced obese mice | Not specified | 2 weeks | High | Significantly decreased | [10] |
| Dapagliflozin | Akita mice (T1DM model) | Not specified | Not specified | High | Significantly decreased | [11] |
Table 2: Effects on Body Weight and Metabolism
| Compound | Mouse Model | Dosage | Duration | Effect on Body Weight | Other Metabolic Effects | Reference |
| This compound | db/db mice | Not specified | Not specified | Significantly decreased gain | Decreased serum triglycerides and total cholesterol | [6] |
| Dapagliflozin | db/db mice | 0.1 or 1.0 mg/kg/day (gavage) | 12 weeks | Higher than untreated db/db mice | No significant change in food/water intake | [7] |
| Dapagliflozin | db/db mice | 60 mg/kg in diet | 8 weeks | Increased compared to untreated db/db mice | Increased food consumption | [9] |
| Dapagliflozin | Diet-induced obese rats | Not specified | Not specified | Significant weight loss | Increased food consumption | [12] |
Table 3: Effects on Diabetic Complications
| Compound | Mouse Model | Dosage | Duration | Effect on Diabetic Nephropathy | Effect on Other Complications | Reference |
| This compound | db/db mice | Not specified | Not specified | Not specified | Protective effects on diabetic cardiomyopathy | [6] |
| Dapagliflozin | db/db mice | 0.1 or 1.0 mg/kg/day (gavage) | 12 weeks | Ameliorated mesangial matrix expansion and interstitial fibrosis; decreased macrophage infiltration and oxidative stress in the kidney. | Preserved pancreatic β-cell mass.[7] | |
| Dapagliflozin | Akita mice (T1DM model) | Not specified | Not specified | Ameliorated by suppressing hyperglycemia-induced oxidative stress. | [11] | |
| Dapagliflozin | Type 2 diabetic mice | 60 mg/kg in diet | 8 weeks | Not specified | Improved generalized vascular dysfunction and arterial stiffness.[8][9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical studies. Below are representative experimental protocols extracted from the cited literature.
Dapagliflozin Efficacy Study in db/db Mice[7]
-
Animal Model: Six-week-old male diabetic db/db mice and non-diabetic db/m mice.
-
Drug Administration: Dapagliflozin (0.1 or 1.0 mg/kg/day) was administered by gavage for 12 weeks, starting at 8 weeks of age. Control groups received saline.
-
Metabolic Measurements: Body weight was measured weekly. Blood pressure, plasma glucose, urinary glucose, and 24-hour urinary albumin excretion were measured every 4 weeks. HbA1c, water intake, food intake, and other serum and urine parameters were measured at 20 weeks of age.
-
Histological Analysis: Kidneys and pancreas were collected at 20 weeks of age. Kidney sections were stained with Periodic acid-methenamine silver (PAM) and Masson's trichrome to evaluate mesangial matrix accumulation and interstitial fibrosis. Pancreatic sections were stained for insulin to assess β-cell mass.
-
Immunohistochemistry: Kidney sections were stained for F4/80 to detect macrophage infiltration and for NADPH oxidase 4 (Nox4) to assess oxidative stress.
-
Gene Expression Analysis: Quantitative RT-PCR was performed on RNA isolated from the renal cortex to measure the expression of inflammatory and pro-apoptotic genes.
-
Oxidative Stress and Apoptosis Assays: Dihydroethidium (DHE) staining was used to detect reactive oxygen species (ROS). A TUNEL assay was performed to detect apoptotic cells in kidney tissue.
This compound Efficacy Study in STZ-Induced Diabetic Mice[4]
-
Animal Model: Streptozotocin (STZ)-induced diabetic mice.
-
Drug Administration: A diet containing 0.5% phloridzin was fed to the mice for 14 days.
-
Metabolic Measurements: Blood glucose levels were monitored.
-
Gene Expression Analysis: Quantitative RT-PCR was used to analyze the expression of Sglt1 in the small intestine and Glut2 in the kidney.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of SGLT inhibitors in diabetic mouse models.
Caption: Typical experimental workflow for drug efficacy studies.
Discussion and Conclusion
Both this compound and dapagliflozin demonstrate significant efficacy in improving glycemic control in diabetic mouse models. Dapagliflozin, as a selective SGLT2 inhibitor, has been extensively studied, showing beneficial effects on diabetic nephropathy, vascular function, and pancreatic β-cell preservation.[7][8][9][11] These effects are attributed to both its glucose-lowering action and potentially direct effects on inflammation and oxidative stress.[7][11]
This compound, with its dual SGLT1/SGLT2 inhibitory action, also effectively lowers blood glucose.[4][5] Studies suggest it may have protective effects on diabetic cardiomyopathy.[6] However, the lack of selectivity could lead to gastrointestinal side effects due to SGLT1 inhibition in the gut, a factor that has limited its clinical development.[2]
References
- 1. Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dapagliflozin for adults with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Dietary phloridzin reduces blood glucose levels and reverses Sglt1 expression in the small intestine in streptozotocin-induced diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of the Protective Effects of this compound on Diabetic Cardiomyopathy in db/db Mice by Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-Term Treatment with the Sodium Glucose Cotransporter 2 Inhibitor, Dapagliflozin, Ameliorates Glucose Homeostasis and Diabetic Nephropathy in db/db Mice | PLOS One [journals.plos.org]
- 8. SGLT2 inhibition via dapagliflozin improves generalized vascular dysfunction and alters the gut microbiota in type 2 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SGLT2 inhibition via dapagliflozin improves generalized vascular dysfunction and alters the gut microbiota in type 2 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Disturbance on drug efficacy of dapagliflozin, an SGLT2 inhibitor, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of SGLT2 alleviates diabetic nephropathy by suppressing high glucose‐induced oxidative stress in type 1 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
A Comparative Analysis of SGLT1/SGLT2 Inhibitory Potency: Phlorizin vs. Canagliflozin
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the SGLT1 and SGLT2 inhibitory potency of the natural product phlorizin and the synthetic drug canagliflozin, supported by experimental data and detailed methodologies.
The sodium-glucose cotransporters SGLT1 and SGLT2 are key players in glucose homeostasis, primarily mediating glucose reabsorption in the intestine and kidneys, respectively. Their inhibition has emerged as a successful therapeutic strategy for type 2 diabetes. This guide delves into a comparative analysis of two prominent SGLT inhibitors: this compound, a naturally occurring glucoside that led to the discovery of this therapeutic class, and canagliflozin, a highly potent and selective SGLT2 inhibitor approved for clinical use.
Quantitative Comparison of Inhibitory Potency
The inhibitory potency of this compound and canagliflozin against human SGLT1 (hSGLT1) and human SGLT2 (hSGLT2) is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). A lower value indicates a higher potency. The data presented below, collated from various in vitro studies, highlights the distinct inhibitory profiles of these two compounds.
| Compound | Target | IC50 (nM) | Ki (nM) | Selectivity (SGLT1/SGLT2) |
| This compound | hSGLT1 | 290 - 400 | 140 - 300 | ~0.1 - 0.7 |
| hSGLT2 | 21 - 65 | 11 - 39 | ||
| Canagliflozin | hSGLT1 | 663 - 910 | - | ~158 - 414 |
| hSGLT2 | 2.2 - 4.2 | - |
Data Interpretation: The data clearly demonstrates that canagliflozin is a significantly more potent inhibitor of SGLT2 than this compound, with IC50 values in the low nanomolar range.[1] Conversely, this compound exhibits a more balanced, albeit less potent, inhibition of both SGLT1 and SGLT2, making it a non-selective dual inhibitor.[2][3] Canagliflozin's high selectivity for SGLT2 over SGLT1 is a key characteristic that has been engineered to minimize off-target effects, particularly in the gastrointestinal tract where SGLT1 is predominantly expressed.
Mechanism of Action and Signaling Pathway
Both this compound and canagliflozin act as competitive inhibitors at the glucose-binding site of the SGLT proteins. By occupying this site, they prevent the cotransport of sodium and glucose into the cells of the proximal renal tubules (for SGLT2) and the small intestine (for SGLT1). This inhibition of glucose reabsorption leads to increased urinary glucose excretion, thereby lowering blood glucose levels.
The signaling pathway for SGLT-mediated glucose reabsorption is a fundamental physiological process. The following diagram illustrates this pathway and the points of inhibition by this compound and canagliflozin.
Experimental Protocols for Determining Inhibitory Potency
The IC50 values presented in this guide are typically determined using in vitro cell-based assays. The following outlines a general experimental workflow for assessing SGLT inhibitor potency using a fluorescent glucose analog.
Cell-Based Fluorescent Glucose Uptake Assay
This assay measures the uptake of a fluorescently labeled glucose analog, such as 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), into cells engineered to express either SGLT1 or SGLT2.
Materials:
-
HEK293 cells stably expressing human SGLT1 or SGLT2
-
Cell culture medium (e.g., DMEM)
-
Sodium-containing and sodium-free wash buffers
-
2-NBDG (fluorescent glucose analog)
-
Test compounds (this compound, canagliflozin) and vehicle control (e.g., DMSO)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Experimental Workflow Diagram:
Detailed Procedure:
-
Cell Seeding: Seed HEK293 cells stably expressing either hSGLT1 or hSGLT2 into a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer after 24-48 hours of incubation.
-
Cell Culture: Culture the cells in a humidified incubator at 37°C with 5% CO2.
-
Washing: On the day of the assay, gently wash the cell monolayer twice with a pre-warmed sodium-containing buffer.
-
Inhibitor Incubation: Add the sodium-containing buffer containing various concentrations of the test inhibitor (this compound or canagliflozin) or vehicle control to the respective wells. Pre-incubate the plate for 15-30 minutes at 37°C.
-
Initiate Uptake: Add the fluorescent glucose analog (2-NBDG) to each well to a final concentration of 100-200 µM to initiate glucose uptake.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Terminate Uptake: Stop the glucose uptake by aspirating the medium and washing the cells three times with ice-cold sodium-free buffer.
-
Cell Lysis: Lyse the cells by adding a suitable lysis buffer.
-
Fluorescence Measurement: Measure the fluorescence intensity of the cell lysates using a microplate reader at an excitation/emission of approximately 485/535 nm.
-
Data Analysis: Calculate the percentage of SGLT-mediated glucose uptake inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
This guide provides a direct comparison of the SGLT1 and SGLT2 inhibitory potencies of this compound and canagliflozin. Canagliflozin is a highly potent and selective SGLT2 inhibitor, a feature that is desirable for the targeted treatment of type 2 diabetes by promoting urinary glucose excretion with minimal gastrointestinal side effects. This compound, while historically significant and a valuable research tool, is a less potent, non-selective dual SGLT1/SGLT2 inhibitor. The provided experimental framework offers a robust method for researchers to independently verify and expand upon these findings in their own laboratories.
References
A Comparative Guide to the Mechanisms of Action of Phlorizin and Empagliflozin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of phlorizin, a naturally occurring SGLT inhibitor, and empagliflozin, a modern, highly selective SGLT2 inhibitor. The information presented is supported by experimental data to assist researchers and professionals in the fields of pharmacology and drug development in understanding the key differences between these two compounds.
Differentiated Mechanisms of SGLT Inhibition
This compound, originally isolated from the bark of apple trees, was the first identified sodium-glucose cotransporter (SGLT) inhibitor.[1][2][3][4] It competitively inhibits both SGLT1 and SGLT2, the two primary isoforms of the sodium-glucose cotransporter family.[2][5][6] SGLT2 is predominantly responsible for glucose reabsorption in the early proximal tubule of the kidneys, accounting for approximately 90% of renal glucose uptake, while SGLT1 is responsible for the remaining 10% in the later segments of the proximal tubule and is also the primary glucose transporter in the small intestine.[4][7]
In contrast, empagliflozin is a potent and highly selective SGLT2 inhibitor.[1][8][9] This selectivity is a key differentiator from the non-selective action of this compound. Empagliflozin's mechanism of action is centered on reducing renal glucose reabsorption by specifically targeting SGLT2, thereby promoting urinary glucose excretion.[1][3][9] This targeted approach minimizes the gastrointestinal side effects associated with SGLT1 inhibition.[1][2]
The structural difference between the two molecules underpins their distinct selectivity profiles. This compound is an O-glucoside, which makes it susceptible to hydrolysis by intestinal glucosidases.[1][7] Empagliflozin, on the other hand, is a C-glucoside, a structural feature that confers resistance to enzymatic degradation and allows for oral bioavailability.[7]
Comparative Inhibitory Potency and Selectivity
The inhibitory activity and selectivity of this compound and empagliflozin against SGLT1 and SGLT2 have been quantified in various in vitro studies. The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of an inhibitor.
| Compound | Target | IC50 (nM) | Selectivity (SGLT1/SGLT2) |
| This compound | hSGLT1 | 140[10] | ~7.2-fold for SGLT2[10] |
| hSGLT2 | 11[10] | ||
| Empagliflozin | hSGLT1 | 8300[1] | >2500-fold for SGLT2[1][8][11][12] |
| hSGLT2 | 3.1[1][11] |
hSGLT refers to the human sodium-glucose cotransporter.
Pharmacokinetic and Pharmacodynamic Profiles
The differences in the chemical structures of this compound and empagliflozin also lead to distinct pharmacokinetic and pharmacodynamic properties.
| Parameter | This compound | Empagliflozin |
| Bioavailability | Low oral bioavailability; rapidly degraded to phloretin.[1][2] In rats, bioavailability was found to be about 5% in a diabetic model and almost 0% in normal rats.[13][14] | Orally active with rapid absorption.[12] |
| Metabolism | Hydrolyzed in the gastrointestinal tract.[1][2] | Not susceptible to degradation by β-glucosidase.[2] |
| Primary Site of Action | Kidneys (SGLT2 and SGLT1) and Intestine (SGLT1).[2][7] | Primarily Kidneys (SGLT2).[1][7] |
| Clinical Effects | Induces glucosuria but not developed for clinical use due to poor bioavailability and gastrointestinal side effects.[1][2] | Effective in lowering blood glucose in patients with type 2 diabetes, with additional benefits of weight loss and blood pressure reduction.[1][2][15] |
Signaling Pathways and Experimental Workflows
The differential inhibition of SGLT1 and SGLT2 by this compound and empagliflozin has significant implications for glucose homeostasis. The following diagrams illustrate these differing mechanisms and a typical experimental workflow for assessing inhibitor selectivity.
Caption: Differential inhibition of SGLT1 and SGLT2 by this compound and empagliflozin.
Caption: Experimental workflow for determining SGLT inhibitor selectivity.
Experimental Protocols
The determination of the inhibitory potency (IC50) and selectivity of compounds like this compound and empagliflozin is typically performed using in vitro cell-based assays. Below is a generalized protocol for a competitive radiolabeled substrate uptake assay.
Objective: To determine the IC50 values of test compounds against human SGLT1 and SGLT2.
Materials:
-
Stable cell lines over-expressing human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2).[9]
-
Culture medium and supplements.
-
Test compounds (this compound, empagliflozin) at various concentrations.
-
Radiolabeled substrate: [14C]-alpha-methyl glucopyranoside (AMG), a non-metabolizable glucose analog.[9]
-
Assay buffer (e.g., Krebs-Ringer-Henseleit buffer).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Cell Seeding: Seed the hSGLT1- and hSGLT2-expressing cells into multi-well plates and culture until they form a confluent monolayer.
-
Compound Incubation: On the day of the assay, wash the cells with assay buffer. Then, pre-incubate the cells with varying concentrations of the test compound (e.g., this compound or empagliflozin) for a defined period at 37°C.
-
Substrate Uptake: Initiate the uptake reaction by adding the assay buffer containing a fixed concentration of [14C]-AMG and the test compound.
-
Termination of Uptake: After a specific incubation time, terminate the uptake by rapidly washing the cells with ice-cold assay buffer to remove the extracellular radiolabeled substrate.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known inhibitor like this compound or in sodium-free buffer) from the total uptake.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
-
Selectivity Calculation: The selectivity of the compound for SGLT2 over SGLT1 is calculated by dividing the IC50 value for SGLT1 by the IC50 value for SGLT2.
This experimental approach provides a robust method for characterizing and comparing the inhibitory profiles of different SGLT inhibitors.
References
- 1. Empagliflozin: a new sodium-glucose co-transporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The SGLT2 Inhibitor Empagliflozin for the Treatment of Type 2 Diabetes Mellitus: a Bench to Bedside Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. niddk.nih.gov [niddk.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dual SGLT1/SGLT2 inhibitor this compound reduces glucose transport in experimental peritoneal dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SGLT2 Inhibitors: Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Empagliflozin, calcium, and SGLT1/2 receptor affinity: another piece of the puzzle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structural selectivity of human SGLT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Empagliflozin for Type 2 Diabetes Mellitus: An Overview of Phase 3 Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic and Pharmacodynamic Profile of Empagliflozin, a Sodium Glucose Co-Transporter 2 Inhibitor | springermedizin.de [springermedizin.de]
- 13. researchgate.net [researchgate.net]
- 14. Comparative oral and intravenous pharmacokinetics of this compound in rats having type 2 diabetes and in normal rats based on phase II metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Phlorizin's Dichotomous Impact on Diabetes: A Comparative Analysis in Type 1 and Type 2 Models
A comprehensive review of experimental data reveals phlorizin's distinct therapeutic effects and mechanisms of action in preclinical models of type 1 and type 2 diabetes. While universally effective in reducing hyperglycemia, its influence on insulin sensitivity and metabolic pathways diverges significantly between the two conditions.
This compound, a naturally occurring glucoside found in apples and other plants, has been a cornerstone in diabetes research for its potent inhibition of sodium-glucose cotransporters (SGLTs).[1][2][3][4] By blocking SGLT1 in the intestine and SGLT1/SGLT2 in the kidneys, this compound effectively reduces glucose absorption and enhances urinary glucose excretion, thereby lowering blood glucose levels.[1][3][4][5] This guide provides a comparative analysis of this compound's efficacy in established animal models of type 1 and type 2 diabetes, supported by experimental data and detailed methodologies.
Comparative Efficacy of this compound
The therapeutic outcomes of this compound administration differ notably between type 1 and type 2 diabetes models, primarily due to the underlying pathophysiology of each disease. In type 1 diabetes, characterized by insulin deficiency, this compound's primary benefit lies in its ability to manage hyperglycemia. In type 2 diabetes, where insulin resistance is the key feature, this compound's effects extend beyond glycemic control to potentially improving insulin sensitivity.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound in streptozotocin (STZ)-induced type 1 diabetic models and genetic or diet-induced type 2 diabetic models.
Table 1: Effects of this compound in Type 1 Diabetes Models (STZ-induced)
| Parameter | Control (Diabetic) | This compound-Treated | Percentage Change | Reference |
| Blood Glucose (mg/dL) | 539 ± 22 | 300 ± 16 | ↓ 44.3% | [6] |
| Plasma Insulin | Decreased | No significant change | - | [7] |
| Urinary Glucose | Low | Significantly Increased | ↑ | [8] |
| Body Weight | Decreased | No significant change | - | [7] |
Table 2: Effects of this compound in Type 2 Diabetes Models (e.g., MKR mice, db/db mice)
| Parameter | Control (Diabetic) | This compound-Treated | Percentage Change | Reference |
| Blood Glucose (mg/dL) | Significantly Elevated | Significantly Decreased | ↓ | [8][9][10] |
| Serum Insulin | Elevated | No significant change | - | [8][9] |
| Whole-Body Glucose Uptake | Decreased | No improvement | - | [8][9] |
| Adipose Tissue Glucose Uptake | Decreased | Significantly Increased | ↑ | [8][9] |
| Serum Triglycerides (TG) | Elevated | Significantly Decreased | ↓ | [10] |
| Serum Total Cholesterol (TC) | Elevated | Significantly Decreased | ↓ | [10] |
| Body Weight | Increased | Significantly Decreased | ↓ | [10] |
Experimental Protocols
The methodologies employed in these studies are crucial for interpreting the results. Below are detailed protocols for key experiments cited.
Streptozotocin (STZ)-Induced Type 1 Diabetes Model
-
Animal Model: Male C57BL/6J mice.
-
Induction of Diabetes: A single high dose or multiple low doses of STZ are administered intraperitoneally to destroy pancreatic β-cells, leading to insulin deficiency and hyperglycemia.[11]
-
This compound Administration: this compound is typically administered via subcutaneous injection, dietary admixture (e.g., 0.5% in feed), or oral gavage.[7] Dosages can range from 20 to 400 mg/kg body weight.[2][12]
-
Key Measurements: Blood glucose levels are monitored regularly from tail vein blood samples. At the end of the study, plasma insulin levels, urinary glucose excretion, and body weight are measured.
db/db Mouse Model of Type 2 Diabetes
-
Animal Model: Male C57BLKS/J db/db mice, which have a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and hyperglycemia.[10]
-
This compound Administration: this compound (e.g., 20 mg/kg) is dissolved in a vehicle like normal saline and administered intragastrically daily for a specified period (e.g., 10 weeks).[10]
-
Key Measurements: Fasting blood glucose, serum insulin, triglycerides, and total cholesterol are measured. Morphological changes in tissues like the heart can also be assessed.[10]
Hyperinsulinemic-Euglycemic Clamp
This procedure is used to assess insulin sensitivity.
-
Procedure: A continuous infusion of insulin is given to raise plasma insulin to a high, constant level. Simultaneously, a variable infusion of glucose is administered to maintain blood glucose at a normal level.
-
Data Analysis: The rate of glucose infusion required to maintain euglycemia is a measure of whole-body glucose uptake and thus insulin sensitivity.[8][9]
Visualizing the Mechanisms
The following diagrams illustrate the key pathways and experimental workflows involved in the comparative study of this compound.
Discussion and Conclusion
The presented data underscores that while this compound consistently ameliorates hyperglycemia in both type 1 and type 2 diabetes models, its impact on the broader metabolic dysregulation differs. In type 1 models, the primary effect is the reduction of blood glucose via glycosuria, without a direct impact on the underlying insulin deficiency.
In contrast, in type 2 models, this compound's effects are more complex. While it does not consistently improve whole-body insulin sensitivity, it has been shown to enhance glucose uptake in specific tissues like adipose tissue.[8][9] Furthermore, it demonstrates beneficial effects on lipid profiles and can lead to weight reduction, which are significant factors in the management of type 2 diabetes.[10] The reversal of glucotoxicity by lowering blood glucose may also contribute to improved β-cell function and peripheral insulin action over the long term, a hypothesis that warrants further investigation.
References
- 1. This compound, an Important Glucoside: Research Progress on Its Biological Activity and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phloridzin, an Apple Polyphenol, Exerted Unfavorable Effects on Bone and Muscle in an Experimental Model of Type 2 Diabetes in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Phloridzin improves hyperglycemia but not hepatic insulin resistance in a transgenic mouse model of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. Investigation of the Protective Effects of this compound on Diabetic Cardiomyopathy in db/db Mice by Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Pretreatment Reduces Acute Renal Toxicity in a Mouse Model for Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validating the Renal-Specific Effects of Phlorizin Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The discovery of phlorizin, a natural glucoside found in the bark of apple trees, and its ability to induce glycosuria by inhibiting renal glucose transport, has paved the way for a new class of therapeutics for type 2 diabetes with significant renal benefits. This guide provides a comparative analysis of this compound and its modern synthetic derivatives, the Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, focusing on their renal-specific effects. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of the underlying mechanisms to aid in the research and development of novel renal-protective agents.
Comparative Analysis of this compound and Its Derivatives
The evolution from the non-selective SGLT inhibitor this compound to highly selective SGLT2 inhibitors represents a significant advancement in minimizing off-target effects and enhancing therapeutic efficacy. This compound inhibits both SGLT1 and SGLT2, leading to potential gastrointestinal side effects due to SGLT1 inhibition in the gut.[1][2] Modern derivatives, such as dapagliflozin, canagliflozin, and empagliflozin, exhibit high selectivity for SGLT2, which is predominantly expressed in the S1 and S2 segments of the renal proximal tubule.[2][3] This selectivity ensures a targeted renal effect, primarily the inhibition of glucose reabsorption from the glomerular filtrate.
Inhibitory Potency and Selectivity
The following table summarizes the half-maximal inhibitory concentrations (IC50) and selectivity ratios for this compound and its key derivatives against human SGLT1 and SGLT2. A higher selectivity ratio indicates a greater specificity for SGLT2 over SGLT1.
| Compound | SGLT1 IC50 (nM) | SGLT2 IC50 (nM) | Selectivity (SGLT1/SGLT2) |
| This compound | ~400 | ~65 | ~6 |
| Dapagliflozin | ~400-800 | ~6 | >100 |
| Canagliflozin | ~663 | ~4.2 | ~158 |
| Empagliflozin | >1000 | ~3.1 | >2500 |
Data compiled from multiple sources.[2][4][5]
Renal-Specific Effects in Preclinical Models
Animal studies have been instrumental in elucidating the renal-protective mechanisms of this compound derivatives beyond glycemic control. In diabetic rat models, this compound treatment has been shown to decrease hyperglycemia, prevent the development of hypertension, and reduce SGLT2 activity.[6][7] Similarly, in diabetic db/db mice, this compound attenuated renal injury by regulating proteins involved in renal disease, molecular transport, and oxidative stress.[8]
Streptozotocin (STZ)-induced diabetic mouse models are commonly used to study diabetic nephropathy. However, STZ itself can be nephrotoxic. Interestingly, pretreatment with this compound has been shown to reduce the uptake of STZ in the kidneys, thereby mitigating direct renal toxicity without interfering with its diabetogenic effect in the pancreas.[9][10]
Key Experimental Protocols
To facilitate reproducible research in this area, we provide detailed methodologies for essential experiments used to validate the renal-specific effects of this compound derivatives.
Measurement of Glomerular Filtration Rate (GFR) in Conscious Mice
Principle: GFR is a key indicator of renal function and is often measured by the clearance of inulin, a freely filtered substance that is neither reabsorbed nor secreted by the renal tubules. The use of fluorescein isothiocyanate (FITC)-labeled inulin allows for a non-radioactive, high-throughput method.[11][12]
Protocol:
-
Animal Preparation: Acclimatize conscious mice to the experimental setup to minimize stress.
-
FITC-Inulin Administration: Administer a single intravenous bolus of FITC-inulin (e.g., 5 mg/ml solution at a dose of 3.74 µl/g body weight) via the retro-orbital sinus or tail vein.[13]
-
Blood Sampling: Collect small blood samples (approximately 20 µl) from the saphenous vein at multiple time points (e.g., 3, 5, 7, 10, 15, 35, 55, and 75 minutes) post-injection.[13][14]
-
Plasma Preparation: Centrifuge the blood samples to separate plasma.
-
Fluorescence Measurement: Dilute the plasma with a suitable buffer (e.g., HEPES) and measure the fluorescence of FITC-inulin using a fluorospectrometer.[12]
-
GFR Calculation: Calculate GFR from the plasma clearance of FITC-inulin using a two-compartment model of exponential decay.[14]
Western Blot Analysis of SGLT2 Expression in Kidney Tissue
Principle: Western blotting is a technique used to detect and quantify the expression levels of specific proteins, such as SGLT2, in kidney tissue homogenates. This can be used to assess the impact of this compound derivatives on SGLT2 protein levels.[1]
Protocol:
-
Tissue Homogenization: Homogenize kidney tissue samples in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total proteins.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[1]
-
Immunoblotting:
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. Quantify the band intensity relative to a loading control (e.g., β-actin or GAPDH).[17][18]
Signaling Pathways and Mechanisms of Action
The primary mechanism of action of this compound derivatives is the inhibition of SGLT2 in the proximal tubule. This leads to a cascade of downstream effects that contribute to their renoprotective properties.
Tubuloglomerular Feedback (TGF) Mechanism
In diabetic hyperfiltration, increased glucose and sodium reabsorption in the proximal tubule leads to reduced sodium delivery to the macula densa, which in turn causes afferent arteriole vasodilation and increased glomerular pressure.[19][20] SGLT2 inhibitors restore normal sodium delivery to the macula densa, leading to afferent arteriole vasoconstriction and a reduction in intraglomerular pressure.[21][22]
Caption: Diabetic Hyperfiltration and the Effect of SGLT2 Inhibition.
Experimental Workflow for Validating Renal Effects
The following diagram illustrates a typical experimental workflow for validating the renal-specific effects of a novel this compound derivative in an animal model of diabetic nephropathy.
Caption: Workflow for Preclinical Validation of this compound Derivatives.
Conclusion
The development of this compound derivatives, specifically the highly selective SGLT2 inhibitors, has revolutionized the management of type 2 diabetes and associated chronic kidney disease. Their unique renal-specific mechanism of action, centered on the inhibition of glucose reabsorption and subsequent modulation of tubuloglomerular feedback, provides significant renoprotection. This guide offers a framework for the comparative evaluation of these compounds, providing essential data and methodologies to support further research and the development of next-generation therapies for diabetic kidney disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SGLT2 Inhibitors: Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural selectivity of human SGLT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of this compound on SGLT2 expression in the kidney of diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Beneficial effects of this compound on diabetic nephropathy in diabetic db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Pretreatment Reduces Acute Renal Toxicity in a Mouse Model for Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound pretreatment reduces acute renal toxicity in a mouse model for diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A High-throughput Method for Measurement of Glomerular Filtration Rate in Conscious Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Determination of Glomerular Filtration Rate in Conscious Mice using FITC-inulin [protocols.io]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Expression of Na+-d-glucose cotransporter SGLT2 in rodents is kidney-specific and exhibits sex and species differences - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. repositori.upf.edu [repositori.upf.edu]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
- 20. ahajournals.org [ahajournals.org]
- 21. Intrarenal Mechanisms of Sodium-Glucose Cotransporter-2 Inhibitors on Tubuloglomerular Feedback and Natriuresis [e-enm.org]
- 22. Intrarenal Mechanisms of Sodium-Glucose Cotransporter-2 Inhibitors on Tubuloglomerular Feedback and Natriuresis - PMC [pmc.ncbi.nlm.nih.gov]
A Cross-Species Comparative Analysis of Phlorizin's Pharmacokinetic Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the pharmacokinetic profiles of phlorizin across various animal species. This compound, a naturally occurring dihydrochalcone glucoside, has garnered significant interest for its potent inhibition of sodium-glucose cotransporters (SGLT1 and SGLT2), making it a valuable tool in diabetes research and a precursor for the development of novel antidiabetic drugs. Understanding its absorption, distribution, metabolism, and excretion (ADME) across different species is crucial for preclinical evaluation and translation to clinical applications.
Executive Summary
This report synthesizes available pharmacokinetic data for this compound in rats, with limited comparative data for its aglycone metabolite, phloretin, in dogs. The data highlights significant species- and disease-state-dependent variations in the bioavailability and overall pharmacokinetic profile of this compound. Notably, oral bioavailability is generally low, and the compound undergoes extensive metabolism.
Data Presentation: A Comparative Overview
The following table summarizes the key pharmacokinetic parameters of this compound and its metabolite, phloretin, in rats and dogs. The data is presented to facilitate a clear, at-a-glance comparison between species and experimental conditions.
| Species | Condition | Compound | Administration Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Bioavailability (%) | Reference |
| Rat | Normal | This compound | Oral | 50 mg/kg | - | - | - | - | ~0% | [1][2] |
| Rat | Type 2 Diabetic | This compound | Oral | 50 mg/kg | - | - | - | - | ~5% | [1][2] |
| Rat | Normal | This compound | Intravenous | 5 mg/kg | 6480 ± 2420 | - | 66.47 ± 39.17 (mg·L⁻¹·min) | - | - | [2][3] |
| Rat | Type 2 Diabetic | This compound | Intravenous | 5 mg/kg | - | - | Significantly Higher than Normal | Shorter than Normal | - | [1][4] |
| Dog | - | Phloretin | Oral | 300 mg | ~1200 | ~1-2 | - | ~2.0 | - | [5] |
| Dog | - | Phloretin | Oral | 600 mg | ~2000 | ~1-2 | - | ~3.1 | - | [5] |
| Dog | - | Phloretin | Oral | 1200 mg | ~3000 | ~1-2 | - | ~4.5 | - | [5] |
Note: AUC in the intravenous rat study was reported in mg·L⁻¹·min. Direct comparison with other AUC values may require unit conversion. Data for oral administration in normal and diabetic rats indicated that while bioavailability was negligible in normal rats, it increased to approximately 5% in diabetic rats, with a corresponding significant increase in Cmax and AUC[1][4].
In-Depth Species-Specific Findings
Rats: A Tale of Two Conditions
Pharmacokinetic studies in rats have revealed a dramatic difference in the disposition of this compound between healthy and type 2 diabetic models. In normal rats, the oral bioavailability of this compound is virtually zero[1][2]. This is largely attributed to extensive first-pass metabolism in the intestine and liver, where it is hydrolyzed to its aglycone, phloretin, and subsequently conjugated[4].
In contrast, studies in streptozotocin (STZ)-induced diabetic rats show a significant increase in oral bioavailability to approximately 5%[1][2]. This is accompanied by a significant increase in both the maximum plasma concentration (Cmax) and the total drug exposure (AUC), while the elimination half-life (T½) is notably decreased[1][4]. The enhanced absorption in the diabetic state is hypothesized to be due to alterations in intestinal permeability and transporter expression[4].
Following intravenous administration in normal rats, this compound exhibits non-linear pharmacokinetics. The contribution of phase II metabolism to the clearance of this compound is substantial, ranging from 41.9% to 69.0%[1][2].
Dogs: A Glimpse Through the Metabolite
Direct pharmacokinetic data for this compound in dogs is limited in the available literature. However, a study on the oral administration of phloretin, the primary active metabolite of this compound, in Beagle dogs provides valuable insights[5]. Phloretin was rapidly absorbed, reaching maximum plasma concentrations within 1 to 2 hours. The elimination half-life of phloretin in dogs was found to be dose-dependent, increasing with higher doses[5]. This suggests that the metabolic and elimination pathways for phloretin may become saturated at higher concentrations. Given that this compound is a substrate for enzymatic hydrolysis to phloretin, these findings are critical for understanding the overall exposure to the active moiety after this compound administration.
Mice: Focus on Pharmacodynamics
While several studies have utilized mice to investigate the pharmacodynamic effects of this compound, such as its ability to lower blood glucose in diabetic models, detailed pharmacokinetic data is scarce[6][7]. The available literature primarily describes oral dosing regimens used to elicit a pharmacological response, but does not provide specific pharmacokinetic parameters like Cmax, Tmax, or AUC[8].
Experimental Protocols: A Methodological Overview
The following section details the typical experimental methodologies employed in the pharmacokinetic studies of this compound.
Animal Models
-
Rats: Male Sprague-Dawley or Wistar rats are commonly used. For diabetic models, type 2 diabetes is often induced by a high-fat diet followed by a low dose of streptozotocin (STZ)[9].
-
Dogs: Beagle dogs are a common non-rodent species for pharmacokinetic studies[5].
-
Mice: Swiss-albino or C57BL/6J mice are frequently used for pharmacodynamic and toxicity studies[8][10].
Drug Administration
-
Oral Administration: this compound is typically suspended in a vehicle such as a 0.5% solution of carboxymethylcellulose sodium (CMC-Na) or distilled water with a suspending agent like Tween 20 and administered via oral gavage[8].
-
Intravenous Administration: For intravenous studies, this compound is dissolved in a suitable vehicle, such as a mixture of propylene glycol, ethanol, and water, and administered via a cannulated vein (e.g., femoral or jugular vein)[2].
Sample Collection and Analysis
-
Blood Sampling: Blood samples are typically collected from the tail vein or via cannulation at predetermined time points after drug administration. Plasma is separated by centrifugation and stored at -20°C or -80°C until analysis.
-
Analytical Method: The concentrations of this compound and its metabolite, phloretin, in plasma are quantified using validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This technique offers high sensitivity and selectivity for accurate determination of drug concentrations[5][11].
Visualizing the Process: Experimental Workflow
The following diagram illustrates a typical workflow for a cross-species pharmacokinetic study of this compound.
Caption: A generalized workflow for conducting a cross-species pharmacokinetic study of this compound.
Signaling Pathways and Mechanism of Action
This compound exerts its primary pharmacological effect by inhibiting SGLT1 and SGLT2. SGLT2 is predominantly found in the proximal tubules of the kidneys and is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream. SGLT1 is primarily located in the small intestine, where it mediates the absorption of glucose and galactose. By inhibiting these transporters, this compound promotes urinary glucose excretion and reduces intestinal glucose uptake, thereby lowering blood glucose levels.
The following diagram illustrates the mechanism of action of this compound in the renal proximal tubule.
Caption: this compound inhibits SGLT2 in the renal proximal tubule, blocking glucose reabsorption.
Conclusion and Future Directions
The pharmacokinetic profile of this compound exhibits considerable variability across species and is significantly influenced by the underlying physiological state, particularly in the context of diabetes. While comprehensive data is available for rats, further studies are warranted to fully characterize the pharmacokinetics of this compound in other species, such as mice and dogs, to facilitate more robust interspecies scaling and prediction of human pharmacokinetics. A deeper understanding of the metabolic pathways and transporter interactions across species will be instrumental in optimizing the therapeutic potential of this compound and its derivatives.
References
- 1. Comparative oral and intravenous pharmacokinetics of this compound in rats having type 2 diabetes and in normal rats based on phase II metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative oral and intravenous pharmacokinetics of this compound in rats having type 2 diabetes and in normal rats based on phase II metabolism - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. Comparative oral and intravenous pharmacokinetics of this compound in rats having type 2 diabetes and in normal rats based on phase II metabolism - Food & Function (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. akjournals.com [akjournals.com]
- 6. This compound, an Important Glucoside: Research Progress on Its Biological Activity and Mechanism [mdpi.com]
- 7. The Bioavailability, Extraction, Biosynthesis and Distribution of Natural Dihydrochalcone: Phloridzin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phloridzin ameliorates type 2 diabetes‐induced depression in mice by mitigating oxidative stress and modulating brain‐derived neurotrophic factor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental validation of the molecular mechanism of this compound in the treatment of diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. akjournals.com [akjournals.com]
A Comparative Analysis of Cardioprotective Effects: Phlorizin Versus Selective SGLT2 Inhibitors
A Guide for Researchers and Drug Development Professionals
The landscape of cardiovascular protection in metabolic disease has been reshaped by the advent of Sodium-Glucose Cotransporter (SGLT) inhibitors. While selective SGLT2 inhibitors have demonstrated robust cardioprotective benefits in large clinical trials, interest remains in the therapeutic potential of phlorizin, a naturally occurring non-selective SGLT1 and SGLT2 inhibitor. This guide provides an objective comparison of the cardioprotective effects of this compound against selective SGLT2 inhibitors, supported by experimental data, detailed methodologies, and pathway visualizations to inform future research and drug development.
Mechanism of Action: A Tale of Two Transporters
The fundamental difference between this compound and selective SGLT2 inhibitors lies in their targets. This compound inhibits both SGLT1 and SGLT2, whereas drugs like empagliflozin, dapagliflozin, and canagliflozin are highly selective for SGLT2. This distinction is critical, as SGLT1 is the predominant sodium-glucose cotransporter expressed in the heart, while SGLT2 is virtually absent in cardiac tissue.[1][2][3]
Selective SGLT2 inhibitors exert their cardioprotective effects primarily through indirect mechanisms stemming from their renal action. These include improved systemic glucose control, mild diuresis and natriuresis reducing preload, a shift towards more efficient cardiac energy metabolism via ketone body utilization, and reductions in inflammation and oxidative stress.[1][2] this compound shares these systemic effects due to its SGLT2 inhibition but also has the potential for direct cardiac effects through SGLT1 inhibition. This dual action presents a complex picture, with potential benefits and drawbacks depending on the pathological context.
Comparative Efficacy in Preclinical Models
Direct comparative studies reveal context-dependent differences in the cardioprotective efficacy of this compound and selective SGLT2 inhibitors.
Ischemia-Reperfusion (I/R) Injury
In the setting of acute I/R injury, where the heart relies heavily on glucose for anaerobic ATP production, SGLT1 inhibition by this compound has been shown to be detrimental. In contrast, selective SGLT2 inhibitors, at clinically relevant concentrations, do not exhibit these harmful effects.
Table 1: Comparison in a Murine Langendorff I/R Injury Model
| Parameter | Control | This compound (100 µM) | Tofogliflozin (5 µM) | Ipragliflozin (10 µM) | Canagliflozin (10 µM) |
|---|---|---|---|---|---|
| LVDP Recovery (% of baseline) | 82.5 ± 5.5 | 29.5 ± 4.5 | 61.0 ± 11.7 | No significant effect | No significant effect |
| CPK Release (U/g) | 6.1 ± 2.0 | Increased | No significant effect | No significant effect | No significant effect |
| Infarct Size (%) | 32.3 ± 2.2 | 52.5 ± 3.5 | Not Reported | Not Reported | Not Reported |
| Myocardial Glucose Uptake | Baseline | Reduced | Not Reported | Not Reported | Not Reported |
Data synthesized from Yoshii et al., 2019 and an abstract by the same group from 2017.[1][2][3] A high dose of tofogliflozin (50 µM) did show detrimental effects, suggesting off-target SGLT1 inhibition.[2]
These data suggest that the non-selective SGLT1 inhibition by this compound impairs the heart's ability to utilize glucose during an ischemic insult, leading to energy depletion, larger infarct size, and poorer functional recovery.[1][4] Selective SGLT2 inhibitors avoid this liability.
Cardiac Fibrosis
In the context of chronic conditions like diabetic cardiomyopathy, cardiac fibrosis is a key pathological feature. Here, the effects of SGLT1 inhibition appear to be beneficial. Studies on human cardiac fibroblasts (HCFs) show that this compound can reverse high-glucose-induced profibrotic changes, an effect not observed with the selective SGLT2 inhibitor dapagliflozin.
Table 2: Comparison in High-Glucose-Treated Human Cardiac Fibroblasts
| Parameter | Control | High Glucose (30 mM) | High Glucose + this compound (100 µM) | High Glucose + Dapagliflozin (100 µM) |
|---|---|---|---|---|
| SGLT1 Protein Expression | Baseline | Increased | Inhibited | No Effect |
| MMP-2 Expression | Baseline | Increased | Reversed | No Effect |
| TIMP-1 Expression | Baseline | Increased | Reversed | No Effect |
Data synthesized from Meng et al., 2018.[5]
This suggests that SGLT1 may play a role in the pathological activation of cardiac fibroblasts under hyperglycemic conditions, and its inhibition by this compound could be a valuable anti-fibrotic strategy.[5][6]
Diabetic Cardiomyopathy: Inflammation and Hypertrophy
In models of diabetic cardiomyopathy, both this compound and selective SGLT2 inhibitors demonstrate protective effects by mitigating inflammation and cardiac hypertrophy.
-
This compound has been shown to prevent diabetic cardiomyopathy by reducing myocardial inflammation via inhibition of the MyD88/NF-κB signaling pathway and countering oxidative stress.
-
Selective SGLT2 inhibitors (e.g., empagliflozin, dapagliflozin) attenuate cardiac inflammation, fibrosis, and hypertrophy in diabetic animal models.[3] Some evidence suggests dapagliflozin's anti-inflammatory effects on the NLRP3 inflammasome may be independent of SGLT inhibition, as this compound did not produce the same effect in one study.[3]
While direct comparative data in a single diabetic cardiomyopathy model is limited, both approaches appear to converge on anti-inflammatory and anti-hypertrophic pathways.
Key Experimental Protocols
Murine Langendorff Ischemia-Reperfusion (I/R) Model
This protocol, adapted from Yoshii et al. (2019), is used to assess the direct effects of drugs on cardiac function in an ex vivo setting.[1]
-
Animal Model: Male C57BL/6J mice (8-12 weeks old).
-
Heart Perfusion: Hearts are rapidly excised and mounted on a Langendorff perfusion system. They are retrogradely perfused via the aorta with modified Krebs-Henseleit buffer, gassed with 95% O2 / 5% CO2 at 37°C.
-
Experimental Groups:
-
Control (vehicle).
-
This compound (100 µM).
-
Selective SGLT2 inhibitor (e.g., Tofogliflozin 5 µM).
-
-
I/R Protocol:
-
Stabilization (20 min): Hearts are perfused under normal conditions to establish baseline function.
-
Global Ischemia (20 min): Perfusion is completely stopped to induce global ischemia.
-
Reperfusion (40 min): Perfusion is restored. The assigned drug (this compound or SGLT2i) is administered during the I/R phase.
-
-
Key Measurements:
-
Cardiac Function: Left ventricular developed pressure (LVDP) and heart rate are continuously monitored using an intraventricular balloon catheter.
-
Myocardial Injury: Creatine phosphokinase (CPK) released into the coronary effluent is measured as a marker of cell damage.
-
Infarct Size: At the end of reperfusion, hearts are sliced and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate viable (red) from infarcted (pale) tissue.
-
Human Cardiac Fibroblast (HCF) Culture Model
This protocol, adapted from Meng et al. (2018), is used to assess the anti-fibrotic potential of drugs in vitro.[5]
-
Cell Culture: Primary Human Cardiac Fibroblasts (HCFs) are cultured in standard medium.
-
Experimental Conditions:
-
Control (Normal Glucose, 5.5 mM).
-
High Glucose (30 mM).
-
High Glucose + this compound (100 µM).
-
High Glucose + Dapagliflozin (100 µM).
-
-
Protocol:
-
HCFs are cultured to sub-confluence.
-
The medium is changed to one of the experimental conditions described above.
-
Cells are incubated for a specified period (e.g., 48-72 hours).
-
-
Key Measurements:
-
Protein Expression: Western blotting is used to quantify the expression of SGLT1 and profibrotic markers like Matrix Metalloproteinase-2 (MMP-2) and Tissue Inhibitor of Metalloproteinases-1 (TIMP-1).
-
Gene Expression: Quantitative real-time PCR (qRT-PCR) can be used to measure mRNA levels of the same targets.
-
Conclusion and Future Directions
The comparison between this compound and selective SGLT2 inhibitors reveals a nuanced picture of cardioprotection.
-
Selective SGLT2 inhibitors offer consistent cardioprotection, primarily through systemic, indirect mechanisms that improve cardiac loading conditions and metabolism without the risk of impairing cardiac glucose uptake during acute ischemia. Their proven clinical benefits and safety profile make them a cornerstone of therapy.
-
This compound , as a non-selective SGLT1/SGLT2 inhibitor, presents a double-edged sword. Its inhibition of SGLT1 is detrimental in acute ischemia-reperfusion injury, limiting its utility in this context. However, this same action may be beneficial in chronic conditions like diabetic cardiomyopathy by exerting direct anti-fibrotic and anti-inflammatory effects on cardiac cells.
For researchers and drug developers, this analysis highlights several key takeaways:
-
Context is Critical: The choice between selective SGLT2 and non-selective SGLT1/2 inhibition for cardioprotection is highly dependent on the underlying pathology (acute I/R vs. chronic diabetic cardiomyopathy).
-
SGLT1 as a Target: Cardiac SGLT1 remains a viable, albeit complex, therapeutic target. Developing strategies to modulate its activity—perhaps through targeted delivery or compounds with different binding kinetics—could unlock new therapeutic avenues for chronic fibrotic heart diseases.
-
Beyond Glycosuria: The effects of these inhibitors extend far beyond their impact on glucose handling. Future research should continue to explore the direct and indirect signaling pathways, including those related to inflammation (NLRP3, NF-κB) and cellular metabolism, to fully harness their cardioprotective potential.
References
"a head-to-head comparison of natural phlorizin and synthetic SGLT inhibitors"
A Comprehensive Guide for Researchers and Drug Development Professionals
The advent of sodium-glucose cotransporter (SGLT) inhibitors has revolutionized the management of type 2 diabetes and opened new avenues for cardiovascular and renal protection. This guide provides a detailed head-to-head comparison of the natural prototype, phlorizin, and its synthetic successors, offering insights into their distinct chemical, pharmacological, and clinical profiles. This objective analysis, supported by experimental data and detailed methodologies, is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.
At a Glance: this compound vs. Synthetic SGLT Inhibitors
| Feature | Natural this compound | Synthetic SGLT Inhibitors (e.g., Canagliflozin, Dapagliflozin, Empagliflozin) |
| Source | Derived from the root bark of apple trees.[1][2] | Chemically synthesized.[3] |
| Chemical Structure | O-glucoside dihydrochalcone.[3] | Predominantly C-aryl glucosides.[3][4] |
| SGLT Selectivity | Non-selective inhibitor of SGLT1 and SGLT2.[2][3] | Highly selective for SGLT2 over SGLT1.[1][4] |
| Oral Bioavailability | Poor; hydrolyzed by intestinal lactase.[5][6] | High; resistant to enzymatic degradation.[5] |
| Pharmacokinetics | Short half-life, rapid metabolism.[6][7] | Longer half-life, suitable for once-daily dosing.[5] |
| Clinical Use | Primarily a research tool, not used clinically.[8] | Widely used as oral antidiabetic agents.[9][10] |
| Primary Site of Action | Kidney (SGLT1 and SGLT2) and Intestine (SGLT1).[5][8] | Primarily Kidney (SGLT2).[5] |
| Adverse Effects | Gastrointestinal side effects (diarrhea, dehydration) due to SGLT1 inhibition.[2][3] | Genital and urinary tract infections are more common; lower risk of gastrointestinal issues.[11] |
Mechanism of Action: A Tale of Two Transporters
Both this compound and synthetic SGLT inhibitors exert their glucose-lowering effects by blocking the reabsorption of glucose in the kidneys. However, their differing selectivity for the two main SGLT isoforms, SGLT1 and SGLT2, leads to distinct physiological consequences.
SGLT2 is the primary transporter responsible for reabsorbing the majority of filtered glucose in the early proximal tubule of the kidney.[1][5] Synthetic SGLT2 inhibitors are designed to be highly selective for this transporter, leading to increased urinary glucose excretion and a reduction in blood glucose levels.
SGLT1, on the other hand, is responsible for the remaining glucose reabsorption in the later segments of the proximal tubule and is also the primary glucose transporter in the small intestine.[5] this compound's non-selective nature means it inhibits both SGLT1 and SGLT2.[3] While this leads to a more complete blockade of renal glucose reabsorption, the inhibition of intestinal SGLT1 can cause significant gastrointestinal side effects, such as diarrhea and malabsorption, which has limited its therapeutic potential.[2][3]
Figure 1: Differential inhibition of SGLT1 and SGLT2 by this compound and synthetic inhibitors.
Chemical Structures: The C-Glucoside Advantage
The fundamental difference in the chemical structure between this compound and synthetic SGLT inhibitors underpins their contrasting pharmacokinetic profiles. This compound is an O-glucoside, meaning the glucose moiety is linked to the aglycone via an oxygen atom.[3] This O-glycosidic bond is susceptible to hydrolysis by β-glucosidases present in the small intestine, leading to poor oral bioavailability and rapid degradation.[5][12]
To overcome this limitation, medicinal chemists developed synthetic SGLT inhibitors as C-glucosides. In these compounds, the glucose moiety is attached to the aglycone through a carbon-carbon bond, which is resistant to enzymatic cleavage.[3] This structural modification results in significantly improved oral bioavailability and a longer duration of action, making them suitable for once-daily oral administration.
Figure 2: Structural basis for the enhanced bioavailability of synthetic SGLT inhibitors.
Quantitative Comparison of Inhibitory Potency and Selectivity
The following table summarizes the in vitro inhibitory activity (IC50 or Ki values) of this compound and several synthetic SGLT inhibitors against human SGLT1 and SGLT2. The data clearly illustrates the non-selective nature of this compound and the high SGLT2 selectivity of the synthetic compounds.
| Compound | hSGLT1 IC50/Ki (nM) | hSGLT2 IC50/Ki (nM) | Selectivity Ratio (SGLT1/SGLT2) | Reference |
| This compound | 151 - 400 | 11 - 18.6 | ~8-22 fold | [2][13] |
| Canagliflozin | ~270 | ~1.1 | ~250 fold | [4] |
| Dapagliflozin | 360 - 920 | 2.9 - 6 | ~62-317 fold | [3][13] |
| Empagliflozin | ~3000 | ~1.1 | ~2700 fold | [4][5] |
| Ertugliflozin | 1960 | 0.877 | >2000 fold | [5] |
Experimental Protocols
In Vitro SGLT Inhibition Assay (Cell-Based)
This protocol describes a common method for determining the inhibitory potency (IC50) of test compounds on SGLT1 and SGLT2 using a cell-based assay with a fluorescent glucose analog.
Materials:
-
HEK293 cells stably expressing human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2).
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin, and a selection agent like G418).
-
96-well black, clear-bottom tissue culture plates.
-
Krebs-Ringer-HEPES (KRH) buffer (sodium-containing).
-
Sodium-free KRH buffer (NaCl replaced with choline chloride).
-
2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).
-
Test compounds (e.g., this compound, synthetic SGLT inhibitors).
-
Positive control (e.g., a known potent inhibitor).
-
Vehicle control (e.g., DMSO).
-
Fluorescence plate reader.
Procedure:
-
Cell Seeding: Seed the HEK293-hSGLT1 or HEK293-hSGLT2 cells into 96-well plates at a density that ensures a confluent monolayer on the day of the assay. Culture for 24-48 hours.
-
Cell Washing: Gently wash the cells twice with sodium-free KRH buffer to remove any residual glucose.
-
Compound Incubation: Add KRH buffer containing various concentrations of the test compound, positive control, or vehicle control to the respective wells. Incubate at 37°C for 15-30 minutes.
-
Glucose Uptake: Add 2-NBDG to each well to a final concentration of approximately 100-200 µM.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Termination of Uptake: Aspirate the 2-NBDG solution and immediately wash the cells three times with ice-cold, sodium-free KRH buffer to stop the glucose uptake.
-
Fluorescence Measurement: Add KRH buffer to each well and measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~535 nm).
-
Data Analysis: Subtract the background fluorescence (wells without cells or with a high concentration of a competitive inhibitor). Normalize the data to the vehicle control (100% activity). Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[4][6][14][15]
Figure 3: Experimental workflow for the in vitro SGLT inhibition assay.
In Vivo Measurement of Urinary Glucose Excretion (UGE) in Mice
This protocol outlines a method to assess the in vivo efficacy of SGLT inhibitors by measuring their effect on urinary glucose excretion in mice.
Materials:
-
Male C57BL/6 mice or a diabetic mouse model (e.g., db/db mice).
-
Metabolic cages for individual housing and urine collection.
-
Test compounds (this compound or synthetic SGLT inhibitors) formulated for oral gavage.
-
Vehicle control.
-
Glucose assay kit.
-
Urine collection tubes.
Procedure:
-
Acclimation: Acclimate the mice to the metabolic cages for at least 24 hours before the experiment.
-
Baseline Urine Collection: Collect urine for a 24-hour period to establish baseline glucose excretion.
-
Compound Administration: Administer the test compound or vehicle control to the mice via oral gavage.
-
Urine Collection: Place the mice back into the metabolic cages and collect urine over a defined period (e.g., 24 hours).
-
Urine Volume Measurement: At the end of the collection period, record the total urine volume for each mouse.
-
Glucose Concentration Measurement: Determine the glucose concentration in the collected urine samples using a glucose assay kit.
-
Data Analysis: Calculate the total amount of glucose excreted (UGE) over the collection period for each mouse using the formula: UGE (mg) = Urine Glucose Concentration (mg/dL) × Urine Volume (dL). Compare the UGE in the treated groups to the vehicle control group. A dose-response relationship can be established by testing multiple doses of the inhibitor.[7]
Conclusion
The journey from the natural product this compound to the development of highly selective synthetic SGLT2 inhibitors represents a triumph of modern medicinal chemistry. While this compound was instrumental in elucidating the role of SGLT in glucose homeostasis, its non-selective nature and poor pharmacokinetic properties rendered it unsuitable for clinical use. Synthetic SGLT inhibitors, with their C-glucoside structure, have overcome these limitations, offering potent and selective SGLT2 inhibition, excellent oral bioavailability, and a favorable safety profile. This head-to-head comparison underscores the significant advancements made in this class of therapeutics, providing researchers and clinicians with a deeper understanding of their distinct characteristics and a solid foundation for future drug discovery and development in this area.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. ifsc.usp.br [ifsc.usp.br]
- 3. Pharmacological evaluation of HM41322, a novel SGLT1/2 dual inhibitor, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Development of a cell-based nonradioactive glucose uptake assay system for SGLT1 and SGLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. LP-925219 maximizes urinary glucose excretion in mice by inhibiting both renal SGLT1 and SGLT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrophysiological recording from Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. SGLT2 transporter, SGLT2 uptake assay - Transporters - Solvo Biotechnology [solvobiotech.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. LP-925219 maximizes urinary glucose excretion in mice by inhibiting both renal SGLT1 and SGLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Phlorizin vs. Gliflozins: A Comparative Analysis of Their Impact on Gut Microbiota
For Researchers, Scientists, and Drug Development Professionals
The intricate interplay between xenobiotics and the gut microbiome is a rapidly evolving field of research with significant implications for drug development and therapeutic applications. This guide provides a detailed comparison of the effects of phlorizin, a naturally occurring dihydrochalcone, and various synthetic gliflozins—specifically canagliflozin, dapagliflozin, and empagliflozin—on the composition and function of the gut microbiota. The following sections present a synthesis of current experimental data, detailed methodologies, and visual representations of key pathways and workflows to facilitate a comprehensive understanding of their distinct and overlapping impacts.
Quantitative Comparison of Microbiota and Metabolite Changes
The following tables summarize the key quantitative changes observed in gut microbiota composition and short-chain fatty acid (SCFA) levels following treatment with this compound and other gliflozins. Data is compiled from various preclinical and clinical studies, and it is important to note that experimental conditions, such as animal models and dosages, may vary between studies.
Table 1: Impact on Gut Microbiota Composition
| Compound | Host | Key Findings | Supporting Evidence (Changes in Relative Abundance) |
| This compound | Mice | Increased microbial diversity; modulated gut microbiota structure towards a healthy state.[1] | ↑ Akkermansia muciniphila, ↑ Prevotella[1] |
| Mice | Increased abundance of beneficial bacteria.[2] | ↑ Lactobacillus, ↑ Bacteroides, ↑ Akkermansia[2] | |
| Mice | Alleviated colon microbiota disturbance. | ↑ Gut microbiota diversity, ↑ Abundance of SCFA-producing bacteria | |
| Canagliflozin | Mice | Altered colonic microbiota composition towards a normal level.[3] | ↑ Firmicutes/Bacteroidetes ratio, ↑ Alistipes, ↑ Olsenella, ↑ Alloprevotella, ↓ Mucispirillum, ↓ Helicobacter, ↓ Proteobacteria[3] |
| Mice | Significantly altered microbiota composition.[4] | No specific genera mentioned[4] | |
| Humans | Increased relative abundance of SCFA-producing bacteria.[5] | ↑ Lachnospiraceae UCG 004, ↑ Bacteroides, ↑ Lachnospiraceae NK4A136 group[5] | |
| Dapagliflozin | Rats | Enriched Proteobacteria (especially Desulfovibrionaceae); did not increase Lactobacillaceae and Bifidobacteriaceae.[6] | ↑ Proteobacteria (Desulfovibrionaceae), No change in Lactobacillaceae and Bifidobacteriaceae[6] |
| Mice | Reversed the increase in Firmicutes and decrease in Bacteroidetes seen in diabetic nephropathy.[7] | ↓ Firmicutes, ↑ Bacteroidetes[7] | |
| Humans | Increased Prevotella, Akkermansia, Collinsella, and Fusobacterium; reduced Bacteroides, Parabacteroides, Subdoligranulum, and Bifidobacterium.[8] | ↑ Prevotella, ↑ Akkermansia, ↑ Collinsella, ↑ Fusobacterium, ↓ Bacteroides, ↓ Parabacteroides, ↓ Subdoligranulum, ↓ Bifidobacterium[8] | |
| Empagliflozin | Humans | Elevated levels of SCFA-producing bacteria; reduced harmful bacteria.[9][10] | ↑ Roseburia, ↑ Eubacterium, ↑ Faecalibacterium, ↓ Escherichia-Shigella, ↓ Bilophila, ↓ Hungatella[9][10] |
| Mice | Increased species diversity; reduced Firmicutes/Bacteroides ratio. | ↓ Firmicutes/Bacteroidetes ratio |
Table 2: Impact on Short-Chain Fatty Acid (SCFA) Production
| Compound | Host | Effect on Total SCFAs | Specific SCFA Changes |
| This compound | Mice | Dramatically increased.[1] | Especially ↑ Butyric acid[1] |
| Mice | Increased.[11] | Not specified | |
| Mice | Significantly increased.[12] | Not specified | |
| Canagliflozin | Mice | Significantly increased.[4] | Not specified |
| Dapagliflozin | - | Data not available | - |
| Empagliflozin | Humans | Implied increase due to increase in SCFA-producing bacteria.[9][10] | Not directly measured |
Experimental Protocols
Understanding the methodologies employed in the cited studies is crucial for interpreting the data accurately. Below are summaries of the experimental protocols from key studies.
This compound Study Protocol (Based on Zhang et al., 2016)[1]
-
Animal Model: 16 obese mice with type 2 diabetes (db/db) and 8 control mice (db/+).
-
Grouping:
-
Diabetic group treated with this compound (DMT group)
-
Vehicle-treated diabetic group (DM group)
-
Normal control group (CC group)
-
-
Intervention: this compound was administered by intragastric administration for 10 weeks.
-
Sample Collection: Fecal samples were collected for SCFA analysis and gut microbiota composition analysis.
-
Microbiota Analysis: 16S rRNA gene denaturing gradient gel electrophoresis (DGGE) and quantitative PCR were used to determine changes in the microbiome composition.
Canagliflozin Study Protocol (Based on Mishima et al., 2018)[5]
-
Animal Model: Adenine-induced renal failure mice.
-
Intervention: Canagliflozin (10 mg/kg) was administered orally for two weeks.
-
Sample Collection: Cecal contents were collected for microbiota and SCFA analysis.
-
Microbiota Analysis: The composition of the cecal microbiota was analyzed.
Dapagliflozin Study Protocol (Based on Chen et al., 2020)[7]
-
Animal Model: Male Sprague Dawley rats (4 weeks old).
-
Induction of Diabetes: High-fat diet for 8 weeks followed by a single dose of streptozotocin (STZ) injection (30 mg/kg, i.p).
-
Grouping:
-
Normal saline control
-
Metformin (215.15 mg/kg/day)
-
Dapagliflozin (1 mg/kg/day)
-
-
Intervention: Intragastric infusion for 4 weeks.
-
Sample Collection: Fecal samples were collected.
-
Microbiota Analysis: 16S ribosomal RNA gene sequencing.
Empagliflozin Study Protocol (Based on Deng et al., 2022)[10][11]
-
Study Design: Randomized, open-label, 3-month, 2-arm clinical trial.
-
Participants: 76 treatment-naïve patients with T2DM and risk factors for cardiovascular disease.
-
Grouping:
-
Empagliflozin (10 mg/day)
-
Metformin (1700 mg/day)
-
-
Sample Collection: Fecal samples for gut microbiota analysis and plasma samples for metabolomics.
-
Microbiota Analysis: 16S rRNA gene sequencing.
Visualizing the Mechanisms: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways and experimental workflows associated with the effects of this compound and gliflozins on the gut microbiota.
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. The effect of canagliflozin on gut microbiota and metabolites in type 2 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound ameliorates cognitive and behavioral impairments via the microbiota-gut-brain axis in high-fat and high-fructose diet-induced obese male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Respiratory Microbiota | Pharmacological modulation of the diabetic gut microbiome with gliflozin drugs:new insights for therapeutic targeting | springermedicine.com [springermedicine.com]
- 8. This compound Alleviates Depression-like Behaviors via Gut Microbiota Reprogramming-Induced Methionine to Inhibit Neuroinflammation in Mice Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Dapagliflozin Modulates the Fecal Microbiota in a Type 2 Diabetic Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
Safety Operating Guide
Proper Disposal Procedures for Phlorizin
This guide provides essential safety and logistical information for the proper disposal of phlorizin, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are intended for researchers, scientists, and drug development professionals handling this compound in a laboratory setting.
Immediate Safety and Handling
Before disposal, it is crucial to understand the hazards associated with this compound. It is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335)[1][2].
Personal Protective Equipment (PPE) Required:
-
Eye Protection: Wear tightly fitting safety goggles or glasses with side-shields[3][4][5].
-
Skin and Body Protection: Wear a lab coat or other protective clothing. An apron may be necessary for larger quantities[3][4].
-
Respiratory Protection: If there is a risk of generating dust, use a suitable respirator[2].
Handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation[2][3][4]. Always wash hands thoroughly after handling the substance[1][2].
Quantitative Data for Safe Handling
The following table summarizes key quantitative data relevant to the handling and disposal of this compound.
| Parameter | Value | Significance | Source(s) |
| Acute Toxicity (LD50) | >500 mg/kg (Intraperitoneal, mouse) | Low acute toxicity; does not meet the criteria for a "highly toxic chemical" which would require more stringent decontamination procedures. | [1][6] |
| Solubility in DMSO | 87 - 118 mg/mL | High solubility in a common lab solvent; relevant for preparing solutions and for decontamination. | [7][8] |
| Solubility in Ethanol | 43.6 mg/mL | Soluble in ethanol, another common solvent for dissolution and decontamination. | [8] |
| Solubility in Water | Poorly soluble in cold water, soluble in hot water. | Important for understanding its environmental fate and for cleaning procedures. | [9][10] |
Step-by-Step Disposal Protocol
The cardinal rule for chemical disposal is to adhere to all federal, state, and local regulations. Never dispose of this compound down the sanitary sewer or in the regular trash[4][11]. The following steps provide a general operational plan for its disposal as chemical waste.
Step 1: Waste Segregation and Collection
Properly segregate different forms of this compound waste at the point of generation. Use separate, clearly labeled, and sealed containers for each waste stream.
-
Unused or Expired Solid this compound:
-
Collect the solid powder in its original container or a new, compatible, and sealable container.
-
Ensure the container is clearly labeled as "Hazardous Waste," "Chemical Waste," and includes the full chemical name: "this compound."
-
Store the sealed container in a designated secondary containment bin away from incompatible materials, such as strong oxidizing agents[4][6][11].
-
-
Solutions Containing this compound:
-
Collect liquid waste containing this compound in a sturdy, leak-proof, and chemically compatible container (e.g., a glass or polyethylene bottle)[11].
-
Do not mix with other incompatible waste streams[11].
-
Label the container with "Hazardous Waste," the chemical name "this compound," and list all solvents and their approximate concentrations.
-
Keep the container tightly sealed when not in use and store it in secondary containment[11][12].
-
-
Contaminated Labware and Debris:
-
Sharps: Needles, scalpels, or other contaminated sharps should be placed in a designated sharps container.
-
Glassware (e.g., beakers, flasks): Rinse glassware with a suitable solvent (such as ethanol) to remove this compound residue. Collect the first rinse as hazardous liquid waste[11]. After rinsing, the glassware can typically be washed for reuse. If disposing of the glassware, it should be placed in a container for broken glass[13].
-
Consumables (e.g., gloves, pipette tips, absorbent pads): Place all solid waste contaminated with this compound into a dedicated, sealed plastic bag or container labeled as "Hazardous Waste" with the chemical name[12].
-
Step 2: Accidental Spill Cleanup
In the event of a spill, follow these procedures:
-
For solid spills: Carefully sweep or scoop the material to avoid creating dust. Place the collected solid into a labeled hazardous waste container[4].
-
For liquid spills: Absorb the spill with an inert, non-combustible material such as diatomite or universal binders[2].
-
Once the spill is absorbed, collect the material into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area and any equipment used for cleanup. A common method is to wipe down surfaces with alcohol[2].
Step 3: Final Disposal
-
Store all collected this compound waste containers in a designated, well-ventilated, and secure area until pickup.
-
Arrange for collection by your institution’s Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Consult your local or regional authorities for specific disposal requirements, as regulations can vary[6]. One possible disposal method is incineration in a chemical incinerator after being dissolved in a combustible solvent, but this must be performed by a licensed facility[6].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.
Caption: Workflow for segregation and disposal of this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. echemi.com [echemi.com]
- 4. bio.vu.nl [bio.vu.nl]
- 5. tcichemicals.com [tcichemicals.com]
- 6. This compound | CAS#:60-81-1 | Chemsrc [chemsrc.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound | SGLT | ATPase | TargetMol [targetmol.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. This compound, an Important Glucoside: Research Progress on Its Biological Activity and Mechanism [mdpi.com]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. Laboratory waste | Staff Portal [staff.ki.se]
- 13. orf.od.nih.gov [orf.od.nih.gov]
Safeguarding Your Research: A Guide to Handling Phlorizin
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Phlorizin, a naturally occurring dihydrochalcone glycoside. Adherence to these procedures is critical for minimizing risk and ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2] It is crucial to handle this compound with appropriate personal protective equipment (PPE) to prevent exposure.
Recommended Personal Protective Equipment (PPE) for Handling this compound:
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | With side-shields, conforming to EN166 (EU) or NIOSH (US) approved standards.[3] |
| Hand Protection | Protective Gloves | Chemical-resistant. Gloves must be inspected prior to use and removed using the proper technique to avoid skin contact.[3] |
| Body Protection | Lab Coat/Impervious Clothing | Long-sleeved to prevent skin contact.[4][5] |
| Respiratory Protection | Dust Respirator | A NIOSH/MSHA approved respirator or equivalent should be used when handling the powder form to avoid inhalation of dust.[6] |
Procedural Guidance for Safe Handling and Disposal
A systematic approach to handling this compound, from receipt to disposal, is essential for laboratory safety. The following workflow outlines the key steps to be followed.
Step-by-Step Handling Protocol
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6] The container should be kept tightly sealed.[4][5]
2. Preparation and Handling:
-
All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.[7]
-
Before handling, ensure you are wearing the complete set of recommended PPE: safety goggles with side-shields, chemical-resistant gloves, a lab coat, and a dust respirator.[3][4][6]
-
When weighing the compound, handle it gently to avoid creating dust.[3][7]
-
For creating solutions, use the appropriate solvent as dictated by your experimental protocol.
3. Spill Management:
-
In the event of a spill, avoid breathing in the dust.
-
For solid spills, gently sweep up the material and place it in a suitable container for disposal.[3]
-
For solutions, absorb the spill with an inert material such as diatomite or universal binders.[4]
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[4]
4. Disposal Plan:
-
All this compound waste, including contaminated materials, must be disposed of in accordance with federal, state, and local regulations.[6]
-
Do not dispose of this compound with household garbage or allow it to enter the sewage system.[2]
-
A recommended disposal method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3] Alternatively, offer surplus and non-recyclable solutions to a licensed disposal company.[3]
-
Contaminated packaging should be disposed of as unused product.[3]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
